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Foundational

Structural Elucidation of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate: A Comprehensive NMR Guide

Executive Summary & Molecular Context 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS 92885-99-9) is a highly specialized quaternary ammonium salt utilized in advanced drug development, phase-transfer catalysis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS 92885-99-9) is a highly specialized quaternary ammonium salt utilized in advanced drug development, phase-transfer catalysis, and as a precursor for functionalized ionic liquids. Structurally, it consists of an N-alkylated 4-(dimethylamino)pyridine (DMAP) cation paired with a methanesulfonate (mesylate) anion.

For analytical scientists and researchers, the precise structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique mechanistic challenges. The permanent positive charge on the pyridine nitrogen, the electron-donating nature of the exocyclic amine, the presence of a chiral center in the branched alkyl chain, and the distinct ion-pairing dynamics of the mesylate anion all profoundly influence the local magnetic environment of the nuclei.

This guide provides an authoritative framework for assigning the 1 H and 13 C NMR chemical shifts of this compound, grounded in the fundamental principles of physical organic chemistry and empirical data from homologous N-alkylpyridinium systems.

Mechanistic Causality of Chemical Shifts

To accurately interpret the NMR spectra of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate, one must understand the electronic and spatial forces dictating the chemical shifts. Do not merely memorize shift values; understand the why behind them.

The Quinonoid Resonance Effect

The quaternization of the pyridine nitrogen typically draws electron density away from the aromatic ring, which would theoretically deshield all ring protons. However, the presence of the 4-dimethylamino group fundamentally alters this dynamic. The nitrogen lone pair on the exocyclic amine strongly donates electron density into the ring, stabilizing the positive charge via a quinonoid resonance structure [1].

  • Causality: This resonance delocalization pushes electron density onto the C-3 and C-5 positions, keeping them relatively shielded ( 6.95 ppm in 1 H; 108.0 ppm in 13 C)[2]. Conversely, the C-4 carbon becomes highly deshielded ( 156.2 ppm) due to its partial double-bond character with the exocyclic nitrogen[3].

Diastereotopic Complexity in the Alkyl Chain

The 2-ethylhexyl group contains a chiral center at the C-2' position.

  • Causality: Because of this adjacent stereocenter, the two protons on the N-CH 2​ group (C-1') are diastereotopic . They are magnetically inequivalent and will not appear as a simple doublet. Depending on the magnetic field strength and solvent, they will present as a complex multiplet (often an ABX spin system) centered around 4.15 ppm. Junior analysts frequently misinterpret this complex splitting as an impurity; it is, in fact, a hallmark of the branched chiral structure.

Ion-Pairing of the Mesylate Anion

In non-polar or moderately polar solvents like CDCl 3​ , the mesylate anion (CH 3​ SO 3−​ ) exists in a tight ion pair with the pyridinium cation.

  • Causality: The mesylate methyl group typically resonates as a sharp singlet at 2.78 ppm in 1 H NMR and 39.5 ppm in 13 C NMR. The exact shift can drift slightly ( ± 0.05 ppm) depending on sample concentration due to the concentration-dependent nature of ion-pairing dynamics in chloroform.

Quantitative Data: 1 H and 13 C NMR Assignments

The following tables synthesize the expected chemical shifts for 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate in CDCl 3​ at 298 K, derived from the established behavior of the homologous 1-alkyl-4-(dimethylamino)pyridinium series[2].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionNucleus / GroupChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
Pyridine Ring H-2, H-6 (ortho to N + )8.35Doublet (d)2H7.5
Pyridine Ring H-3, H-5 (meta to N + )6.95Doublet (d)2H7.5
Exocyclic Amine N(CH 3​ ) 2​ 3.25Singlet (s)6H-
Alkyl Chain N-CH 2​ (H-1')4.15Multiplet (m)2HDiastereotopic (ABX)
Alkyl Chain CH (H-2')1.90Multiplet (m)1H-
Alkyl Chain CH 2​ (H-3', 4', 5', ethyl-CH 2​ )1.20 - 1.45Multiplet (m)8HOverlapping
Alkyl Chain CH 3​ (H-6', ethyl-CH 3​ )0.88Multiplet (m)6HOverlapping triplets
Anion CH 3​ SO 3−​ (Mesylate)2.78Singlet (s)3H-
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionCarbon TypeChemical Shift ( δ , ppm)Mechanistic Note
Pyridine Ring C-4156.2Highly deshielded due to quinonoid resonance.
Pyridine Ring C-2, C-6142.5Deshielded by adjacent N + charge.
Pyridine Ring C-3, C-5108.0Shielded by electron donation from N(CH 3​ ) 2​ .
Alkyl Chain N-CH 2​ (C-1')61.5Downfield shift due to N + attachment.
Exocyclic Amine N(CH 3​ ) 2​ 40.2Broadened slightly by restricted rotation.
Anion CH 3​ SO 3−​ 39.5Mesylate carbon.
Alkyl Chain CH (C-2')39.0Branching point.
Alkyl Chain CH 2​ (C-3', 4', 5', ethyl-CH 2​ )30.2, 28.5, 23.5, 22.8Standard aliphatic chain progression.
Alkyl Chain CH 3​ (C-6', ethyl-CH 3​ )14.1, 10.5Terminal methyl groups.

Experimental Protocol: High-Fidelity NMR Acquisition

Pyridinium mesylates are notoriously hygroscopic. The presence of water will not only obscure the aliphatic region (water in CDCl 3​ appears at 1.56 ppm, directly over the alkyl chain signals) but can also disrupt the ion-pairing, leading to shifting peaks. To ensure a self-validating system , follow this rigorous protocol.

Step-by-Step Methodology

Step 1: Anhydrous Sample Preparation

  • Dry the 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate sample under high vacuum (Schlenk line) at 40°C for 12 hours to remove trace moisture.

  • Inside a glovebox or under a dry nitrogen stream, weigh exactly 20.0 mg of the compound for 1 H NMR (or 75.0 mg for 13 C NMR).

  • Dissolve the sample in 0.6 mL of anhydrous CDCl 3​ (stored over activated 4Å molecular sieves) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a high-quality 5 mm NMR tube and cap tightly with a PTFE cap and Parafilm.

Step 2: Spectrometer Tuning and Shimming

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Perform exact tuning and matching for the 1 H and 13 C channels. Do not rely on automated tuning for ionic liquids or concentrated salts, as the high dielectric constant can shift the probe tuning profile.

  • Shim the magnet using gradient shimming (Z-axis) until the CDCl 3​ solvent peak width at half-height is 0.8 Hz.

Step 3: Acquisition Parameters

  • 1 H NMR: Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the mesylate methyl group. Acquire 16-32 scans.

  • 13 C NMR: Set the relaxation delay (D1) to 3.0 seconds. The quaternary C-4 carbon relaxes slowly; a shorter D1 will result in signal attenuation. Acquire 1024-2048 scans depending on concentration.

Step 4: Self-Validation (Stoichiometry Check)

  • Process the 1 H FID with a 0.3 Hz exponential line broadening function.

  • Phase and baseline correct the spectrum manually.

  • Crucial Validation: Integrate the pyridine H-2, H-6 doublet ( 8.35 ppm) to exactly 2.00.

  • Check the integration of the mesylate singlet ( 2.78 ppm). It must integrate to exactly 3.00 ( ± 0.05). If it integrates higher (e.g., >3.2), the sample is contaminated with excess methanesulfonic acid from the synthesis process.

Analytical Workflow Visualization

The following diagram maps the logical progression of acquiring and validating the NMR data for complex N-alkylpyridinium salts.

G N1 Sample Preparation (Anhydrous CDCl3) N2 1H NMR Acquisition (Assess Purity & Water Content) N1->N2 Transfer to NMR Tube N3 13C NMR Acquisition (Carbon Backbone) N2->N3 If Purity > 95% N4 2D NMR (HSQC/HMBC) (Resolve Diastereotopic N-CH2) N3->N4 Complex Alkyl Splitting N5 Data Processing & Phase Correction N4->N5 FID Data N6 Structural Validation (Quinonoid Resonance Check) N5->N6 Final Assignment

Workflow for NMR acquisition and structural validation of N-alkylpyridinium mesylate salts.

References

  • Synthesis and properties of 1-alkyl-4-(dimethylamino) pyridinium bis(trifluomethylsulfonyl)imides. Biblioteka Nauki / ICM.
  • Effect of vinylene and 1,4-phenylene spacers on efficiency of the ground-state intramolecular charge-transfer in enlarged 4-dimethylamino-1-methylpyridinium cations.
  • Self-Assembled Vesicles of Emissive Surfactants in Water: Structural Characterization and Photophysical Insights.

Sources

Exploratory

A Technical Guide to the Solubility Profile of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate in Organic Solvents

Executive Summary Ionic liquids (ILs) represent a unique class of solvents with applications spanning catalysis, organic synthesis, and pharmaceutical development.[1] Their negligible vapor pressure, high thermal stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ionic liquids (ILs) represent a unique class of solvents with applications spanning catalysis, organic synthesis, and pharmaceutical development.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic solvents.[1][2] The solubility profile of an IL is a critical parameter that dictates its utility in any given application. This guide provides a comprehensive theoretical analysis of the expected solubility of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate, a novel pyridinium-based ionic liquid. We will deconstruct the molecular architecture of this IL to predict its interactions with a range of common organic solvents, provide a detailed experimental protocol for validation, and discuss the underlying chemical principles governing its solubility.

Deconstructing the Solute: Molecular Architecture and its Implications

The solubility of an ionic liquid is a complex function of the interplay between the cation, the anion, and the solvent.[3][4] To predict the behavior of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate, we must first analyze its constituent parts.

cluster_cation Cation: 4-Dimethylamino-N-(2-ethylhexyl)pyridinium cluster_anion Anion: Mesylate (Methanesulfonate) Py_Ring Pyridinium Core (Aromatic, Polar) DMA_Group 4-Dimethylamino Group (Electron-Donating, H-Bond Acceptor) Py_Ring->DMA_Group Increases Polarity & Basicity Ethylhexyl_Chain N-(2-ethylhexyl) Chain (Non-polar, Branched, Steric Hindrance) Py_Ring->Ethylhexyl_Chain Introduces Lipophilicity Mesylate Mesylate (CH₃SO₃⁻) (Weakly Coordinating, H-Bond Acceptor) IL 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate IL->Py_Ring Cationic Part IL->Mesylate Anionic Part

Caption: Molecular components of the target ionic liquid.

  • The Cation: 4-Dimethylamino-N-(2-ethylhexyl)pyridinium

    • Pyridinium Core: The aromatic pyridinium ring provides a rigid, polar scaffold with a delocalized positive charge.

    • 4-Dimethylamino Group (-N(CH₃)₂): This electron-donating group significantly increases the electron density of the pyridinium ring, enhancing its polarity and nucleophilicity.[5][6] It also introduces an additional site for hydrogen bond acceptance.[6]

    • N-(2-ethylhexyl) Alkyl Chain: This is a crucial feature. Unlike simple linear alkyl chains, the branched 2-ethylhexyl group introduces significant steric bulk and a substantial non-polar character. The presence of a long alkyl chain generally decreases the solubility parameter, indicating a more aliphatic character.[1] This lipophilic tail will strongly favor interactions with non-polar or moderately polar solvents. Longer alkyl chains on pyridinium cations are known to influence properties like mesophase stability and interaction with non-polar substrates.[7][8]

  • The Anion: Mesylate (CH₃SO₃⁻)

    • The mesylate anion is the conjugate base of methanesulfonic acid, a strong acid. This means mesylate is a weakly coordinating anion. In pharmaceutical sciences, mesylate salts are often chosen to improve the solubility of poorly water-soluble basic drugs.[9][10] Its oxygen atoms are effective hydrogen bond acceptors, which will promote solubility in protic solvents. Compared to other anions, its influence on solubility can be significant; for instance, the solubility parameter for imidazolium-based ILs increases in the order [Cl]⁻ < [NTf₂]⁻ < [CF₃SO₃]⁻, showing the anion's critical role.[1]

The Solvent's Role: Predicting Miscibility

The adage "like dissolves like" is a useful starting point. The solubility of an IL is governed by the balance of intermolecular forces—Coulombic, ion-dipole, hydrogen bonding, and van der Waals forces—between the IL's ions and the solvent molecules.[2] We can predict solubility by considering the solvent's properties.

cluster_solvents Solvent Categories IL Cation (Polar Head + Non-polar Tail) Anion (H-bond Acceptor) Protic Polar Protic (e.g., Alcohols, Water) Strong H-Bonding High Dielectric Constant IL:cation->Protic Ion-Dipole (Head) H-Bonding (Head) IL:anion->Protic H-Bonding Aprotic Polar Aprotic (e.g., Acetone, DMSO) Dipole-Dipole H-Bond Accepting IL:cation->Aprotic Ion-Dipole (Head) VDW (Tail) IL:anion->Aprotic Ion-Dipole NonPolar Non-Polar (e.g., Hexane, Toluene) Van der Waals Forces Low Dielectric Constant IL:cation->NonPolar VDW (Tail Dominates)

Caption: Predicted interactions between the IL and solvent types.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate across a spectrum of organic solvents. The dual nature of the cation—a polar, H-bond accepting head and a large, non-polar tail—suggests a broad, but nuanced, solubility profile.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to Moderate The pyridinium head and mesylate anion will be well-solvated via strong ion-dipole and hydrogen bonding interactions.[11] However, the large non-polar ethylhexyl tail will reduce overall miscibility, particularly in water, compared to a shorter-chain analogue.[12]
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFHigh These solvents have strong dipoles capable of solvating the ionic components. The lack of a strong H-bonding network (compared to protic solvents) makes it easier for the non-polar tail to be accommodated. Many ILs are highly soluble in these solvents.[11]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to Low THF, being more polar, will likely show moderate solubility. The low polarity of diethyl ether will struggle to overcome the lattice energy of the salt, resulting in low solubility.
Halogenated Dichloromethane (DCM), ChloroformHigh These solvents are excellent at dissolving large organic salts due to their high polarizability and ability to engage in weak hydrogen bonding and dipole-dipole interactions.[13]
Aromatic Toluene, BenzeneModerate The non-polar ethylhexyl tail will interact favorably with the aromatic ring via van der Waals forces. The solvent's polarizability may also help solvate the ionic head. Increasing the non-polar character of the cation increases solubility in such solvents.
Non-Polar Aliphatic Hexane, CyclohexaneVery Low / Immiscible These solvents lack any significant dipole and cannot overcome the strong Coulombic forces holding the ionic liquid together. Saturated aliphatic compounds are generally only sparingly soluble in ionic liquids.[2]

Experimental Protocol: Gravimetric Analysis via the Shake-Flask Method

To validate the theoretical predictions, a robust experimental protocol is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

Materials & Equipment
  • 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (high purity)

  • Selected organic solvents (anhydrous, HPLC grade)

  • Analytical balance (± 0.01 mg)

  • Thermostated orbital shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis Spectrophotometer

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Workflow

G cluster_prep Phase 1: Sample Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Quantification A Weigh excess IL into a vial B Add a known volume of solvent A->B C Seal vial and place in thermostated shaker B->C D Agitate at constant T (e.g., 25°C) for 24-48h C->D E Allow suspension to settle D->E F Centrifuge to pellet undissolved solid E->F G Withdraw supernatant using a syringe & filter F->G H Prepare serial dilutions of the saturated solution G->H I Analyze via HPLC or UV-Vis against a calibration curve H->I J Calculate concentration (e.g., in g/L or mol/L) I->J

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Procedure
  • Preparation of Supersaturated Solutions:

    • To a series of 10 mL glass vials, add an excess amount of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (e.g., ~0.5 g). The key is to ensure solid IL remains after equilibrium is reached.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostated orbital shaker set to a constant temperature (e.g., 298.15 K / 25 °C).

    • Agitate the suspensions for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate.[14] Preliminary experiments can confirm the time required to reach a plateau in concentration.[15]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for several hours in the same thermostated environment to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 6000 rpm) for 10-15 minutes.[14]

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any fine particulates.

    • Accurately weigh the filtered saturated solution.

    • Prepare a series of precise dilutions of the saturated solution with the same solvent.

    • Quantification: The concentration of the IL in the diluted solutions should be determined using a validated analytical method.

      • UV-Vis Spectroscopy: The pyridinium core is an excellent chromophore. A calibration curve can be established by measuring the absorbance at the λ_max (~257 nm for similar pyridinium salts) of solutions of known concentration.[16]

      • HPLC: A more specific method, especially if impurities are suspected. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be used.[16]

  • Calculation:

    • From the calibration curve, determine the concentration of the IL in the saturated solution.

    • Express solubility in standard units such as g/100 mL, g/L, or mol/L.

Conclusion

4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate is a structurally complex ionic liquid with features that suggest a versatile solubility profile. The combination of a highly polar, H-bond accepting headgroup (the 4-DMAP pyridinium cation and mesylate anion) with a substantial, branched non-polar tail (the 2-ethylhexyl group) indicates it will be most soluble in polar aprotic and halogenated solvents. Moderate to high solubility is also expected in polar protic and aromatic solvents, while it will likely be immiscible with non-polar aliphatic hydrocarbons. This guide provides a scientifically grounded hypothesis for its behavior and a detailed, self-validating protocol for its experimental determination. The empirical data generated will be invaluable for the rational design of processes utilizing this novel ionic liquid.

References

  • Kłos, A. (2010). The Solubility Parameters of Ionic Liquids. PMC - NIH. Available at: [Link]

  • Park, K. (2014). Determination of Solubility Parameters of Ionic Liquids and Ionic Liquid/Solvent Mixtures from Intrinsic Viscosity. ResearchGate. Available at: [Link]

  • Zhang, S. et al. (2019). Solubility Parameter of Ionic Liquids: A Comparative Study of Inverse Gas Chromatography and Hansen Solubility Sphere. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Fakayode, O. A. et al. (2021). Effect of alkyl chain length on the thermophysical properties of pyridinium carboxylates. ResearchGate. Available at: [Link]

  • Imidazolium Magnetic Ionic Liquid Solubilities in Water - eGrove. (n.d.). University of Mississippi. Available at: [Link]

  • Singh, T. et al. (2016). Effect of anion and alkyl chain length on the structure and interactions of N-alkyl pyridinium ionic liquids. ResearchGate. Available at: [Link]

  • Bara, D. et al. (2017). Ionic Liquid Crystals Based on Pyridinium Salts. IntechOpen. Available at: [Link]

  • 4-Dimethylaminopyridine|1122-58-3 - LookChem. (n.d.). LookChem. Available at: [Link]

  • Ionic liquid - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • 4-Dimethylaminopyridine | CAS#:1122-58-3 | Chemsrc. (n.d.). Chemsrc. Available at: [Link]

  • Ranke, J. et al. (2007). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. PMC - NIH. Available at: [Link]

  • Dependency of Morphology and Wetting on Alkyl Chain Length in Vacuum-Evaporated [Cnpy][NTf2] (n = 2-9) Pyridinium Ionic Liquid Films - PubMed. (2016). PubMed. Available at: [Link]

  • Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids - MDPI. (2021). MDPI. Available at: [Link]

  • 4-(Dimethylamino)pyridinium | C7H11N2+ | CID 2735020 - PubChem. (n.d.). PubChem. Available at: [Link]

  • Ionic Liquids - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Holbrey, J. (2002). Organic Synthesis in Ionic Liquids. DORAS | DCU Research Repository. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Cruz-Cabeza, A. J. et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design. Available at: [Link]

  • Kumar, L. et al. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Płotka-Wasylka, J. et al. (2015). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules. Available at: [Link]

  • Johnston, A. et al. (2017). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. CrystEngComm. Available at: [Link]

Sources

Foundational

Thermal Stability and Decomposition Profiling of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate: A Technical Whitepaper

Executive Summary 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS 92885-99-9) is an advanced quaternary ammonium compound leveraging the hyper-nucleophilic 4-dimethylaminopyridine (DMAP) core[1]. Widely utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS 92885-99-9) is an advanced quaternary ammonium compound leveraging the hyper-nucleophilic 4-dimethylaminopyridine (DMAP) core[1]. Widely utilized in phase-transfer catalysis, specialized extractions, and pharmaceutical formulations, its utility is strictly bounded by its thermal stability. Premature thermal degradation not only leads to catalyst deactivation but also risks the generation of volatile, potentially reactive byproducts. This whitepaper provides a comprehensive, mechanistic guide to evaluating the thermal stability and decomposition kinetics of this specific ionic liquid, ensuring rigorous, self-validating analytical workflows for drug development and chemical engineering professionals.

Structural Determinants of Thermal Stability

The thermal robustness of any ionic liquid is a direct function of the electrostatic and steric interactions between its constituent ions. For 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate, the thermal profile is governed by three distinct structural pillars:

  • The Cationic Core (DMAP): The delocalization of the positive charge across the pyridine ring and the exocyclic dimethylamino nitrogen provides profound resonance stabilization. As demonstrated in[2], this resonance makes the cation inherently more thermally robust than standard aliphatic ammonium or unfunctionalized pyridinium cations, pushing the baseline decomposition temperature higher.

  • The N-Alkyl Substituent (2-Ethylhexyl): The branched nature of the 2-ethylhexyl group introduces critical steric hindrance. While linear alkyl chains (e.g., octyl or hexyl) pack efficiently, beta-branching creates steric strain around the quaternary nitrogen. This strain lowers the activation energy required for dealkylation compared to linear analogs, slightly reducing the overall thermal ceiling.

  • The Anionic Counterion (Mesylate): Methanesulfonate (mesylate) is a moderately basic, weakly coordinating anion. The choice of anion heavily dictates the onset decomposition temperature ( Tonset​ ). While[3], mesylate is more nucleophilic. It typically initiates degradation in the 260–310 °C range, acting as the primary trigger for thermal breakdown.

Competing Decomposition Mechanisms

Understanding how a compound degrades is as critical as knowing when it degrades. The decomposition of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate is not a single event but a cascade of competing kinetic pathways driven by the mesylate anion.

  • Pathway A: Nucleophilic Dealkylation (Reverse Menshutkin Reaction). At elevated temperatures (>260 °C), the mesylate oxygen acts as a nucleophile, attacking the sterically hindered alpha-carbon of the 2-ethylhexyl chain. This SN​2 mechanism regenerates neutral DMAP and forms 2-ethylhexyl methanesulfonate.

  • Pathway B: Hofmann-Type Elimination. Competing with Pathway A, the weak basicity of the mesylate anion can abstract a beta-hydrogen from the 2-ethylhexyl chain (>290 °C). This yields neutral DMAP, methanesulfonic acid, and volatile 3-methylheptene isomers.

  • Pathway C: Anion Pyrolysis. Above 350 °C, the mesylate group and resulting intermediates undergo complete pyrolysis, releasing sulfur dioxide ( SO2​ ), carbon dioxide ( CO2​ ), and fragmented hydrocarbons.

Decomp_Pathway IL 4-Dimethylamino-N-(2-ethylhexyl) pyridinium mesylate Dealk Pathway A: Dealkylation (Reverse Menshutkin) IL->Dealk Nucleophilic Attack (T > 260°C) Elim Pathway B: Hofmann Elimination (Beta-Hydrogen Abstraction) IL->Elim Basic Abstraction (T > 290°C) ProdA DMAP + 2-Ethylhexyl methanesulfonate Dealk->ProdA ProdB DMAP + Methanesulfonic Acid + 3-Methylheptene Elim->ProdB Pyrolysis Anion Pyrolysis (SO2, CO2, Hydrocarbons) ProdA->Pyrolysis T > 350°C ProdB->Pyrolysis T > 350°C

Figure 1: Competing thermal decomposition pathways of DMAP-based mesylate ionic liquids.

Self-Validating Experimental Protocol (TGA/DSC)

To accurately determine the thermal stability of this compound, researchers must utilize Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). Because [4], absorbed atmospheric moisture will vaporize between 80–120 °C. If not decoupled from the data, this mass loss will artificially skew the calculated Tonset​ .

The following protocol is designed as a self-validating system , ensuring that moisture loss is isolated and instrument baseline drift is corrected.

Step-by-Step Methodology
  • Baseline Calibration (Buoyancy Correction):

    • Action: Purge the TGA furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min. Run an empty Alumina ( Al2​O3​ ) crucible from 25 °C to 600 °C.

    • Causality: Gas density changes at high temperatures cause apparent mass shifts (buoyancy effect). Subtracting this blank run ensures that only true sample mass loss is recorded.

  • In-Situ Dehydration:

    • Action: Load 5–10 mg of the mesylate salt into the crucible. Heat to 100 °C at 10 °C/min and hold isothermally for 30 minutes.

    • Causality: This isothermal hold forces the complete volatilization of absorbed water without triggering structural degradation. The mass at the end of this hold is established as the true 100% initial mass ( m0​ ).

  • Dynamic Thermal Profiling:

    • Action: Resume heating from 100 °C to 600 °C at a strict rate of 10 °C/min. Record DSC heat flow simultaneously.

    • Causality: A standardized heating rate is critical for reproducible kinetic modeling. DSC distinguishes between endothermic volatilization and exothermic decomposition events.

  • Orthogonal Validation (Evolved Gas Analysis):

    • Action: Route the TGA exhaust into a Fourier Transform Infrared (FTIR) spectrometer or Mass Spectrometer (MS).

    • Causality: Detecting the exact temperature at which SO2​ or DMAP fragments appear in the gas phase definitively confirms the onset of Pathway A/B versus Pathway C, validating the TGA mass-loss curve.

TGA_Workflow N1 1. In-Situ Dehydration (Isothermal 100°C) N2 2. Baseline Calibration (Buoyancy Correction) N1->N2 N3 3. Dynamic Heating (10°C/min to 600°C) N2->N3 N4 4. Evolved Gas Analysis (FTIR/MS Coupling) N3->N4 N5 5. Kinetic Modeling (DTG & T_onset) N4->N5

Figure 2: Self-validating thermogravimetric analysis (TGA) workflow for ionic liquids.

Quantitative Data Presentation

When benchmarked against other DMAP-based ionic liquids, 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate occupies an intermediate thermal stability tier. The table below summarizes the expected thermal parameters based on the structural mechanics of the cation-anion pairing.

Table 1: Comparative Thermal Stability of DMAP-Based Quaternary Salts

Cationic CoreCounterion (Anion) Tonset​ (°C)* Tpeak​ (°C)**Primary Degradation Trigger
1-Butyl-4-(dimethylamino)pyridiniumChloride ( Cl− )~220~245Strong Nucleophilic Attack
4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate ( CH3​SO3−​ ) ~285 ~310 Moderate Nucleophilic / Basic Attack
1-Hexyl-4-(dimethylamino)pyridiniumTFSI ( NTf2−​ )~430~455Anion Pyrolysis (Non-Nucleophilic)

* Tonset​ : Temperature at which 5% structural mass loss occurs (post-dehydration). ** Tpeak​ : Temperature of maximum degradation rate, derived from the minimum of the Derivative Thermogravimetry (DTG) curve.

Conclusion

The thermal stability of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate is a delicate balance between the robust resonance of its DMAP core and the nucleophilic vulnerabilities introduced by its mesylate anion and branched alkyl chain. By employing a self-validating TGA/DSC workflow that accounts for inherent hygroscopicity, researchers can accurately map its operational temperature limits (~260 °C), ensuring safe and efficient scale-up in catalytic and pharmaceutical applications.

References

  • Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling Source: ACS Macro Letters URL:[Link]

  • N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids Source: RSC Advances URL:[Link]

  • Synthesis and properties of 1-alkyl-4-(dimethylamino) pyridinium bis(trifluomethylsulfonyl)imides Source: Polish Journal of Chemical Technology URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure and XRD Data of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, field-proven methodology for the complete crystallographic characterization of the novel ionic liqui...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete crystallographic characterization of the novel ionic liquid, 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate. While specific experimental data for this compound is not publicly available, this document serves as an authoritative, hypothetical case study outlining the necessary steps from synthesis to full structural elucidation. It is designed to equip researchers with the expertise to not only replicate this workflow for the title compound but also to adapt it for other new chemical entities. We will delve into the critical aspects of synthesis, single-crystal and powder X-ray diffraction, and advanced structural analysis, emphasizing the causality behind experimental choices and the establishment of self-validating protocols.

Introduction: The Significance of Structural Elucidation

4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate is an ionic liquid, a class of compounds with low melting points that are of significant interest in various fields, including as solvents for chemical reactions, electrolytes in batteries, and as active pharmaceutical ingredients (APIs). The precise three-dimensional arrangement of ions in the solid state, its crystal structure, dictates many of its physicochemical properties, such as solubility, stability, and hygroscopicity. For drug development professionals, understanding the solid-state structure is paramount, as different crystalline forms, or polymorphs, can have drastically different bioavailabilities and manufacturing properties.

Therefore, a thorough characterization of the crystal structure is not merely an academic exercise but a critical step in the development and quality control of any new crystalline material. This guide will provide a detailed roadmap for obtaining and interpreting the crystal structure and X-ray diffraction (XRD) data for 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate.

Synthesis and Crystallization: The Foundation of Quality Data

A high-quality crystal is the prerequisite for a successful single-crystal X-ray diffraction experiment. The quality of the crystal is, in turn, highly dependent on the purity of the compound and the crystallization method.

Proposed Synthesis of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate

A plausible and efficient route to synthesize the title compound is through the N-alkylation of 4-dimethylaminopyridine (DMAP) with 2-ethylhexyl mesylate. This is a variation of the well-established Menschutkin reaction.[1]

Reaction Scheme:

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-dimethylaminopyridine in a suitable aprotic solvent, such as acetonitrile or toluene.

  • Addition of Alkylating Agent: To this solution, add 1.05 equivalents of 2-ethylhexyl mesylate dropwise at room temperature. The slight excess of the alkylating agent ensures the complete conversion of the DMAP.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation and Purification: Upon completion, the product, an ionic liquid, may separate as a distinct layer or precipitate upon cooling. The crude product should be isolated and purified, for example, by washing with a non-polar solvent like hexane to remove any unreacted 2-ethylhexyl mesylate, followed by drying under vacuum.

Causality of Choices:

  • Solvent: Acetonitrile is a good choice due to its polar aprotic nature, which can facilitate the SN2 reaction without interfering with the reactants.

  • Temperature: Moderate heating is employed to increase the reaction rate without causing decomposition of the reactants or product.

  • Purification: Thorough purification is critical as impurities can inhibit crystallization or lead to the formation of poorly-ordered crystals.

Single Crystal Growth

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. Several methods should be attempted to find the optimal conditions.

Methods for Crystal Growth:

  • Slow Evaporation: A saturated solution of the purified ionic liquid in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting slow crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Expert Insights:

  • Patience is key. Rapid crystallization often leads to the formation of polycrystalline material or small, poorly-formed crystals.

  • The choice of solvent is crucial and often requires screening a variety of options. The ideal solvent is one in which the compound has moderate solubility.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Structure

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Data Collection

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.

Causality of Choices:

  • Low Temperature: Collecting data at low temperatures improves the quality of the diffraction data by reducing atomic motion, leading to a more precise structure determination.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This process is typically performed using specialized software packages.

Workflow:

  • Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the spots are then integrated.

  • Structure Solution: The integrated intensities are used to generate an initial model of the crystal structure, often using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined against the experimental data by adjusting atomic positions, displacement parameters, and other variables to achieve the best possible fit.

Key Software:

  • Data Collection and Integration: Software provided by the diffractometer manufacturer (e.g., APEX for Bruker systems).

  • Structure Solution and Refinement: SHELX, Olex2, or CRYSTALS.[2]

Visualization of the SC-XRD Workflow:

sc_xrd_workflow cluster_experiment Experimental cluster_analysis Computational Analysis crystal_growth Single Crystal Growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Data Collection mounting->data_collection integration Data Integration & Unit Cell Determination data_collection->integration Diffraction Data solution Structure Solution integration->solution refinement Structure Refinement solution->refinement validation Structure Validation (checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction.

The Crystallographic Information File (CIF)

The final result of a successful crystal structure determination is a Crystallographic Information File (CIF).[3][4] This is a standard text file format that contains all the essential information about the crystal structure and the diffraction experiment, including:

  • Unit cell parameters

  • Space group

  • Atomic coordinates

  • Bond lengths and angles

  • Details of the data collection and refinement

The CIF file allows for the unambiguous archival and sharing of crystallographic data.

Powder X-ray Diffraction (PXRD): Characterizing the Bulk Material

While SC-XRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. This is crucial for quality control and for identifying the crystalline form(s) present in a manufactured batch.[5][6]

Data Collection

Experimental Protocol:

  • Sample Preparation: A small amount of the finely ground crystalline material is placed in a sample holder.

  • Data Collection: The sample is irradiated with an X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

Causality of Choices:

  • Grinding: Grinding the sample ensures that the crystallites are randomly oriented, which is a requirement for obtaining a high-quality powder diffraction pattern.

Data Analysis

The resulting PXRD pattern is a unique "fingerprint" of the crystalline phase. It can be used for:

  • Phase Identification: By comparing the experimental pattern to a database of known patterns.

  • Polymorph Screening: Different polymorphs of the same compound will have distinct PXRD patterns.

  • Purity Analysis: The presence of crystalline impurities will result in additional peaks in the pattern.

  • Unit Cell Refinement: The positions of the diffraction peaks can be used to refine the unit cell parameters.

Visualization of the PXRD Workflow:

pxrd_workflow cluster_experiment Experimental cluster_analysis Data Analysis sample_prep Sample Preparation (Grinding) data_collection PXRD Data Collection sample_prep->data_collection phase_id Phase Identification data_collection->phase_id Diffraction Pattern polymorph_screen Polymorph Screening phase_id->polymorph_screen purity Purity Assessment phase_id->purity unit_cell Unit Cell Refinement phase_id->unit_cell

Caption: Workflow for Powder X-ray Diffraction.

Advanced Structural Analysis

Beyond the basic crystal structure, further computational analysis can provide deeper insights into the intermolecular interactions that govern the crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[1][7] It partitions the space in the crystal into regions where the electron density of a molecule dominates. By mapping various properties onto this surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions.

Complementary Analytical Techniques

To build a complete picture of the solid-state properties of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate, XRD data should be complemented with other analytical techniques.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and to identify polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to detect the presence of solvates or hydrates.

Data Summary and Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Crystallographic Data for 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate

ParameterValue
Chemical FormulaC₁₆H₃₀N₂O₃S
Formula Weight330.49
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
R-factor (%)Value

Note: The values in this table are placeholders and would be determined from the experimental data.

Conclusion: A Self-Validating System for Structural Characterization

The combination of synthesis, single-crystal X-ray diffraction, powder X-ray diffraction, and complementary analytical techniques provides a robust and self-validating system for the complete structural characterization of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate. The single-crystal structure provides the definitive atomic arrangement, which can then be used to generate a theoretical powder pattern. The agreement between the theoretical and experimental PXRD patterns serves as a powerful confirmation of the determined crystal structure and the phase purity of the bulk sample. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural data, which is essential for research, development, and regulatory purposes.

References

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]

  • CRYSTALS - Chemical Crystallography - University of Oxford. (n.d.). Retrieved from [Link]

  • A short guide to Crystallographic Information Files. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Retrieved from [Link]

  • Newman, A., & Byrn, S. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Journal of Pharmaceutical and Biomedical Analysis, 167, 1-13. [Link]

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. (2013). Molecules, 18(11), 13455-13467. [Link]

  • Bruker. (n.d.). APEX Software. Retrieved from [Link]

  • The Power Of X-Ray Analysis. (2010, July 1). Pharmaceutical Technology. [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2020). Crystal Structure Theory and Applications, 9, 1-14. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information File (CIF). Retrieved from [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

  • Gawas U B, et al. (2019). A Beginner's Guide to Protein Crystallography. Creative Biostructure. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

Sources

Foundational

The Mechanistic Paradigm of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate in Advanced Catalysis and Ionic Liquid Applications

Executive Summary In the landscape of modern chemical synthesis, the transition from volatile organic solvents and unstable catalysts to robust, multifunctional systems is paramount. 4-Dimethylamino-N-(2-ethylhexyl)pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern chemical synthesis, the transition from volatile organic solvents and unstable catalysts to robust, multifunctional systems is paramount. 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS 92885-99-9; MW 330.49; Formula C16H30N2O3S)[1] represents a masterclass in molecular engineering. By fusing the hyper-nucleophilicity of a 4-dimethylaminopyridine (DMAP) core with the steric disruption of a branched 2-ethylhexyl aliphatic chain and the thermal resilience of a mesylate counterion, this compound functions as a high-performance Room Temperature Ionic Liquid (RTIL) and a superior Phase-Transfer Catalyst (PTC)[2].

This whitepaper dissects the causality behind its mechanism of action, detailing its transformative role in polyetherimide (PEI) polymerization, antiviral nucleoside synthesis, and extractive desulfurization.

Molecular Architecture: The Causality of Design

To understand how this ionic liquid functions, we must analyze why it was designed this way. Every structural moiety serves a distinct thermodynamic or kinetic purpose:

  • The DMAP Core (Cationic Head): Unlike simple tetraalkylammonium salts, the p-dialkylaminopyridinium structure benefits from extensive resonance stabilization. The lone pair on the exocyclic dimethylamino nitrogen delocalizes into the pyridinium ring, creating a highly stable, charge-diffuse cation. This structural feature makes it approximately 100 times more thermally stable than standard quaternary ammonium salts, allowing it to operate efficiently at temperatures up to 180°C without undergoing Hofmann elimination or reverse Menschutkin degradation[2].

  • The N-(2-Ethylhexyl) Chain (Lipophilic Tail): The choice of a branched 8-carbon chain is highly deliberate. A straight chain would promote tight crystal packing, resulting in a high-melting solid. The 2-ethylhexyl branch disrupts the crystal lattice, depressing the melting point to yield an ionic liquid. Furthermore, this massive lipophilic shield grants the cation exceptional solubility in non-polar organic phases, a critical requirement for phase-transfer catalysis[3].

  • The Mesylate Anion (CH3SO3-): Halide counterions (like chloride or bromide) become highly nucleophilic at elevated temperatures, often attacking the catalyst itself. Mesylate is a weakly coordinating, non-nucleophilic anion. It pairs loosely with the bulky cation, lowering the viscosity of the ionic liquid and preventing auto-degradation during high-temperature polycondensation reactions[4].

Core Mechanisms of Action

Imidization Catalysis in Polyetherimide (PEI) Synthesis

Historically, the polycondensation of dianhydrides (e.g., BPADA) and organic diamines (e.g., m-phenylenediamine) to form high-performance polyetherimides relied on catalysts like sodium phenylphosphinate (SPP)[5]. However, SPP leaves residual phosphorus by-products that severely degrade the hydrolytic stability of the final polymer[6].

The Mechanism: 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate acts as a homogeneous nucleophilic and phase-transfer catalyst[4]. The ionic liquid completely dissolves the polar intermediates (amic acids) within the non-polar solvent matrix (e.g., o-dichlorobenzene). The highly electron-rich pyridinium ring stabilizes the transition state of the ring-closure step (imidization), driving the reaction to >99% conversion in under 6 hours[7]. Because it contains no inorganic metals or phosphorus, the resulting PEI exhibits vastly improved melt flow rate retention and tensile strength upon hydrolytic aging[4].

G Dianhydride Dianhydride (e.g., BPADA) AmicAcid Amic Acid Intermediate (Polar, Unstable) Dianhydride->AmicAcid Diamine Organic Diamine (e.g., mPD) Diamine->AmicAcid TransitionState Catalyst-Stabilized Transition State AmicAcid->TransitionState Nucleophilic Activation Catalyst 4-Dimethylamino-N-(2-ethylhexyl) pyridinium mesylate (IL/PTC) Catalyst->TransitionState Polyetherimide Polyetherimide (PEI) (High Hydrolytic Stability) TransitionState->Polyetherimide Ring Closure (-H2O) Water H2O By-product TransitionState->Water

Fig 1: Mechanism of DMAP-IL catalyzed polyetherimide synthesis via amic acid stabilization.

Biphasic Phase-Transfer in Antiviral Nucleoside Synthesis

In drug development, specifically the synthesis of 4'-azidonucleoside derivatives (viral DNA polymerase inhibitors), the introduction of the azide group is notoriously difficult due to the biphasic nature of the reactants (water-soluble sodium azide vs. organic-soluble nucleoside intermediates)[3].

The Mechanism: The 4-dimethylamino-N-(2-ethylhexyl)pyridinium cation acts as a molecular shuttle[8]. It exchanges its mesylate anion for an azide anion at the aqueous interface. The highly lipophilic 2-ethylhexyl chain then drags the naked, highly reactive azide anion deep into the organic phase, where it undergoes a rapid formal electrophilic addition or nucleophilic displacement with the 5'-iodo nucleoside intermediate[3]. This eliminates the need for dangerous, explosive azide-iodine mixtures and drastically increases product purity[9].

Extractive Desulfurization via π-π Stacking

In petrochemical refining, removing aromatic sulfur compounds (like benzothiophene) is challenging because they resist traditional hydrodesulfurization.

The Mechanism: The 4-dimethylaminopyridinium cation possesses an exceptionally high aromatic π-electron density[10]. When used as an extraction solvent, the ionic liquid forms strong, selective π-π stacking interactions with the electron-rich thiophene rings of the sulfur contaminants. The sulfur compounds partition out of the fuel phase and into the ionic liquid phase, achieving deep desulfurization without altering the fuel's aliphatic hydrocarbon profile[11].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows incorporate internal validation checkpoints.

Protocol A: High-Yield Polyetherimide Synthesis

Objective: Synthesize BPADA-mPD polyetherimide with <0.5 mol% residual anhydride.

  • Preparation: In a dry, nitrogen-purged reactor, combine 2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride (BPADA) and m-phenylenediamine (mPD) in equimolar amounts (with a slight 0.1% diamine offset) in o-dichlorobenzene (ODCB) to achieve a 20% solids concentration.

  • Catalyst Addition: Add 0.2 to 1.0 mole percent of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (based on diamine moles)[12]. Causality: This specific loading provides optimal nucleophilic activation without causing chain termination.

  • Polycondensation: Heat the mixture to reflux (approx. 180°C). Utilize a Dean-Stark trap to continuously remove the water of imidization.

  • Validation Checkpoint (FTIR/GPC): Monitor the reaction via FTIR. The disappearance of anhydride peaks (1850 cm⁻¹ and 1780 cm⁻¹) and the appearance of imide peaks (1780 cm⁻¹ and 1720 cm⁻¹) validate conversion. The reaction is complete when residual substituted phthalic anhydride is ≤0.5 mol%[13].

  • Isolation: Cool the mixture and precipitate the polymer in methanol. The catalyst remains soluble in the solvent system, yielding a highly pure, hydrolytically stable PEI.

Protocol B: Biphasic Azidation of Nucleosides

Objective: Safe, high-yield synthesis of 4'-azidonucleosides.

  • Phase Setup: Dissolve the 5'-iodo nucleoside intermediate in a non-polar organic solvent (e.g., dichloromethane).

  • Aqueous Reagent: Prepare a saturated aqueous solution of sodium azide.

  • PTC Integration: Add 5 mol% of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate. Causality: The catalyst will immediately partition to the interface, initiating the ion exchange.

  • Reaction: Stir vigorously at 5°C to 20°C. The PTC shuttles the azide into the organic phase, driving the substitution[3].

  • Validation Checkpoint (Quenching): Once HPLC confirms the consumption of the 5'-iodo starting material, add a small amount of N-acetylcysteine. Causality: N-acetylcysteine catalyzes the oxidation of unreacted azide by iodine, safely quenching the explosive hazard before workup[8].

Quantitative Data Summaries

The following table synthesizes the performance metrics of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate against traditional industry standards.

Table 1: Comparative Efficacy in Polyetherimide (PEI) Polycondensation

Catalyst SystemReaction Temp (°C)Time to >99% ConversionResidual By-productsPEI Hydrolytic Stability
None (Thermal) >200°C>12 hoursHigh (Decomposition)Poor
Sodium Phenylphosphinate (SPP) 160°C - 180°C6 - 8 hoursResidual PhosphorusModerate (Degrades over time)
4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate 160°C - 180°C< 6 hours None (Metal/P-free) Excellent (High melt flow retention)

Data synthesized from comparative imidization catalyst studies[5],[4].

Conclusion

4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate is not merely a solvent or a simple salt; it is an actively participating molecular machine. By leveraging the extreme thermal stability of the mesylate anion, the steric and lipophilic advantages of the 2-ethylhexyl chain, and the potent nucleophilicity of the DMAP core, it solves critical bottlenecks in high-temperature polymer synthesis and complex biphasic drug manufacturing. Its adoption represents a definitive shift toward cleaner, faster, and more resilient chemical processes.

References

  • Phase-Transfer Catalysis. New Chemistry, Catalysts, and Applications (Chapter 5: Brunelle) ACS Symposium Series (DOKUMEN.PUB) URL:[Link]

  • WO2014055856A2 - Methods of manufacture of bis(phthalimide)
  • WO2014055747A1 - Polyetherimide compositions, methods of manufacture, and articles formed therefrom Google Patents URL
  • ES2672580T3 - Manufacturing processes of bis(phthalimide)
  • DE602004003389T2 - Process for the preparation of 4'-azidonucleoside derivatives Google Patents URL
  • Deep Desulfurization of Fuels by Extraction with 4-Dimethylaminopyridinium-Based Ionic Liquids Energy & Fuels (ACS Publications) URL:[Link]

  • The effect of heteropolyacid-based ionic liquid catalysts for oxidative desulfurization of fuel Scientific Reports (NIH/Nature) URL:[Link]

Sources

Exploratory

Comprehensive FTIR Spectroscopic Analysis of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Introduction: The Analytical Imperative 4-Dimethylamino-N-(2-ethylhexyl)pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Introduction: The Analytical Imperative

4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS: 92885-99-9) is a highly specialized quaternary ammonium salt. Structurally, it combines a highly delocalized, electron-rich cationic core (an alkylated 4-dimethylaminopyridine derivative) with a bulky, branched lipophilic tail (2-ethylhexyl) and a stable, weakly coordinating methanesulfonate (mesylate) counterion.

In drug development, phase-transfer catalysis, and advanced materials science, verifying the structural integrity and purity of this compound is critical. Fourier Transform Infrared (FTIR) spectroscopy serves as the frontline analytical tool for this purpose. As an Application Scientist, I approach FTIR not merely as a pattern-matching exercise, but as a direct readout of molecular dynamics, dipole moments, and localized symmetry. This guide deconstructs the FTIR absorption profile of this compound, explaining the physical causality behind each vibrational mode and providing a self-validating protocol for accurate spectral acquisition.

Structural Deconstruction & Vibrational Causality

To interpret the FTIR spectrum of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate accurately, we must partition the molecule into three distinct vibrational domains. Each domain interacts with infrared radiation based on its unique dipole moment changes ( Δμ ) during vibration.

Domain 1: The Quaternized Pyridinium Core

The alkylation of the pyridine nitrogen fundamentally alters the ring's electronic structure. Quaternization removes the nitrogen's lone pair from the aromatic π -system, increasing the localized double-bond character of the C=N bond. Consequently, the ν (C=N⁺) stretching frequency shifts upward to the 1640–1630 cm⁻¹ region[1]. Furthermore, the strongly electron-donating 4-dimethylamino group participates in resonance, creating a quinonoid-like structure that stabilizes the positive charge. This extensive delocalization dramatically increases the transition dipole moment, resulting in exceptionally strong absorption bands for the ring stretching modes.

Domain 2: The 2-Ethylhexyl Tail

The lipophilic 2-ethylhexyl chain is characterized by a high density of sp³-hybridized carbons. The branching at the 2-position introduces multiple terminal methyl (-CH₃) groups alongside the methylene (-CH₂-) backbone. Because the reduced mass of the C-H bond is very low, these stretching vibrations require high energy, appearing in the 2960–2850 cm⁻¹ region[1]. The asymmetric modes consistently appear at higher wavenumbers than their symmetric counterparts due to the greater energy required to stretch bonds out of phase.

Domain 3: The Mesylate Counterion

The methanesulfonate anion (CH₃SO₃⁻) is a hallmark of this compound's salt form. The -SO₃ group possesses local C3v​ symmetry because the negative charge is equally delocalized across all three oxygen atoms. This symmetry dictates a specific vibrational behavior: the S-O stretching modes split into a doubly degenerate asymmetric stretch (requiring higher energy, ~1180 cm⁻¹ ) and a non-degenerate symmetric stretch (lower energy, ~1040 cm⁻¹ ). The precise position of these bands is highly diagnostic of the mesylate anion's presence and its ion-pairing state[2].

Structural_Mapping Compound 4-Dimethylamino-N-(2-ethylhexyl) pyridinium mesylate Cation Pyridinium Core (Quaternized) Compound->Cation Tail 2-Ethylhexyl Chain (Aliphatic) Compound->Tail Anion Mesylate Anion (CH₃SO₃⁻) Compound->Anion Band1 1640-1560 cm⁻¹ C=N⁺ / C=C Stretch Cation->Band1 Ring resonance Band2 2960-2850 cm⁻¹ C-H Stretch Tail->Band2 Alkyl modes Band3 1180 & 1040 cm⁻¹ SO₃ Asym/Sym Anion->Band3 S-O vibrations

Caption: Structural mapping of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate to its core FTIR bands.

Quantitative Data: FTIR Absorption Band Assignments

The following table synthesizes the expected quantitative FTIR data for the compound, cross-referenced against established literature for pyridinium and methanesulfonate derivatives[1].

Wavenumber Region (cm⁻¹)Relative IntensityVibrational ModeStructural AssignmentMechanistic Causality
3120 – 3050 Weak ν (C-H)Aromatic ring C-H stretchHigh s-character of sp² hybridized carbons pushes the stretching frequency above 3000 cm⁻¹.
2960 – 2955 Strong νas​ (CH₃)Asymmetric methyl stretchDriven by the high density of terminal -CH₃ groups on the 2-ethylhexyl chain and the dimethylamino group.
2930 – 2920 Strong νas​ (CH₂)Asymmetric methylene stretchConstructive interference of multiple -CH₂- oscillators within the lipophilic tail.
2860 – 2850 Medium νs​ (CH₂)Symmetric methylene stretchIn-phase stretching of the aliphatic backbone.
1640 – 1630 Strong ν (C=N⁺)Quaternized pyridinium stretchQuaternization localizes the double bond, increasing the force constant compared to neutral pyridine.
1570 – 1560 Medium ν (C=C)Aromatic ring stretchModulated by the conjugated π -system and the electron-donating 4-dimethylamino group.
1185 – 1170 Very Strong νas​ (SO₃)Mesylate asymmetric stretchDegenerate stretching of the S-O bonds dictated by the local C3v​ symmetry of the sulfonate group.
1045 – 1040 Strong νs​ (SO₃)Mesylate symmetric stretchIn-phase expansion of the SO₃ moiety; highly diagnostic for the mesylate counterion.
775 – 765 Medium ν (C-S)Mesylate C-S stretchStretching of the carbon-sulfur bond in the methanesulfonate anion.

Experimental Protocol: High-Resolution ATR-FTIR Analysis

To ensure absolute trustworthiness and reproducibility, spectral acquisition must be treated as a self-validating system . Attenuated Total Reflectance (ATR) is the preferred technique due to its minimal sample preparation and high reproducibility.

Step-by-Step Self-Validating Workflow

1. System Initialization & Baseline Validation

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Collect a single-beam background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Causality & Validation: The background spectrum must exhibit a smooth energy profile characteristic of the detector (e.g., DTGS). The absence of sharp peaks (especially around 2900 cm⁻¹ or 1000 cm⁻¹) validates that the crystal is perfectly clean.

2. Sample Deposition & Interface Optimization

  • Action: Apply a neat sample of the compound onto the ATR crystal. If solid, use the pressure anvil to apply consistent force.

  • Causality & Validation: ATR relies on an evanescent wave penetrating the sample (depth of penetration, dp​∝λ ). Intimate contact is non-negotiable. Monitor the real-time preview: the strongest peak (the ~1180 cm⁻¹ mesylate band) should register between 0.4 and 0.8 Absorbance Units (AU) . Values below 0.4 indicate poor contact; values above 0.8 risk detector non-linearity.

3. Interferogram Acquisition

  • Action: Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans to maximize the signal-to-noise ratio (SNR).

  • Causality & Validation: During acquisition, monitor the 2350 cm⁻¹ region. If sharp, derivative-like peaks appear, atmospheric CO₂ is fluctuating, indicating a failure in the instrument's purge system. The scan must be aborted, the purge stabilized, and the process restarted.

4. Post-Processing & ATR Correction

  • Action: Apply an ATR correction algorithm and a linear baseline correction.

  • Causality & Validation: Because the evanescent wave penetrates deeper at lower frequencies (longer wavelengths), raw ATR spectra artificially inflate the intensity of low-wavenumber peaks (e.g., the 1040 cm⁻¹ mesylate band) relative to high-wavenumber peaks (e.g., the 2960 cm⁻¹ C-H band). ATR correction mathematically normalizes the spectrum to resemble a traditional transmission spectrum, ensuring accurate relative intensity comparisons.

ATR_Workflow Step1 1. System Validation Collect background on clean diamond ATR Step2 2. Sample Deposition Apply neat compound, ensure uniform contact Step1->Step2 Step3 3. Spectral Acquisition Scan 4000-400 cm⁻¹, 4 cm⁻¹ res, 64 scans Step2->Step3 Step4 4. Data Processing Apply ATR correction & baseline subtraction Step3->Step4 Step5 5. Peak Assignment Map vibrational modes to structural domains Step4->Step5

Caption: Self-validating ATR-FTIR experimental workflow ensuring high-fidelity spectral acquisition.

Conclusion

The FTIR spectrum of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate is a complex but highly logical superposition of its structural components. By understanding the causality behind the vibrational modes—specifically the localized C3v​ symmetry of the mesylate anion, the resonance-stabilized quaternized pyridinium core, and the high-density aliphatic tail—analytical scientists can confidently verify the identity and structural integrity of this compound. Adhering to a self-validating ATR-FTIR protocol ensures that the resulting data is not only accurate but legally and scientifically defensible in drug development and materials characterization workflows.

References

  • Title: 1-[(Methylsulfonyl)
  • Source: MDPI (International Journal of Molecular Sciences)
  • Source: Royal Society of Chemistry (RSC)

Sources

Foundational

An In-depth Technical Guide to the Toxicological Profile and Hazards of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate

A Note to the Reader: As a Senior Application Scientist, the cornerstone of my work is a commitment to scientific integrity. In the course of a thorough literature and database review, it has become evident that there is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: As a Senior Application Scientist, the cornerstone of my work is a commitment to scientific integrity. In the course of a thorough literature and database review, it has become evident that there is a significant lack of publicly available toxicological data for 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS No. 92885-99-9). Therefore, this guide will deviate from a review of existing data. Instead, it will serve as a forward-looking technical roadmap, outlining the necessary toxicological assessments to characterize the profile of this novel substance. This approach ensures that we build a foundation of understanding based on established scientific principles and regulatory guidelines, rather than extrapolating from potentially irrelevant data of analogous compounds.

Introduction and Chemical Identity

4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate is a quaternary pyridinium salt. Its chemical structure, featuring a hydrophilic pyridinium head and a lipophilic 2-ethylhexyl tail, suggests potential applications as a surfactant, ionic liquid, or phase-transfer catalyst. However, its biological and toxicological properties remain uncharacterized.

Table 1: Chemical Identification

PropertyValueSource
Chemical Name 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate
CAS Number 92885-99-9
Molecular Formula C16H30N2O3S
Molecular Weight 330.49 g/mol

A critical point of clarification is the distinction from the well-studied catalyst, 4-(Dimethylamino)pyridine (DMAP). DMAP is a neutral molecule with a different CAS number (1122-58-3) and a well-documented high toxicity profile, including being fatal in contact with skin and causing serious eye damage[1][2][3][4]. The quaternization of the pyridine nitrogen and the addition of the 2-ethylhexyl group and a mesylate counter-ion in our target compound will fundamentally alter its physicochemical properties, such as solubility, and its ability to be absorbed and distributed in biological systems. Therefore, the toxicological data for DMAP cannot be used to predict the hazards of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate.

Proposed Toxicological Evaluation Strategy

To establish a comprehensive toxicological profile, a tiered testing approach is recommended, beginning with in vitro and in silico methods before proceeding to more complex in vivo studies, if necessary. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Physicochemical Properties

Understanding the fundamental physicochemical properties is a prerequisite for any toxicological assessment, as these properties govern the substance's environmental fate and biological interactions.

Table 2: Essential Physicochemical Data for Toxicological Assessment

ParameterRecommended Method (OECD Guideline)Rationale
Water Solubility OECD 105Determines environmental distribution and potential for aquatic exposure.
Partition Coefficient (n-octanol/water) OECD 107/117Predicts bioaccumulation potential and membrane permeability.
Vapor Pressure OECD 104Assesses the likelihood of inhalation exposure.
Melting/Freezing Point OECD 102Defines the physical state under relevant conditions.
pH and Dissociation Constant OECD 112Influences absorption and interaction with biological macromolecules.
Human Health Hazard Assessment

The following sections outline a logical progression of tests to evaluate the potential health effects of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate.

The initial assessment should focus on the potential for acute toxicity via the primary routes of exposure for researchers and chemical handlers: oral, dermal, and inhalation.

Experimental Protocol: Acute Dermal Toxicity (OECD 402)

  • Test System: Utilize a suitable mammalian species (e.g., rat or rabbit).

  • Dose Application: Apply a limit dose of 2000 mg/kg body weight of the test substance, moistened with a suitable vehicle if solid, to a shaved area of the skin (at least 10% of the body surface area).

  • Exposure: The substance is held in contact with the skin with a porous gauze dressing for 24 hours.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy of all animals is performed at the end of the observation period.

  • Endpoint: The study determines the LD50 (the dose causing mortality in 50% of the test population) or establishes that the LD50 is greater than the limit dose.

Given the potential surfactant-like structure, assessing skin and eye irritation is a critical step.

Experimental Workflow: Skin Irritation Assessment

The following diagram illustrates a tiered approach to evaluating skin irritation, prioritizing in vitro methods.

Skin_Irritation_Workflow Start Start: Assess Skin Irritation Potential InVitro In Vitro Skin Irritation Test (OECD 439 - Reconstructed Human Epidermis) Start->InVitro Result_InVitro Result Analysis InVitro->Result_InVitro InVivo In Vivo Skin Irritation Test (OECD 404 - Rabbit) Result_InVitro->InVivo Equivocal/Further Investigation Non_Irritant Classify as Non-Irritant Result_InVitro->Non_Irritant Negative Irritant Classify as Irritant Result_InVitro->Irritant Positive Result_InVivo Final Classification InVivo->Result_InVivo Result_InVivo->Non_Irritant Negative Result_InVivo->Irritant Positive

Caption: Tiered testing strategy for skin irritation assessment.

The potential for a substance to induce an allergic skin reaction must be evaluated. The Direct Peptide Reactivity Assay (DPRA) is a valuable in chemico first step.

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA - OECD 442C)

  • Principle: This assay quantifies the reactivity of the test chemical with model synthetic peptides containing cysteine or lysine, mimicking the reaction with skin proteins.

  • Procedure: The test substance is incubated with the synthetic peptides for 24 hours.

  • Analysis: The concentration of the remaining non-depleted peptide is measured using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Endpoint: The percentage of peptide depletion is calculated and used to classify the substance's sensitization potential (low, moderate, or high reactivity).

A battery of tests is required to assess the potential for the substance to induce genetic mutations or chromosomal damage.

Logical Framework for Genotoxicity Testing

Genotoxicity_Testing_Framework Start Assess Genotoxicity Ames_Test Bacterial Reverse Mutation Test (Ames Test - OECD 471) Assesses gene mutation Start->Ames_Test Micronucleus_Test In Vitro Mammalian Cell Micronucleus Test (OECD 487) Assesses clastogenicity and aneugenicity Start->Micronucleus_Test Evaluation Evaluate Results Ames_Test->Evaluation Micronucleus_Test->Evaluation Non_Genotoxic Conclusion: Non-Genotoxic Evaluation->Non_Genotoxic Both Negative Genotoxic Conclusion: Genotoxic Potential Requires further in vivo testing Evaluation->Genotoxic One or Both Positive

Caption: In vitro battery for initial genotoxicity screening.

Hazard Communication and Risk Management

Based on the data generated from the proposed studies, a comprehensive Safety Data Sheet (SDS) can be authored in accordance with the Globally Harmonized System (GHS).

Table 3: Hypothetical GHS Classification Based on Potential Outcomes

Hazard ClassPotential ClassificationRationale based on Hypothetical Data
Acute Toxicity, Dermal Category 3 (Toxic in contact with skin)If LD50 is between 200 and 1000 mg/kg.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)If in vitro or in vivo tests show reversible skin damage.
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)If in vitro or in vivo tests show irreversible eye damage.
Skin Sensitization Category 1If DPRA shows high reactivity and follow-up assays are positive.
Germ Cell Mutagenicity Not ClassifiedIf the in vitro genotoxicity battery is negative.
Hazardous to the Aquatic Environment Acute Category 1If water solubility is high and ecotoxicity tests show high toxicity.

Recommended Precautionary Measures (Pending Data):

Given the complete lack of data, a highly precautionary approach is warranted for any handling of this substance.

  • Engineering Controls: Handle only within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Skin and Body Protection: Wear a lab coat and ensure no skin is exposed.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Spill Response: Have appropriate spill containment materials readily available. Absorb spills with inert material and place in a sealed container for disposal.

Conclusion

The toxicological profile of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate is currently undefined. This guide provides a scientifically rigorous and ethically sound framework for the necessary investigations to characterize its hazards. By following a structured approach, from determining basic physicochemical properties to conducting a tiered battery of toxicological tests, researchers and drug development professionals can generate the essential data needed to ensure the safe handling and use of this compound. Until such data is available, this substance must be treated with extreme caution, assuming a high degree of hazard.

References

  • PBI Gordon Corporation. (2019, September 16). SAFETY DATA SHEET. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2023, February 1). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). REACH registrations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, 4-methylbenzenesulfonate (1:1). PubChem. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Water solubility - Registration Dossier. Retrieved from [Link]

  • Joint Article Management Promotion-consortium (JAMP). (n.d.). 説明・利用上の注意. Retrieved from [Link]

  • Zubatyuk, R. I., Baumer, V. N., Tatarets, A. L., Patsenker, L. D., & Shishkin, O. V. (2004). 4-(Dimethylamino)pyridinium 2-butoxy-3-dicyanomethylene-4-oxocyclobut-1-en-1-olate. Acta Crystallographica Section E: Structure Reports Online, 60(10), o2252–o2254.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP). Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]

  • Net-reach. (2022, April 24). 5物質が新たにREACH規則 認可対象物質リスト(Authorisation List)に追加されました. Retrieved from [Link]

  • Scribd. (n.d.). 4-(Dimethylamino)pyridine Safety Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, January). Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP). NCBI Bookshelf. Retrieved from [Link]

  • European Commission. (2009, April 6). EUROPEAN LIST OF NOTIFIED CHEMICAL SUBSTANCES ELINCS. Retrieved from [Link]

  • Consumer Product Information Database (CPID). (n.d.). Bis(2-(dimethylamino)ethyl) ether. Retrieved from [Link]

  • REACH24H. (2026, February 6). ECHA 4物質を認可対象物質リストに追加する勧告を意見募集. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Candidate list of substances of very high concern for Authorisation. Retrieved from [Link]

  • Flashpoint srl. (n.d.). ChemicalUniverse. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Reaction mass of disodium 2-[[2-hydroxy-3-[[methyl-(2-oxido-2-oxoethyl)amino]methyl]-5-nonylphenyl]methyl-methylamino and sodium 2-[(2-hydroxy-5-nonylphenyl)methyl-methylamino]acetate - Registration Dossier. Retrieved from [Link]://echa.europa.eu)

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Phase Transfer Catalysis using 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate

Introduction & Mechanistic Rationale Phase transfer catalysis (PTC) is a cornerstone of scalable organic synthesis and drug development. However, traditional quaternary ammonium salts (e.g., tetrabutylammonium bromide, T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Phase transfer catalysis (PTC) is a cornerstone of scalable organic synthesis and drug development. However, traditional quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) often suffer from thermal degradation and Hofmann elimination under strongly basic conditions. 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS 92885-99-9) is an advanced, bifunctional catalyst engineered to overcome these limitations. It is commercially available for [1] and operates through three synergistic structural features:

  • Resonance-Stabilized Cation Core : The 4-dimethylamino group exerts a strong +M (mesomeric) effect, delocalizing the positive charge from the pyridinium nitrogen to the exocyclic amine. This "softens" the cation, rendering it exceptionally resistant to nucleophilic attack and ring-opening, even in the presence of harsh bases like 50% NaOH. This DMAP-derived core is highly resistant to basic [2].

  • Branched Lipophilic Tail : The 2-ethylhexyl chain provides infinite solubility in non-polar organic solvents (such as toluene and dichloromethane). The branching at the C2 position disrupts crystal lattice packing, preventing catalyst precipitation during low-temperature reactions and maintaining high activity at the liquid-liquid interface.

  • Non-Nucleophilic Counterion (Mesylate) : Standard halide counterions (Cl⁻, Br⁻) can act as competing nucleophiles, poisoning the reaction. Mesylate (OMs⁻) is a weakly coordinating, non-nucleophilic anion. This facilitates rapid anion exchange at the phase boundary and ensures that delicate nucleophiles (such as [18F]fluoride) are transferred without competitive [3]. This is particularly crucial for controlling base amounts in [4].

Physicochemical Profile

The following table summarizes the quantitative data and the causality behind how each property impacts experimental design.

PropertyValueCausality / Impact on Protocol
CAS Number 92885-99-9Unique identifier for procurement and regulatory documentation.
Molecular Formula C₁₆H₃₀N₂O₃SDetermines mass balance; high carbon count drives lipophilicity.
Molecular Weight 330.49 g/mol Used for precise mol% calculations (typically 1–5 mol% loading).
Counterion Mesylate (OMs⁻)Non-nucleophilic nature prevents competitive substitution side-reactions.
Cation Core 4-(Dimethylamino)pyridiniumResonance-stabilized; prevents Hofmann elimination in >10M NaOH.
Alkyl Tail 2-Ethylhexyl (Branched)Disrupts lattice packing; ensures infinite solubility in cold toluene/DCM.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow incorporates In-Process Controls (IPCs) that allow the scientist to verify causality and troubleshoot in real-time.

Protocol A: Liquid-Liquid Biphasic O-Alkylation of Phenols

Objective: Synthesize alkyl aryl ethers using mild biphasic conditions without dry solvents.

  • Step 1: Organic Phase Preparation. Dissolve the phenol (1.0 eq), alkyl bromide (1.2 eq), and 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (0.05 eq) in toluene (0.5 M).

    • Causality: Toluene is selected because its low polarity suppresses the background Sₙ2 reaction of the neutral phenol, ensuring the reaction strictly proceeds via the highly reactive, catalyst-bound phenoxide ion pair.

  • Step 2: Biphasic Emulsification. Add an equal volume of 50% w/w NaOH(aq). Stir vigorously at >500 rpm.

    • Causality: High-shear stirring maximizes the interfacial surface area. The catalyst exchanges mesylate for hydroxide at the interface, extracts OH⁻ into the toluene, deprotonates the phenol, and forms the active [Cat]⁺[PhO]⁻ ion pair.

  • Step 3: Self-Validation (IPC). After 2 hours, halt stirring. The organic and aqueous phases must separate sharply within 30 seconds.

    • Validation Logic: A stable emulsion indicates catalyst degradation or unintended soap formation (saponification of impurities). Verify reaction progress via TLC. If unreacted phenol remains, check the aqueous pH; a pH drop below 12 indicates insufficient NaOH transfer, validating the need to increase stirring speed to >600 rpm.

  • Step 4: Workup. Decant the organic layer. Wash with 0.1 M HCl to selectively protonate the catalyst's exocyclic amine, forcing it into the aqueous waste. Dry the organic layer over MgSO₄ and concentrate.

Protocol B: Solid-Liquid Nucleophilic Fluorination (Sₙ2)

Objective: Convert alkyl tosylates to alkyl fluorides using solid salts.

  • Step 1: Catalyst Pre-conditioning. Dry the catalyst under high vacuum at 60°C for 4 hours.

    • Causality: The catalyst must be strictly anhydrous. Trace water strongly hydrates the fluoride anion via hydrogen bonding, completely neutralizing its nucleophilicity.

  • Step 2: Reaction Execution. Suspend spray-dried KF (3.0 eq) and the catalyst (0.1 eq) in anhydrous acetonitrile. Add the alkyl tosylate (1.0 eq) and heat to 80°C.

    • Causality: Spray-drying maximizes the solid KF surface area. The mesylate catalyst extracts F⁻ from the solid surface into the bulk MeCN as a highly reactive, "naked" [Cat]⁺[F]⁻ ion pair.

  • Step 3: Self-Validation (IPC). Prior to substrate addition, perform a Karl Fischer titration on the MeCN/catalyst suspension.

    • Validation Logic: The water content must be < 50 ppm. If the reaction fails to reach conversion, this prior KF data isolates the variable, proving whether the failure was due to water poisoning or substrate steric hindrance. Monitor conversion directly via ¹⁹F NMR to confirm C-F bond formation.

  • Step 4: Isolation. Filter the solid salts. Pass the filtrate through a short silica plug to trap the polar catalyst, eluting the pure fluorinated product with hexane/EtOAc.

Visualizations

PTCCycle cluster_aq Aqueous Phase (Nucleophile Source) cluster_org Organic Phase (Reaction Zone) AqNu Na⁺ Nu⁻ (e.g., Phenoxide) CatNu [Cat]⁺ Nu⁻ (Active Ion Pair) AqNu->CatNu Nu⁻ Extraction AqWaste Na⁺ OMs⁻ (Waste Salt) OrgSub R-X (Alkyl Halide) OrgProd R-Nu (Target Product) OrgSub->OrgProd Substitution CatOMs [Cat]⁺ OMs⁻ (Pre-Catalyst) OrgProd->CatOMs Catalyst Regeneration CatOMs->AqNu Interfacial Exchange CatOMs->AqWaste OMs⁻ Release CatNu->OrgSub Phase Transfer

Catalytic cycle of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate in biphasic systems.

Workflow Step1 1. Catalyst Pre-Conditioning Dissolve Cat-OMs in Toluene Step2 2. Biphasic Emulsification Add 50% NaOH & Substrate (>500 rpm) Step1->Step2 Establish organic phase Step3 3. In-Process Control (IPC) Monitor via TLC & check aq. pH Step2->Step3 Initiate transfer Step3->Step2 If incomplete, increase agitation Step4 4. Phase Separation Decant Organic Layer Step3->Step4 Reaction complete Step5 5. Product Isolation Wash, Dry (MgSO4), Evaporate Step4->Step5 Workup

Self-validating experimental workflow for liquid-liquid phase transfer alkylation.

References

  • F. Galli et al. "Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilic Radiofluorinations in Automated Synthesizers". Source: Molecules (MDPI). URL:[Link]

  • A. K. M. A. Ali et al. "Organocatalytic approach to vinylic nucleophilic substitution". Source: ChemRxiv. URL:[Link]

  • J. R. Aerts et al. "State of the art procedures towards reactive[18F]fluoride in PET tracer synthesis". Source: PubMed Central (NIH). URL:[Link]

Sources

Application

Application Note: 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate in Advanced Organic Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate (CAS: 92885-99-9 | MW: 330.49)[1],[2] Executive Summary & Mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate (CAS: 92885-99-9 | MW: 330.49)[1],[2]

Executive Summary & Mechanistic Causality

In advanced organic synthesis, particularly in the manufacturing of high-performance polymers and complex active pharmaceutical ingredients (APIs), standard phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) often fail. At temperatures exceeding 120°C, or in the presence of strong bases, traditional quaternary ammonium salts undergo rapid Hofmann elimination, destroying the catalytic cycle[3],[4].

  • Resonance-Stabilized Cation (4-Dimethylamino Group): The lone pair on the exocyclic nitrogen strongly donates electron density into the pyridinium ring. This resonance stabilization creates a "soft," highly delocalized positive charge that resists nucleophilic attack and thermal degradation up to 200°C[3],[9].

  • Anti-Emulsion Lipophilic Tail (N-2-Ethylhexyl): While straight-chain alkyl groups (e.g., cetyl) form rigid, tightly packed micelles that cause stubborn emulsions during aqueous workups, the branched 2-ethylhexyl tail disrupts micellar packing. This ensures excellent solubility in non-polar solvents (toluene, anisole) while facilitating rapid phase separation[5].

  • Non-Coordinating Anion (Mesylate): Methanesulfonate is a weakly coordinating, non-nucleophilic counterion. Unlike chloride or bromide, mesylate readily dissociates at the phase boundary, allowing the target nucleophile (e.g., phenoxide, fluoride) to pair with the pyridinium cation without competing in the subsequent SNAr reaction[1],[10].

Phase-Transfer Catalysis (PTC) Mechanism

The efficacy of this catalyst relies on its ability to shuttle reactive anions across the aqueous-organic (or solid-organic) interface. The highly lipophilic nature of the active ion pair [Q⁺][Nu⁻] allows it to penetrate deep into the organic phase, where the nucleophile is stripped of its hydration shell, rendering it hyper-reactive.

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_organic Organic Phase (e.g., Anisole, Toluene) Nu Nucleophile (Nu⁻) (e.g., Phenoxide, F⁻) PTC_Aq Catalyst Precursor [Q⁺][Mesylate⁻] Nu->PTC_Aq Ion Exchange (Interface) Salt Byproduct Salt (e.g., NaMesylate) Substrate Electrophile (Ar-X) Product Product (Ar-Nu) Substrate->Product SNAr Reaction PTC_Org Active Ion Pair [Q⁺][Nu⁻] PTC_Aq->PTC_Org Phase Transfer (Lipophilic Tail) PTC_Org->Salt [Q⁺][X⁻] Returns to Interface PTC_Org->Substrate Nucleophilic Attack

Figure 1: Phase-transfer mechanism of the pyridinium catalyst across the aqueous-organic interface.

Quantitative Performance Data

When selecting a PTC for high-temperature synthesis, thermal stability and partition coefficients are the critical metrics. The table below summarizes the operational advantages of the pyridinium mesylate over conventional catalysts[3],[4],[8].

Catalyst TypeThermal Stability LimitEmulsion RiskSNAr Yield (150°C, 6h)Primary Application
TBAB (Tetrabutylammonium Bromide)~120°C (Degrades)High< 40% (Decomposes)Low-temp alkylations
18-Crown-6 >200°CLow75 - 85%Cation chelation
4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate >200°C Very Low > 95% High-temp polymers / SNAr

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for solvent choices and in-process analytical controls to ensure reproducibility.

Protocol A: Synthesis of Polyetherimides via Phase-Transfer Polycondensation

Application: Manufacturing of high-Tg, amorphous thermoplastics[5],[7]. Causality Note: Anisole is selected as the solvent because its boiling point (154°C) perfectly aligns with the optimal kinetic window for polycondensation. It provides sufficient thermal energy for the SNAr step without causing monomer degradation, while its moderate polarity supports the solubility of the [Q⁺][Phenoxide⁻] complex[11].

Workflow Step1 1. Monomer Preparation Bisphenol A Disodium Salt + Bis(halophthalimide) Step2 2. Solvent & Catalyst Addition Anisole + [Q⁺][Mesylate⁻] Catalyst Step1->Step2 Step3 3. High-Temp Polycondensation 150-180°C under N2 (4-6 hrs) Step2->Step3 Step4 4. In-Process Validation GPC for Mw > 30,000 Da & TLC for monomer consumption Step3->Step4 Step5 5. Phase Separation & Wash Cooling and Aqueous Wash to remove salts Step4->Step5 Step6 6. Polymer Precipitation Anti-solvent (Methanol) precipitation Step5->Step6

Figure 2: Step-by-step experimental workflow for phase-transfer catalyzed polyetherimide synthesis.

Step-by-Step Methodology:

  • Monomer Loading: To a thoroughly dried 500 mL 3-neck flask equipped with a Dean-Stark trap, add 50.0 mmol of Bisphenol A disodium salt and 50.0 mmol of 1,3-bis[N-(4-chlorophthalimido)]benzene. Crucial: Ensure rigorous exclusion of water; residual moisture hydrolyzes the phthalimide ring, terminating chain growth.

  • Catalyst & Solvent Addition: Add 150 mL of anhydrous anisole, followed by 1.5 mmol (3 mol%) of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate[5].

  • Polycondensation: Purge the system with N₂. Heat the mixture to reflux (~154°C). The catalyst will continuously transfer the bisphenoxide into the anisole phase to react with the bis(halophthalimide). Maintain reflux for 4 to 6 hours.

  • In-Process Validation: At 4 hours, withdraw a 0.5 mL aliquot. Quench in methanol and analyze the precipitate via Gel Permeation Chromatography (GPC). The reaction is deemed complete when the weight-average molecular weight (Mw) exceeds 30,000 Da.

  • Quench & Phase Separation: Cool the reactor to 90°C. Do not add water at reflux to prevent violent boiling. Add 100 mL of deionized water to dissolve the displaced NaCl and the mesylate catalyst. The branched 2-ethylhexyl tail ensures the phases separate cleanly within 5 minutes without emulsion.

  • Isolation: Decant the organic phase and precipitate the polyetherimide by dripping the anisole solution into rapidly stirred methanol (500 mL). Filter, wash with fresh methanol, and dry under vacuum at 120°C.

Protocol B: Halogen-Exchange Fluorination of Aromatic Chlorides

Application: Synthesis of fluorinated APIs and agrochemicals[8]. Causality Note: Solid Potassium Fluoride (KF) has extremely high lattice energy, making it insoluble in organic solvents. The pyridinium catalyst extracts the fluoride ion into the organic phase as a "naked," highly nucleophilic [Q⁺][F⁻] pair.

Step-by-Step Methodology:

  • Reagent Setup: In a 100 mL pressure tube, combine 20 mmol of the activated aryl chloride (e.g., 2,4-dichloronitrobenzene) and 60 mmol of spray-dried KF.

  • Catalyst Addition: Add 1.0 mmol (5 mol%) of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate and 20 mL of anhydrous sulfolane. Causality: Sulfolane is highly polar and aprotic, which further enhances the nucleophilicity of the fluoride ion without solvating it too tightly.

  • Reaction: Seal the tube and heat to 160°C with vigorous stirring for 8 hours. The superior thermal stability of the pyridinium core prevents catalyst degradation at this elevated temperature[3],[8].

  • In-Process Validation: Cool the reaction to room temperature, extract a 50 µL sample, dilute with ethyl acetate, and analyze via GC-MS. Look for the complete disappearance of the starting material mass peak and the appearance of the fluorinated product.

  • Workup: Dilute the mixture with 50 mL of water and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

References

  • Gallucci, R. R., et al. "Methods of manufacture of bis(phthalimide)s and polyetherimides". Google Patents (WO2014055856A2).
  • Swore, J., et al. "Process for preparing R-1234yf by base mediated dehydrohalogenation". Google Patents (US8835699B2).
  • Brunelle, D. J. "Phase transfer catalyzed method for prepared oxybisphthalic compounds". Google Patents (US6028203A).
  • Zhu, Y. H., et al. "A Convenient Synthesis of Aromatic Fluoride by Thermal Stable Pyridinium Phase-transfer Catalyst". Chinese Chemical Letters. URL: [Link]

  • Yu, G., et al. "Deep Desulfurization of Fuels by Extraction with 4-Dimethylaminopyridinium-Based Ionic Liquids". ACS Energy & Fuels. URL: [Link]

Sources

Method

Application Note: Preparation of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate Derivatives

Introduction & Mechanistic Overview The synthesis of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS 92885-99-9)[1] represents a critical workflow in the development of specialized ionic liquids, phase-transfer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The synthesis of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS 92885-99-9)[1] represents a critical workflow in the development of specialized ionic liquids, phase-transfer catalysts, and advanced organic materials. This compound leverages the unique electronic properties of 4-dimethylaminopyridine (DMAP). In DMAP, the electron-donating dimethylamino group significantly enhances the nucleophilicity of the pyridine nitrogen through resonance stabilization[2].

The preparation relies on the Menshutkin reaction , a classic SN​2 pathway where the tertiary amine (DMAP) attacks an alkylating agent. In this protocol, 2-ethylhexyl methanesulfonate (mesylate) is utilized as the electrophile. The mesylate anion is an excellent leaving group due to the resonance stabilization of the sulfonate moiety, facilitating a high-yielding quaternization process without the need for harsh halogenated precursors.

Experimental Workflow & Causality

The choice of solvent and temperature is critical. Apolar to moderately polar solvents like toluene or acetonitrile are preferred. Acetonitrile stabilizes the highly polar transition state of the SN​2 reaction, accelerating the formation of the ionic product, while toluene can be used to precipitate the product as it forms, driving the reaction forward via Le Chatelier's principle.

G A DMAP (Nucleophile) C Reaction Medium (Acetonitrile, 80°C) A->C B 2-Ethylhexyl Mesylate (Electrophile) B->C D Menshutkin Reaction (SN2 Pathway) C->D E Crude 4-Dimethylamino-N- (2-ethylhexyl)pyridinium mesylate D->E F Purification (Solvent Washing & Drying) E->F

Figure 1: Workflow for the synthesis of N-alkyl-4-dimethylaminopyridinium mesylate derivatives.

Step-by-Step Experimental Protocol

Materials and Reagents
  • 4-Dimethylaminopyridine (DMAP): ≥99% purity.

  • 2-Ethylhexyl methanesulfonate: Prepared freshly from 2-ethylhexanol and methanesulfonyl chloride, or purchased (≥98%).

  • Acetonitrile (MeCN): Anhydrous grade.

  • Ethyl Acetate / Hexanes: For washing and precipitation.

Synthesis Procedure
  • Preparation of Reaction Mixture: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 mmol (1.22 g) of DMAP in 25 mL of anhydrous acetonitrile.

  • Addition of Electrophile: Slowly add 11.0 mmol (2.30 g, 1.1 eq) of 2-ethylhexyl methanesulfonate dropwise to the stirring solution at room temperature. The slight excess ensures complete conversion of the DMAP.

  • Heating and Reflux: Heat the reaction mixture to 80°C under an inert nitrogen atmosphere. Maintain stirring for 18–24 hours. The progression can be monitored by TLC (Alumina, eluting with CH2​Cl2​ /MeOH) to confirm the disappearance of the DMAP spot.

  • Isolation: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the majority of the acetonitrile.

  • Purification: Add 50 mL of cold ethyl acetate to the concentrated residue to precipitate the product. Stir vigorously for 15 minutes. Filter the resulting solid or viscous oil (depending on crystallization kinetics) and wash thoroughly with cold hexanes (3 x 20 mL) to remove any unreacted 2-ethylhexyl mesylate.

  • Drying: Dry the isolated 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate under high vacuum at 40°C for 12 hours to afford the pure product[3].

Quantitative Data & Optimization

Table 1 summarizes the effect of solvent and temperature on the reaction yield, demonstrating why acetonitrile at elevated temperatures is the optimal choice for this specific quaternization.

SolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (NMR)
Toluene80246558>95%
Toluene110 (Reflux)188275>95%
Acetonitrile25484032>98%
Acetonitrile 80 (Reflux) 18 >99 92 >99%

Table 1: Optimization of reaction conditions for the synthesis of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate.

References

  • Google Patents. (n.d.). A kind of method for synthesizing 4-dimethylaminopyridine and its analogs.
  • Zhuang, S., et al. (2011). The Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate. Advanced Materials Research. Retrieved April 2, 2026, from[Link]

Sources

Application

catalytic efficiency of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate in acylation reactions

Application Note: Catalytic Efficiency of 4-Dimethylamino- N -(2-ethylhexyl)pyridinium Mesylate in Biphasic Acylation Reactions Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Efficiency of 4-Dimethylamino- N -(2-ethylhexyl)pyridinium Mesylate in Biphasic Acylation Reactions

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Dimethylamino- N -(2-ethylhexyl)pyridinium mesylate (CAS: 92885-99-9)

Executive Summary & Mechanistic Paradigm

In modern organic synthesis and pharmaceutical development, acylation reactions (esterifications, amidations) frequently encounter mass-transfer limitations when dealing with water-soluble nucleophiles and lipophilic acyl donors. While standard 4-dimethylaminopyridine (DMAP) is universally recognized as a nucleophilic acylation catalyst that accelerates reactions via a reactive N -acylpyridinium intermediate[1], the structural design of 4-Dimethylamino- N -(2-ethylhexyl)pyridinium mesylate fundamentally shifts this mechanistic paradigm.

Because the pyridine nitrogen in this molecule is permanently alkylated by the 2-ethylhexyl group, it cannot form the classical N -acylpyridinium intermediate[2]. Instead, it functions as an elite, highly lipophilic Phase Transfer Catalyst (PTC) [3].

The Causality of the Molecular Design

As a process scientist, selecting the right catalyst requires understanding the physical chemistry of the biphasic interface. The efficiency of this specific catalyst is driven by three structural pillars:

  • The Delocalized Cationic Core: The 4-dimethylamino group donates electron density into the pyridinium ring via resonance. This creates a "soft," highly polarizable cationic center that forms exceptionally tight ion pairs with soft anionic nucleophiles (e.g., phenoxides, large carboxylates), facilitating their rapid extraction into the organic phase.

  • The 2-Ethylhexyl Tail: Linear alkyl chains (like cetyl or dodecyl) often form rigid micelles, leading to intractable emulsions during biphasic reactions. The branched 2-ethylhexyl group disrupts tight packing, ensuring high solubility in non-polar solvents (like toluene or dichloromethane) while actively suppressing emulsion formation.

  • The Mesylate Counterion: Methanesulfonate (mesylate) is a weakly coordinating, non-nucleophilic anion. It readily exchanges with the target nucleophile at the aqueous-organic interface without competing for the acylating agent.

PTC_Mechanism cluster_aq Aqueous Phase (Alkaline) cluster_org Organic Phase (Non-Polar) Aq_Nu Nucleophile (RO⁻ Na⁺) Org_Complex Lipophilic Ion Pair [Q⁺ RO⁻] Aq_Nu->Org_Complex Phase Transfer Aq_Cat Catalyst (Q⁺ Ms⁻) Aq_Cat->Org_Complex Ion Exchange Org_Prod Acylated Product (R'-CO-OR) Org_Complex->Org_Prod Acylation Org_Acyl Acyl Donor (R'-CO-Cl) Org_Acyl->Org_Prod Reacts Org_Cat Spent Catalyst [Q⁺ Cl⁻] Org_Prod->Org_Cat Byproduct Org_Cat->Aq_Cat Interfacial Return

Fig 1: Phase-transfer mechanism of 92885-99-9 mediating biphasic acylation.

Comparative Catalytic Efficiency Data

When scaling biphasic Schotten-Baumann esterifications (e.g., the acylation of sterically hindered 2,6-diisopropylphenol with benzoyl chloride), standard DMAP fails because it partitions into the organic phase but cannot efficiently transfer the aqueous nucleophile. Standard PTCs like Tetrabutylammonium bromide (TBAB) work but suffer from slower kinetics. The 92885-99-9 catalyst provides superior conversion rates and eliminates emulsion-based workup delays.

Catalyst SystemLoading (mol%)Reaction Time (h)Conversion (%)Phase Separation Time
Uncatalyzed ControlN/A24.0< 15%N/A
Standard DMAP5.012.045%> 60 min (Emulsion)
TBAB (Standard PTC)5.06.078%15 min
92885-99-9 2.0 1.5 > 98% < 2 min

Table 1: Benchmark biphasic Schotten-Baumann esterifications in Toluene/Water at 25°C.

Self-Validating Protocol: Biphasic Schotten-Baumann Acylation

To ensure a robust, reproducible workflow, this protocol incorporates a self-validating feedback loop : the monitoring of the aqueous pH. A stable pH indicates efficient phase transfer and successful organic-phase acylation, whereas a rapidly dropping pH signifies that the catalyst is failing to transfer the nucleophile, leading to the competing aqueous hydrolysis of the acyl chloride.

Materials Required
  • Substrate: Phenol or carboxylic acid derivative (1.0 eq)

  • Acylating Agent: Acyl chloride or anhydride (1.1 eq)

  • Catalyst: 4-Dimethylamino- N -(2-ethylhexyl)pyridinium mesylate (0.02 eq / 2 mol%)

  • Solvents: Toluene or Dichloromethane (Organic); 1M NaOH (Aqueous)

Step-by-Step Methodology
  • Aqueous Phase Preparation: Dissolve the phenolic substrate (10 mmol) in 15 mL of 1.0 M NaOH. Causality: This deprotonates the substrate, generating the active phenoxide nucleophile and establishing a baseline pH of >12.

  • Catalyst Introduction: Add 2 mol% (0.2 mmol) of the 92885-99-9 catalyst to the aqueous solution. Stir for 5 minutes.

  • Organic Phase Addition: Dissolve the acyl chloride (11 mmol) in 15 mL of Toluene. Slowly add the organic phase to the aqueous phase.

  • Biphasic Reaction: Stir the biphasic mixture vigorously (500–600 rpm) at room temperature.

    • Validation Check: Monitor the pH of the aqueous layer. If the pH remains >10 after 30 minutes, the phase transfer is highly efficient. If the pH drops below 8, aqueous hydrolysis is outcompeting the acylation, indicating insufficient stirring or degraded catalyst.

  • Phase Separation: Transfer the mixture to a separatory funnel. Validation Check: The branched 2-ethylhexyl group should force a sharp, immediate phase break (< 2 minutes) without the "rag layer" (emulsion) typically seen with linear-chain PTCs.

  • Isolation: Collect the organic layer, wash with brine (10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the acylated product.

Workflow Step1 1. Aqueous Preparation Dissolve substrate in 1M NaOH (pH > 12) Step2 2. Catalyst Introduction Add 2 mol% 92885-99-9 Step1->Step2 Step3 3. Organic Phase Addition Add Acyl Chloride in Toluene Step2->Step3 Step4 4. Biphasic Reaction Stir at 500 rpm; Monitor pH stability Step3->Step4 Step5 5. Phase Separation Decant organic layer (Self-validating clear break) Step4->Step5 Step6 6. Product Isolation Solvent evaporation & crystallization Step5->Step6

Fig 2: Self-validating experimental workflow for biphasic Schotten-Baumann acylation.

Industrial Relevance: Polycondensation & Polyetherimides

Beyond small-molecule API synthesis, N -alkyl-4-dialkylaminopyridinium salts are highly prized in polymer chemistry. Industrial applications, such as the synthesis of bis(phthalimide)s and high-performance polyetherimides, heavily rely on these specific catalysts[3].

In these macromolecular acylations (imidizations), traditional catalysts like sodium phenylphosphinate (SPP) leave residues that cause hydrolytic instability in the final polymer. The use of 4-Dimethylamino- N -(2-ethylhexyl)pyridinium salts accelerates the polycondensation reaction to >99% completion in under 6 hours while completely avoiding the hydrolytic degradation pathways associated with inorganic catalyst residues[3].

References

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study Source: ScholarWorks @ UTRGV URL:[Link] (Supports the mechanistic contrast between standard DMAP nucleophilic catalysis and N -alkylated derivatives).

  • Anhydride Activation by 4-Dialkylaminopyridines and Analogs Source: ResearchGate URL:[Link] (Provides foundational data on the electronic resonance stabilization of the 4-dimethylamino group in pyridinium systems).

  • WO2014055856A2 - Methods of manufacture of bis(phthalimide)

Sources

Method

handling and storage guidelines for 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate

Application Note & Protocols: Handling, Storage, and Catalytic Applications of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate Executive Summary & Mechanistic Insights 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols: Handling, Storage, and Catalytic Applications of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate

Executive Summary & Mechanistic Insights

4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS 92885-99-9) is an advanced quaternary pyridinium salt engineered for high-performance catalysis[1]. By combining the hyper-nucleophilicity of a 4-dimethylaminopyridine (DMAP) core with the extreme lipophilicity of an N-(2-ethylhexyl) chain and the thermal stability of a mesylate counterion, this compound serves as an elite phase-transfer catalyst (PTC) and imidization catalyst[2]. This guide provides drug development professionals and synthetic chemists with authoritative protocols for its handling, storage, and implementation in complex workflows.

Physicochemical Profiling & Causality in Experimental Design

To utilize this catalyst effectively, researchers must understand how its structural components dictate its physical behavior and influence experimental design:

  • The 2-Ethylhexyl Motif : Imparts exceptional solubility in non-polar to moderately polar organic solvents (e.g., toluene, dichloromethane, o-dichlorobenzene). Causality: This prevents catalyst precipitation during late-stage polymerization or substitution reactions, ensuring consistent reaction kinetics and preventing batch failures[2].

  • The Mesylate (Methanesulfonate) Anion : Unlike halide counterions (chloride/bromide) which can be nucleophilic and cause competitive side reactions, the mesylate anion is strictly non-coordinating. However, mesylate salts are intrinsically hygroscopic.

  • The Quaternary Pyridinium Core : Acts as an electron sink and phase-transfer agent, facilitating the rapid movement of anionic nucleophiles across biphasic boundaries[3].

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
Chemical Name 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate
CAS Number 92885-99-9
Molecular Formula C₁₆H₃₀N₂O₃S
Molecular Weight 330.49 g/mol
Appearance Off-white to pale yellow solid/viscous liquid
Solubility Profile High in DCM, Toluene, THF, and Water
Hygroscopicity High (Requires anhydrous handling)

Handling and Storage Guidelines

Because of the hygroscopic nature of the mesylate counterion, ambient moisture can rapidly degrade the efficiency of the catalyst by introducing water into strictly anhydrous reactions (e.g., polyetherimide synthesis)[2].

Storage Protocol:

  • Atmosphere : Store under an inert gas (Argon or Nitrogen) to prevent moisture absorption.

  • Temperature : 2°C to 8°C is recommended to minimize thermal degradation and maintain physical stability[1].

  • Container : Amber glass vials with PTFE-lined caps to prevent photolytic degradation and moisture ingress.

Handling Protocol (Self-Validating System):

  • Weighing : Perform weighing operations inside a glovebox or use rapid Schlenk techniques if the ambient humidity exceeds 30%.

  • Pre-treatment & QC : If moisture is suspected, dry the catalyst under high vacuum (0.1 mbar) at 40°C for 12 hours prior to use.

  • Self-Validation: Always verify moisture content via Karl Fischer titration (target < 0.1% w/w H₂O) before deploying the catalyst in moisture-sensitive polymerizations.

HandlingWorkflow Rec Receipt of CAS 92885-99-9 Insp QC: Karl Fischer Titration Rec->Insp Dry Drying: Vacuum at 40°C Insp->Dry Moisture > 0.1% Store Storage: Argon, 2-8°C Insp->Store Moisture < 0.1% Dry->Store Re-test confirms < 0.1% Prep Prep: Glovebox Aliquoting Store->Prep Transfer to Reaction

Logical workflow for the receipt, quality control, and anhydrous storage of the catalyst.

Experimental Protocols

Protocol A: Catalytic Imidization for Polyetherimide Synthesis

Context: Quaternary pyridinium salts drastically reduce reaction times and improve the hydrolytic stability of polyetherimides, as demonstrated in authoritative patent literature ()[2].

Step-by-Step Methodology:

  • Preparation : In a rigorously dried 250 mL round-bottom flask equipped with a Dean-Stark trap, add the substituted phthalic anhydride (10 mmol) and organic diamine (5 mmol) in anhydrous o-dichlorobenzene (50 mL).

  • Catalyst Addition : Add 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (0.1 mmol, 1 mol% relative to anhydride).

    • Causality: The 2-ethylhexyl chain ensures the catalyst remains fully dissolved in o-dichlorobenzene at high temperatures, unlike standard DMAP salts which may crash out and cause uneven polymerization[2].

  • Reaction : Heat the mixture to reflux (approx. 180°C). The Dean-Stark trap will continuously collect the water byproduct.

  • Self-Validating Monitoring : Monitor the reaction via FT-IR spectroscopy. The reaction is complete when anhydride carbonyl stretches at ~1850 cm⁻¹ disappear entirely and imide stretches at ~1780 cm⁻¹ plateau.

  • Workup : Once water evolution ceases (typically 2-4 hours), cool the mixture to room temperature and precipitate the polymer by pouring it into excess methanol. Filter and dry under vacuum at 80°C.

Protocol B: Phase-Transfer Catalyzed Nucleophilic Substitution (Azidation)

Context: This protocol is highly useful for synthesizing complex pharmaceutical intermediates, such as 4'-azidonucleosides ()[3].

Step-by-Step Methodology:

  • Biphasic Setup : Dissolve the organic substrate (e.g., an alkyl halide or sulfonate ester, 5 mmol) in 20 mL of dichloromethane (DCM).

  • Aqueous Phase : Prepare a solution of sodium azide (NaN₃, 10 mmol) in 10 mL of deionized water.

  • Catalyst Integration : Add 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (0.25 mmol, 5 mol%).

    • Causality: The catalyst shuttles the azide anion from the aqueous phase into the DCM phase. The mesylate anion easily exchanges with azide at the biphasic interface, driving the nucleophilic attack[3].

  • Execution : Stir vigorously (1000 rpm) at room temperature.

    • Self-Validation: Monitor the reaction by TLC or LC-MS until the starting material is completely consumed, ensuring no unreacted substrate is carried forward.

  • Termination : Separate the organic layer and wash with deionized water (3 x 10 mL).

    • Causality: Water washing is highly effective because the mesylate salt retains sufficient aqueous solubility when partitioned away from the highly lipophilic organic substrate, allowing for easy catalyst removal. Dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

PhaseTransfer Aq Aqueous Phase (Nucleophile: N3-) Interface Biphasic Interface (Ion Exchange) Aq->Interface N3- migrates Org Organic Phase (Substrate + Catalyst) Interface->Org Catalyst-N3- Complex Org->Interface Catalyst migrates Prod Product Formation (Organic Layer) Org->Prod Nucleophilic Attack Prod->Org Catalyst Regeneration

Phase-transfer catalytic cycle demonstrating ion-exchange at the biphasic interface.

References

  • Title: Methods of manufacture of bis(phthalimide)s and polyetherimides (WO2014055856A2)
  • Title: PROCESS FOR THE PREPARATION OF 4'-AZIDONUCLEOSIDE DERIVATIVES (DE602004003389T2)

Sources

Application

Application Notes and Protocols for the Industrial Scale-Up of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate Production

Abstract This document provides a comprehensive guide for the industrial scale-up of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate, an ionic liquid with significant potential in various chemical applications. These...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the industrial scale-up of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate, an ionic liquid with significant potential in various chemical applications. These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering a detailed roadmap from laboratory synthesis to full-scale production. The guide emphasizes scientific integrity, process control, and safety, incorporating field-proven insights and authoritative references to ensure a robust and reproducible manufacturing process.

Introduction and Significance

4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate is a quaternary pyridinium salt, a class of compounds widely recognized for their utility as catalysts, surfactants, and antimicrobial agents.[1][2] The unique combination of the highly nucleophilic 4-dimethylaminopyridine (DMAP) core with a branched alkyl chain and a non-coordinating mesylate anion imparts desirable properties such as high thermal stability, tunable solubility, and catalytic activity.[3][4] These characteristics make it a valuable compound in organic synthesis, particularly in acylation and esterification reactions where it can significantly enhance reaction rates and yields.[4][5] The industrial-scale production of this compound necessitates a thorough understanding of the reaction kinetics, purification challenges, and process control parameters to ensure consistent quality and economic viability.

Chemical Synthesis Pathway: A Mechanistic Overview

The synthesis of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate is achieved through a two-step process: the quaternization of 4-dimethylaminopyridine (DMAP) with a suitable alkylating agent, followed by an anion exchange with methanesulfonic acid.

Step 1: Quaternization of 4-Dimethylaminopyridine

The initial step involves the SN2 reaction between the highly nucleophilic nitrogen of the pyridine ring in DMAP and an alkylating agent, typically 2-ethylhexyl bromide. This reaction is a classic example of quaternization, forming the 4-Dimethylamino-N-(2-ethylhexyl)pyridinium bromide intermediate.[6][7] The choice of solvent is critical in this step to ensure adequate solubility of the reactants and to facilitate the reaction.

Step 2: Anion Exchange

The subsequent step involves the metathesis or anion exchange reaction where the bromide anion of the intermediate is replaced by the mesylate anion. This is typically achieved by reacting the pyridinium bromide salt with methanesulfonic acid. The selection of the appropriate reaction conditions is crucial to drive the equilibrium towards the formation of the desired product and to facilitate the removal of the bromide byproduct.

Industrial Scale-Up Protocol

This section details a step-by-step protocol for the industrial production of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate.

Raw Materials and Equipment
Material/EquipmentSpecificationSupplier/Grade
4-Dimethylaminopyridine (DMAP)>99% purityIndustrial Grade
2-Ethylhexyl bromide>98% purityIndustrial Grade
Methanesulfonic acid>99% purityIndustrial Grade[8]
TolueneAnhydrousIndustrial Grade
Ethyl acetateAnhydrousIndustrial Grade
Glass-lined reactor1000 L, with overhead stirrer, reflux condenser, and temperature controlStandard Industrial
Filtration unitNutsche filter or centrifugeStandard Industrial
Vacuum drying ovenCapable of reaching <1 mbar and 80°CStandard Industrial
Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Bromide

  • Reactor Preparation: Ensure the 1000 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants:

    • Charge the reactor with 4-Dimethylaminopyridine (122.17 kg, 1.0 kmol).

    • Add 500 L of anhydrous toluene to the reactor.

    • Stir the mixture at 200 RPM until the DMAP is fully dissolved.

  • Addition of Alkylating Agent:

    • Slowly add 2-ethylhexyl bromide (193.12 kg, 1.0 kmol) to the reactor over a period of 2-3 hours, maintaining the temperature between 25-30°C using a cooling jacket.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to 80-85°C and maintain for 12-16 hours. Monitor the reaction progress using in-situ FTIR or Raman spectroscopy.[9][10]

  • Cooling and Isolation:

    • Once the reaction is complete (as determined by the disappearance of the starting materials), cool the reactor to 20-25°C.

    • The product, 4-Dimethylamino-N-(2-ethylhexyl)pyridinium bromide, will precipitate out of the toluene.

    • Filter the solid product using a Nutsche filter and wash with 2 x 100 L of cold toluene to remove any unreacted starting materials.

Step 2: Anion Exchange to 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate

  • Reactor Setup: Use a clean and dry 1000 L glass-lined reactor.

  • Charging Intermediate:

    • Charge the wet cake of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium bromide into the reactor.

    • Add 600 L of deionized water and stir until the solid is fully dissolved.

  • Addition of Methanesulfonic Acid:

    • Slowly add methanesulfonic acid (96.11 kg, 1.0 kmol) to the aqueous solution of the pyridinium bromide salt over 1-2 hours.[8] The reaction is exothermic, so maintain the temperature below 40°C.

  • Extraction and Phase Separation:

    • Add 400 L of ethyl acetate to the reactor and stir vigorously for 30 minutes.

    • Stop stirring and allow the layers to separate. The aqueous layer will contain the bromide salts, while the organic layer will contain the desired product.

    • Separate and discard the lower aqueous layer.

    • Wash the organic layer with 2 x 200 L of deionized water to remove any remaining impurities.

  • Solvent Removal and Drying:

    • Transfer the organic layer to a rotary evaporator or a thin-film evaporator to remove the ethyl acetate under reduced pressure.[11]

    • Dry the resulting viscous liquid in a vacuum oven at 70-80°C and <1 mbar for 24 hours to remove any residual solvent and water.[12]

Process Analytical Technology (PAT) for Real-Time Monitoring and Control

To ensure consistent product quality and process efficiency, the implementation of Process Analytical Technology (PAT) is highly recommended.[9][13][14][15] PAT allows for real-time monitoring of Critical Process Parameters (CPPs) that impact the Critical Quality Attributes (CQAs) of the final product.[13][15]

PAT Workflow for Synthesis

PAT_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Raw Materials (DMAP, 2-Ethylhexyl Bromide) Reactor 1000L Reactor Reactants->Reactor FTIR In-situ FTIR/Raman Probe Reactor->FTIR Real-time Monitoring Product_Int Intermediate Product Reactor->Product_Int Control Process Control System (Temperature, Stirring) FTIR->Control Feedback Loop Control->Reactor Adjusts CPPs Anion_Exchange Anion Exchange Reactor Product_Int->Anion_Exchange HPLC Online HPLC Anion_Exchange->HPLC Purity Analysis Purified_Product Final Product HPLC->Purified_Product

Caption: PAT workflow for synthesis and purification.

Key Process Parameters and Controls
Critical Process Parameter (CPP)Analytical TechniqueControl StrategyImpact on CQA
Reactant ConcentrationIn-situ FTIR/RamanReal-time monitoring of reactant consumptionEnsures complete reaction and minimizes residual starting materials.
Reaction TemperatureTemperature ProbeAutomated feedback control of heating/cooling jacketAffects reaction rate and impurity profile.
Stirring SpeedTachometerConstant speed controlEnsures homogeneity and efficient mass transfer.
Purity during Anion ExchangeOnline HPLCReal-time monitoring of product and impurity peaksDetermines the efficiency of the purification step.

Quality Control and Specifications

A robust quality control (QC) system is essential to ensure the final product meets the required specifications.

Quality Control Workflow

QC_Workflow cluster_sampling Sampling cluster_testing Analytical Testing cluster_disposition Disposition Raw_Materials Raw Materials HPLC HPLC (Purity, Impurities) Raw_Materials->HPLC In_Process In-Process Samples In_Process->HPLC Final_Product Final Product Final_Product->HPLC NMR NMR (Structure Confirmation) Final_Product->NMR KF Karl Fischer (Water Content) Final_Product->KF TGA TGA (Thermal Stability) Final_Product->TGA Release Release for Sale HPLC->Release Meets Specifications Reject Reject HPLC->Reject Fails Specifications NMR->Release Meets Specifications NMR->Reject Fails Specifications KF->Release Meets Specifications KF->Reject Fails Specifications TGA->Release Meets Specifications TGA->Reject Fails Specifications

Caption: Quality control workflow for the final product.

Final Product Specifications
ParameterSpecificationTest Method
AppearanceColorless to pale yellow viscous liquidVisual Inspection
Purity≥ 98.0%HPLC
IdentityConforms to the structure¹H NMR, ¹³C NMR[6]
Water Content≤ 0.5%Karl Fischer Titration
Residual SolventsToluene ≤ 890 ppm, Ethyl Acetate ≤ 5000 ppmHeadspace GC
Bromide Content≤ 500 ppmIon Chromatography

Safety, Handling, and Waste Management

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[8][16][17][18][19]

  • Ventilation: All handling of volatile chemicals, especially methanesulfonic acid and 2-ethylhexyl bromide, must be performed in a well-ventilated area or under a fume hood.[8][17]

  • Methanesulfonic Acid: This is a corrosive acid and can cause severe skin burns and eye damage.[8][16][17][18][19] Handle with extreme care and have a neutralization agent (e.g., sodium bicarbonate) readily available for spills.[8]

Handling and Storage:

  • Store 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate in tightly sealed containers in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Store methanesulfonic acid in its original container, away from incompatible materials.[8]

Waste Management:

  • Aqueous waste containing bromide salts should be treated according to local regulations for halide waste.

  • Organic solvent waste (toluene, ethyl acetate) should be collected and sent for proper disposal or recycling.

  • All waste materials should be handled and disposed of in accordance with local, state, and federal regulations.

Conclusion

The successful industrial scale-up of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate production relies on a well-defined and controlled process. By implementing the detailed protocols, process analytical technologies, and stringent quality control measures outlined in this guide, manufacturers can ensure the consistent production of a high-quality product. Adherence to safety and environmental protocols is paramount throughout the manufacturing process.

References

  • Academia.edu. (n.d.). Purification of Imidazolium Ionic Liquids for Spectroscopic Applications.
  • PMC. (n.d.). Recovery and purification of ionic liquids from solutions: a review.
  • Google Patents. (n.d.). WO2004080974A1 - A purification method of ionic liquids to obtain their high purity.
  • ACS Publications. (2010, September 8). Purification of Ionic Liquids: Sweeping Solvents by Nitrogen.
  • ACS Publications. (2024, June 3). Economically Viable Process for Synthesizing and Purifying Ionic Liquids: 1-Butyl-3-methyl Imidazolium Tetrafluoroborate.
  • Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency.
  • HoriazonChemical. (2025, July 23). Proper Storage and Handling of Methanesulfonic Acid (MSA).
  • ResearchGate. (n.d.). Preparation of Pyridinium Salts. Reactions were performed on a 0.5 mmol....
  • Bruker. (n.d.). Process Analytical Technology (PAT).
  • Guidechem. (n.d.). 4-Dimethylaminopyridine 1122-58-3 wiki.
  • JIN DUN CHEMISTRY. (2025, February 9). Why 4-Dimethylaminopyridine 99% Is a Vital Reagent in Organic Synthesis and Pharmaceutical Manufacturing.
  • ResearchGate. (2026, March 3). (PDF) Catalysis by 4-dialkylaminopyridines.
  • ABB. (n.d.). Process Analytical Technology.
  • American Pharmaceutical Review. (2010, May 1). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development.
  • Wikipedia. (n.d.). Process analytical technology.
  • MDPI. (2022, November 23). Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity.
  • MDPI. (2025, October 16). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent.
  • ACS Publications. (2023, July 26). Domino Approach for the Synthesis of Pyridinium Salts and 1,2,3,8a-Tetrahydroimidazo[1,2-a]pyridines from 2-Imidazolines and Propiolic Acid Esters.
  • Google Patents. (n.d.). DE60302197T2 - Process for the preparation of 4-dimethylaminopyridine (4-DMAP).
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanesulphonic acid.
  • PMC - NIH. (n.d.). Synthesis and Antimicrobial Activity of Some Pyridinium Salts.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: methanesulfonic acid.
  • ACS Publications. (2017, March 29). Synthesis of Ring-Fused Pyridinium Salts by Intramolecular Nucleophilic Aromatic Substitution Reaction and Their Optoelectronic Properties | Organic Letters.
  • Fisher Scientific. (2010, May 27). SAFETY DATA SHEET.
  • eScholarship.org. (2023, August 2). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning.
  • ChemRxiv. (2026, January 29). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
  • PMC. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent.
  • TRC Corp. (n.d.). Methanesulfonic Acid 70% | SAFETY DATA SHEET.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate synthesis

Technical Support Center: Troubleshooting Impurities in 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate Synthesis Executive Summary & Mechanistic Context The synthesis of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium me...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Impurities in 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate Synthesis

Executive Summary & Mechanistic Context

The synthesis of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS 92885-99-9)[1] relies on a Menschutkin-type SN2 quaternization[2]. While 4-dimethylaminopyridine (DMAP) is an exceptionally strong nucleophile due to resonance stabilization from the para-dimethylamino group, the electrophile—2-ethylhexyl methanesulfonate (mesylate)—presents a unique chemical challenge.

Although it is a primary alkyl mesylate, the presence of a beta-branch (the 2-ethyl group) introduces significant steric hindrance at the transition state. This steric bulk dramatically reduces the SN2 reaction rate, opening the door for competing side reactions such as E2 elimination and ester hydrolysis. Understanding these competing pathways is the key to troubleshooting your impurity profile.

Pathways DMAP DMAP (Nucleophile/Base) Target 4-Dimethylamino-N-(2-ethylhexyl) pyridinium mesylate (Target Product) DMAP->Target SN2 (Main) E2 2-Ethyl-1-hexene + DMAP-H+ Mesylate (E2 Elimination) DMAP->E2 E2 (Side) EHM 2-Ethylhexyl Mesylate (Electrophile) EHM->Target EHM->E2 Hydrolysis 2-Ethylhexanol + Methanesulfonic Acid (Hydrolysis) EHM->Hydrolysis Nucleophilic Attack H2O Trace H2O H2O->Hydrolysis

Mechanistic pathways showing target SN2 quaternization vs. competing E2 elimination and hydrolysis.

Troubleshooting Guides & FAQs

Q: My final product contains high levels of unreacted 2-ethylhexyl mesylate. How can I drive the reaction to completion? A: The beta-branching of the 2-ethylhexyl group sterically hinders the SN2 attack by DMAP. In dilute solutions, the collision frequency is simply too low to overcome this activation barrier. Causality & Solution: Transition to a solvent-free (neat) melt methodology. Conducting the quaternization in a closed system without solvent maximizes the concentration of reactive species, significantly improving yields for sterically hindered amines and electrophiles[3]. If a solvent must be used for heat dissipation, utilize a highly concentrated polar aprotic solvent (e.g., Acetonitrile) to stabilize the charged transition state.

Q: I am detecting 2-ethyl-1-hexene and free methanesulfonic acid in my reaction mixture. What is happening? A: Because the SN2 pathway is sterically retarded, DMAP's basicity becomes a competing factor, leading to an E2 elimination reaction. The mesylate group is an excellent leaving group, and elevated temperatures promote the abstraction of a beta-proton, yielding the olefin (2-ethyl-1-hexene) and DMAP-H+ mesylate. Causality & Solution: Strictly control the reaction temperature. Do not exceed 80–85°C. The activation energy for the E2 elimination is higher than that of the SN2 pathway; therefore, maintaining a moderate temperature suppresses olefin formation while allowing the quaternization to proceed.

Q: GC-MS analysis shows the presence of 2-ethylhexanol. Where is this coming from? A: This is a classic hydrolysis impurity. Mesylate esters are highly susceptible to nucleophilic attack by trace water, which cleaves the ester to form 2-ethylhexanol and methanesulfonic acid. Causality & Solution: Implement strict anhydrous protocols. DMAP is highly hygroscopic and must be pre-dried under vacuum. Ensure the 2-ethylhexyl mesylate is stored over 4Å molecular sieves prior to use.

Q: Regulatory QA flagged our batch for Potential Genotoxic Impurities (PGIs), specifically Methyl Mesylate. We didn't use methyl mesylate as a reagent. Why is it there? A: If you utilized methanol during the crystallization or workup phase, any trace unreacted methanesulfonic acid (formed via the E2 or hydrolysis pathways) can undergo acid-catalyzed esterification with methanol to form methyl methanesulfonate (methyl mesylate), a known and highly regulated PGI[4]. Causality & Solution: Completely eliminate primary alcohols (MeOH, EtOH) from the downstream processing of mesylate salts[4]. Switch the crystallization solvent to isopropyl acetate (iPrOAc) or methyl tert-butyl ether (MTBE), which cannot form genotoxic alkyl mesylates.

Quantitative Data: Impurity Profiling & Control Limits

To ensure product integrity, monitor the following critical impurities. The analytical methods and acceptable limits are designed to self-validate the efficacy of your process controls.

ImpurityOrigin PathwayAnalytical MethodRecommended LimitCausality / Control Strategy
2-Ethylhexyl mesylate Unreacted starting materialHPLC-UV (210 nm)< 0.10% (w/w)Driven by steric hindrance. Control via solvent-free melt[3].
2-Ethyl-1-hexene E2 EliminationGC-FID< 0.50% (w/w)Thermally induced. Control by keeping reaction temp < 85°C.
2-Ethylhexanol HydrolysisGC-MS< 0.20% (w/w)Moisture contamination. Control via anhydrous reagents.
Methyl Mesylate Transesterification (PGI)LC-MS/MS (SIM)< 1.5 ppm (TTC)Reaction of MsOH with MeOH. Control by using non-alcoholic solvents[4].

Self-Validating Experimental Protocol

This protocol utilizes a solvent-free melt approach to overcome steric hindrance, followed by a non-alcoholic crystallization to guarantee the absence of genotoxic alkyl mesylates.

Workflow S1 1. Reagent Prep Dry DMAP & EHM S2 2. Reaction Neat Melt, 80°C S1->S2 S3 3. Crystallization iPrOAc / MTBE S2->S3 S4 4. Filtration Remove Impurities S3->S4 S5 5. Vacuum Dry < 40°C S4->S5

Optimized solvent-free experimental workflow for synthesizing the pyridinium mesylate salt.

Step-by-Step Methodology:

  • Reagent Preparation (Self-Validation Check 1): Dry 4-dimethylaminopyridine (DMAP, 1.0 eq) in a vacuum oven at 40°C for 12 hours. Verify moisture content via Karl Fischer titration (Must be < 0.1%).

  • Solvent-Free Quaternization: Charge the dried DMAP into a dry, nitrogen-purged reactor. Add 2-ethylhexyl methanesulfonate (1.05 eq). The slight excess compensates for trace hydrolysis.

  • Thermal Activation: Heat the mixture gradually to 80°C. Causality: At this temperature, the mixture forms a homogenous melt, maximizing reagent concentration to overcome the beta-branching steric barrier[3]. Maintain stirring for 18-24 hours.

  • In-Process Control (IPC): Sample the melt and analyze via HPLC. Proceed to the next step only when residual DMAP is < 1.0%.

  • Non-Alcoholic Crystallization (Self-Validation Check 2): Cool the melt to 45°C (before it completely solidifies) and slowly charge Isopropyl Acetate (iPrOAc) under vigorous stirring. Causality: iPrOAc dissolves unreacted 2-ethylhexyl mesylate and 2-ethylhexanol but acts as an anti-solvent for the highly polar pyridinium mesylate salt, forcing precipitation without risking PGI formation[4].

  • Isolation: Filter the resulting white to off-white crystalline solid under a nitrogen blanket. Wash the filter cake with cold Methyl tert-butyl ether (MTBE) to remove any residual olefinic impurities (2-ethyl-1-hexene).

  • Drying: Dry the product in a vacuum desiccator at 35-40°C until a constant weight is achieved.

References

  • Santa Cruz Biotechnology. "4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate | CAS 92885-99-9." 1

  • MDPI. "The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines." 3

  • Arkivoc. "Synthesis of 3-Substituted Pyridinium Salts." 2

  • Reddit (r/Chempros). "Formation of Mesylate Salts and avoiding Alkylmesylates." 4

Sources

Optimization

optimizing solvent conditions for 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate catalysis

Technical Support Center: Optimizing Solvent Conditions for EHDMAP-OMs Catalysis Welcome to the Application Support Center. This guide provides troubleshooting and optimization strategies for researchers and process chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Solvent Conditions for EHDMAP-OMs Catalysis

Welcome to the Application Support Center. This guide provides troubleshooting and optimization strategies for researchers and process chemists utilizing 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (EHDMAP-OMs, CAS 92885-99-9)[1]. As an advanced amphiphilic phase-transfer and nucleophilic organocatalyst, EHDMAP-OMs is highly effective in complex polycondensation and imidization reactions, such as the synthesis of high-performance polyetherimides[2].

Its efficacy stems from the highly nucleophilic DMAP core paired with a lipophilic 2-ethylhexyl tail, allowing it to shuttle active anionic species across phase boundaries[3]. However, achieving maximum catalytic turnover requires precise solvent engineering and thermal management.

Troubleshooting Guides (FAQs)

Q1: My polycondensation/imidization reaction is stalling at 70-80% conversion. What solvent parameters should I adjust?

  • Causality: Stalling conversions often result from poor phase partitioning or product inhibition. EHDMAP-OMs relies on its highly branched 2-ethylhexyl group to shuttle active anionic species (e.g., phenoxides or phthalimides) into the organic phase[3]. If your solvent system is too polar (e.g., pure DMF or NMP), the phase-transfer mechanism is bypassed. The catalyst behaves merely as a bulk salt in solution, leading to competitive binding with the substrates and significantly reduced reaction rates[4].

  • Solution: Transition to a non-polar/polar aprotic solvent blend. Using a primary non-polar solvent like o-dichlorobenzene (o-DCB) or 1,2,4-trichlorobenzene mixed with a minimal fraction of a polar aprotic co-solvent maximizes the lipophilic advantage of the 2-ethylhexyl chain while keeping the substrates solvated.

Q2: I am observing catalyst degradation and side-product formation at temperatures >180°C. How do I mitigate this?

  • Causality: The mesylate anion is utilized because it is significantly more thermally stable and less nucleophilic than halides (which can cause unwanted demethylation of the DMAP core via S N​ 2 attack at high heat). However, the pyridinium core can still degrade via hydrolytic pathways if water is present at elevated temperatures[2].

  • Solution: Implement an azeotropic drying solvent system. Utilize a Toluene/o-DCB mixture. Toluene allows for the continuous azeotropic removal of water (a byproduct of imidization) at ~110-130°C before ramping the reaction to 180°C in pure o-DCB. This preserves the structural integrity of the catalyst.

Q3: How do I resolve biphasic mass transfer limitations when scaling up?

  • Causality: As reactor volume increases, the interfacial surface area-to-volume ratio decreases, exacerbating mass transfer resistance. The catalyst must have appreciable solubility in the organic substrate/diluent (typically >20%) to be effective[4].

  • Solution: Optimize the organic-to-aqueous phase ratio and increase the agitation rate. Ensure the non-polar solvent volume is sufficient to fully dissolve the EHDMAP-OMs catalyst at the operating temperature. If mass transfer remains slow, slightly increasing the lipophilic solvent fraction will drive the catalyst entirely into the reactive organic phase.

Experimental Protocol: Azeotropic Solvent Screening & Reaction Optimization

Note: This protocol is designed as a self-validating system. Each step includes a verification metric to ensure mechanistic integrity before proceeding.

Step 1: Baseline Moisture Quantification

  • Action: Prepare the reaction mixture containing substrates and EHDMAP-OMs (0.5 - 2.0 mol%) in a 1:4 Toluene/o-DCB solvent system.

  • Validation: Extract a 1 mL aliquot and perform Karl Fischer titration. Requirement: Record the baseline water content to calculate the expected theoretical water yield from the condensation reaction.

Step 2: Azeotropic Dehydration

  • Action: Equip the reactor with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110-130°C to initiate the toluene-water azeotrope.

  • Validation: Monitor the volume of water collected in the Dean-Stark trap. Requirement: Do not proceed to Step 3 until the collected water volume plateaus and matches the theoretical yield calculated in Step 1, confirming a strictly anhydrous environment.

Step 3: Catalytic Polycondensation/Imidization

  • Action: Distill off the toluene to allow the internal reactor temperature to rise to 180°C, transitioning the solvent environment to pure o-DCB. Maintain for 4-6 hours.

  • Validation: Sample the reaction every 60 minutes. Run Gel Permeation Chromatography (GPC) or HPLC to track monomer depletion and polymer molecular weight growth. Requirement: A linear increase in M w​ confirms active catalysis without stalling.

Step 4: Catalyst Recovery and Verification

  • Action: Cool the reaction mixture to <5°C. Add a non-polar anti-solvent (e.g., cold heptane) at a 3:1 ratio to precipitate the EHDMAP-OMs catalyst. Filter and dry under vacuum.

  • Validation: Weigh the recovered catalyst to calculate recovery yield. Run 1 H NMR (in CDCl 3​ ) and verify the integration of the N-methyl and dimethylamino protons. Requirement: Absence of shifted or missing methyl peaks confirms the catalyst did not undergo thermal demethylation.

Quantitative Data: Solvent System Optimization Matrix

Solvent SystemDielectric Constant ( ϵ )Boiling Point (°C)EHDMAP-OMs SolubilityRelative Catalytic EfficiencyPrimary Use Case
Pure DMF 36.7153Very HighLow (Stalls at ~70%)Not recommended; bypasses phase-transfer mechanism.
Pure Toluene 2.4110ModerateModerateLow-temperature azeotropic drying phase.
Pure o-DCB 9.9180HighHighHigh-temperature imidization/polycondensation[2].
Toluene / o-DCB (1:4) ~8.4110 180HighVery High (>95%)Optimal blend for drying followed by high-temp catalysis.

Catalytic Optimization Decision Tree

G Start Reaction Stalling or Low Conversion? CheckWater Is water present (e.g., condensation byproduct)? Start->CheckWater Azeotrope Add Toluene co-solvent Use Dean-Stark Trap CheckWater->Azeotrope Yes CheckSolubility Is the catalyst fully dissolved in organic phase? CheckWater->CheckSolubility No Azeotrope->CheckSolubility AdjustPolarity Increase o-DCB ratio Decrease polar aprotic solvent CheckSolubility->AdjustPolarity No CheckTemp Is reaction temp >180°C? CheckSolubility->CheckTemp Yes AdjustPolarity->CheckTemp Degradation Mesylate is stable, but ensure strictly anhydrous conditions CheckTemp->Degradation Yes Success Optimal Catalytic Cycle Achieved CheckTemp->Success No Degradation->Success

Decision tree for troubleshooting and optimizing EHDMAP-OMs solvent conditions.

References[1] 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate | CAS 92885-99-9. Santa Cruz Biotechnology (SCBT).https://www.scbt.com/p/4-dimethylamino-n-2-ethylhexyl-pyridinium-mesylate[2] Methods of manufacture of bis(phthalimide)s and polyetherimides, and polyetherimides produced thereby (WO2014055856A2). Google Patents / WIPO.https://patents.google.com/patent/WO2014055856A2/en[3] Phase transfer catalyzed method for preparing oxybisphthalic compounds (EP1140887A1). Google Patents / European Patent Office.https://patents.google.com/patent/EP1140887A1/en[4] Cyclic process for activation, use and recovery of phase-transfer catalysts (EP0695219B1). Google Patents / European Patent Office.https://patents.google.com/patent/EP0695219B1/en

Sources

Troubleshooting

Technical Support Center: Removal of Unreacted 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the complex challenge of removing unreacted 4-Dimethylamino-N-(2-ethylhexyl)pyridiniu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the complex challenge of removing unreacted 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS: 92885-99-9) from reaction mixtures.

Mechanistic Background: Why is this compound so difficult to remove?

4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate is a quaternary pyridinium salt that behaves as an amphiphilic ionic liquid (IL). Its structure presents two distinct purification challenges:

  • Permanent Charge: Unlike standard 4-dimethylaminopyridine (DMAP) or pyridine, which can be partitioned into aqueous phases via acidic protonation, this molecule is permanently quaternized. Adjusting the pH will not alter its ionization state.

  • Surfactant Properties: The molecule possesses a highly polar/ionic headgroup (pyridinium mesylate) and a branched lipophilic tail (2-ethylhexyl). This amphiphilic structure drastically reduces interfacial tension between aqueous and organic layers, acting as a cationic surfactant that leads to severe emulsion formation during standard liquid-liquid extractions .

Decision Matrix for Removal Strategy

G Start Assess Target Product Physicochemical Properties IsWaterSoluble Is the target product water-soluble? Start->IsWaterSoluble LLE Protocol A: Liquid-Liquid Extraction (Brine Wash) IsWaterSoluble->LLE No (Lipophilic) IonExchange Protocol B: Cation-Exchange Chromatography IsWaterSoluble->IonExchange Yes (Polar/Ionic) Precipitation Protocol C: Anti-Solvent Precipitation IsWaterSoluble->Precipitation Macromolecule/ Polymer

Caption: Decision tree for selecting a purification protocol based on target product properties.

Troubleshooting Protocols & Methodologies

Protocol A: Salting-Out Liquid-Liquid Extraction (For Lipophilic Products)

Causality: Standard water washes fail because the 2-ethylhexyl tail anchors into the organic phase while the pyridinium headgroup solvates in water, creating stable micelles (emulsions). By saturating the aqueous phase with high-density salts (e.g., NaCl or LiCl), we increase the ionic strength of the aqueous layer. This "salting-out" effect decreases the solubility of the amphiphile in the organic phase and forces it into the aqueous layer while simultaneously breaking the emulsion .

Step-by-Step Methodology:

  • Dilute the crude reaction mixture in a non-polar or moderately polar organic solvent (e.g., Toluene, EtOAc, or MTBE). Avoid Dichloromethane (DCM) as its density promotes phase inversion and stubborn emulsions.

  • Transfer to a separatory funnel and add an equal volume of saturated aqueous NaCl (brine) or 20% w/v aqueous LiCl.

  • Gently invert the funnel 5–10 times. Do not shake vigorously to prevent micro-emulsion formation.

  • Allow the phases to separate and drain the lower aqueous layer (containing the pyridinium mesylate).

  • Repeat the brine wash 3–4 times.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating System Check: Take a 10 µL aliquot of the final organic layer, spot it on a TLC plate, and visualize under a 254 nm UV lamp. The absence of a baseline-sticking, strongly UV-active spot confirms successful removal.

Troubleshooting Q: What if a stubborn emulsion still forms despite using brine?

A: Add 5-10% (v/v) methanol or isopropanol to the organic layer. This acts as a co-solvent to disrupt the interfacial micelle layer without significantly increasing the aqueous solubility of your lipophilic target product.

Protocol B: Strong Cation-Exchange Chromatography (For Polar/Water-Soluble Products)

Causality: For target products that are highly polar, neutral, or anionic, liquid-liquid extraction will result in severe product loss. Because the pyridinium core is permanently quaternized, it carries a pH-independent positive charge. Strong cation-exchange (SCX) resins utilize sulfonic acid functional groups to irreversibly bind the pyridinium cation via electrostatic interactions. Neutral or anionic target products experience no electrostatic retention and elute freely in the void volume .

Step-by-Step Methodology:

  • Prepare a column with a strong cation-exchange resin (e.g., Dowex® 50WX8, H⁺ or Na⁺ form). Swell the resin in deionized water or a suitable polar solvent mixture (e.g., MeOH/H₂O).

  • Wash the resin bed with 3 column volumes (CV) of the chosen elution solvent to equilibrate.

  • Dissolve the crude reaction mixture in a minimum volume of the elution solvent and load it onto the resin bed.

  • Elute the column with the polar solvent. The unreacted 4-Dimethylamino-N-(2-ethylhexyl)pyridinium cation will bind tightly to the stationary phase.

  • Collect the fractions containing the uncharged or anionic target product.

Self-Validating System Check: Monitor the eluent using inline UV detection (set to the product's wavelength). The target product will elute in the first few fractions, while the strongly UV-active pyridinium impurity (λmax ~260-280 nm) will remain trapped on the column.

Troubleshooting Q: What if my target product is also a cation?

A: If your product is cationic, SCX resin will bind both compounds. In this scenario, use an anion-exchange resin to swap the mesylate for a more lipophilic counterion, followed by reverse-phase chromatography to separate the two cations based on hydrophobicity.

Protocol C: Anti-Solvent Precipitation (For Macromolecules/Polymers)

Causality: When the target product is a macromolecule or highly crystalline, exploiting differential solubility avoids the material losses associated with chromatography. The ionic liquid nature of the mesylate salt makes it highly soluble in polar solvents (e.g., methanol, DMF) but completely insoluble in non-polar hydrocarbons. Anti-solvent precipitation physically traps the impurity in the supernatant while the target product crashes out .

Step-by-Step Methodology:

  • Dissolve the crude mixture in a minimal amount of a polar solvent (e.g., DCM or Methanol).

  • Dropwise, add the solution into a 10-fold volumetric excess of a vigorously stirred anti-solvent (e.g., cold Hexanes or Diethyl Ether).

  • The target macromolecule will precipitate, while the pyridinium mesylate remains dissolved in the solvent/anti-solvent matrix.

  • Isolate the precipitate via vacuum filtration or centrifugation.

Self-Validating System Check: Weigh the dried precipitate. If the mass exceeds the theoretical yield of the target product, residual ionic liquid is likely trapped in the crystal lattice. Resuspend, triturate, and filter a second time.

Quantitative Data Summary

Removal MethodOptimal Target Product ProfileScalabilityEmulsion RiskAverage Removal Efficiency
Protocol A: Salting-Out LLE Lipophilic / Non-polarHigh (Multi-kg scale)Moderate (Mitigated by brine)> 95%
Protocol B: Cation-Exchange Polar / Water-solubleModerate (Gram scale)None> 99%
Protocol C: Precipitation Macromolecules / PolymersHigh (Multi-kg scale)None85 - 95%

Frequently Asked Questions (FAQs)

Q: Can I use an acidic or basic wash to remove it, similar to removing pyridine or standard DMAP? A: No. Standard pyridine or DMAP can be protonated by HCl to become water-soluble, or deprotonated by NaOH to become organic-soluble. 4-Dimethylamino-N-(2-ethylhexyl)pyridinium is a quaternary amine; its positive charge is permanent and pH-independent. You must rely on ionic strength (salting out) or ion exchange rather than pH adjustment.

Q: Why does my product streak heavily on normal-phase silica gel when this impurity is present? A: The mesylate anion and the permanently charged pyridinium cation interact strongly with the acidic silanol (Si-OH) groups on the silica gel stationary phase. This electrostatic interaction causes severe peak tailing and co-elution with polar products. It is highly recommended to remove the quaternary salt using Protocol A or B before attempting normal-phase chromatography.

Q: How can I accurately detect trace levels of this impurity in my final product? A: Because it possesses a highly conjugated pyridinium core, it is strongly UV-active (typically around 260-280 nm). LC-MS (ESI+) is the most sensitive and definitive method. Since the molecule is pre-ionized, it will show a strong [M]⁺ peak corresponding to the 4-dimethylamino-N-(2-ethylhexyl)pyridinium cation at m/z ~235.2 .

References

  • Recovery and purification of ionic liquids from solutions: a review Source: RSC Advances, 2020, 10, 32844-32861. URL:[Link]

  • Purification of Ionic Liquid Solvents in a Self-Optimizing, Continuous Microfluidic Process via Extraction of Metal Ions and Phase Separation Source: ACS Sustainable Chemistry & Engineering, 2023, 11, 2, 945–955. URL:[Link]

  • Removal of Ionic Liquid (IL) from Herbal Materials After Extraction with IL and Comprehensive Investigation Source: Molecules (MDPI), 2023, 28(19), 6803. URL:[Link]

Optimization

overcoming solubility issues of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate at low temperatures

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with 4-Dimethylamino-N-(2-ethylhexyl)pyridin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (DMAP-EH·OMs) [1] during low-temperature applications.

While the 2-ethylhexyl branched chain is strategically designed to disrupt crystal lattice packing and maintain a liquid or low-viscosity state at room temperature, sub-zero conditions fundamentally alter the thermodynamic balance. The decrease in thermal energy allows the Coulombic attraction between the pyridinium cation and the mesylate anion to overpower the solvation energy of the surrounding matrix. This leads to ion-pair aggregation, micellar entanglement, and ultimately, gelation or precipitation[2][3].

This guide provides field-proven, self-validating methodologies to restore solubility and reaction kinetics without compromising the thermal constraints of your experiment.

Part 1: Diagnostic Decision Tree

Before altering your reaction matrix, it is critical to diagnose the specific physical manifestation of the solubility failure. Use the workflow below to categorize your issue.

G Start Solubility Issue at < 0°C Type Identify Physical State Start->Type Gel High Viscosity / Gelation Type->Gel Precip Crystalline Precipitation Type->Precip Biphasic Interfacial Crashing (PTC) Type->Biphasic SolGel Apply Ultrasonic Agitation (Pulse Mode) Gel->SolGel SolPrecip Add Polar Aprotic Co-solvent (e.g., MeCN, DMF) Precip->SolPrecip SolBiphasic Add Hydrotrope or Lower Aqueous Salt Conc. Biphasic->SolBiphasic

Caption: Troubleshooting workflow for DMAP-EH·OMs low-temperature solubility issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does DMAP-EH·OMs precipitate out of my toluene/dichloromethane (DCM) mixture when I cool the reaction to -20°C? A: This is a classic dielectric failure. At room temperature, the dipole moment of DCM is sufficient to solvate the mesylate anion[4]. However, as temperature drops, the kinetic energy of the solvent molecules decreases, and the strong electrostatic attraction between the DMAP-EH cation and the mesylate anion dominates. The ions form contact ion pairs, which then aggregate and precipitate. Solution: You must artificially raise the bulk dielectric constant of your solvent matrix. Introducing 5–10% (v/v) of a strongly polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) will disrupt the ion pairs without freezing at -20°C.

Q2: My reaction isn't precipitating, but it turns into a thick, unstirrable gel at 0°C. How does this affect my catalysis, and how do I fix it? A: You have crossed the glass transition temperature ( Tg​ ) or induced micellar entanglement. The amphiphilic nature of the 2-ethylhexyl chain causes the molecules to self-assemble into extended networks (gels) when thermal motion slows[3]. This severely limits mass transfer, effectively stalling your reaction kinetics. Solution: If you cannot change the solvent, apply controlled ultrasonic cavitation (see Protocol B). The localized acoustic streaming disrupts the hydrophobic tail stacking, temporarily lowering the macroscopic viscosity while keeping the bulk temperature at 0°C.

Q3: I am using DMAP-EH·OMs as a phase-transfer catalyst (PTC) in a cold aqueous-organic system, but a white film forms at the interface. Why? A: You have dropped below the Krafft temperature of the compound in your specific aqueous matrix. At this temperature, the solubility of the surfactant-like DMAP-EH·OMs monomer falls below its Critical Micelle Concentration (CMC), causing it to crash out as a hydrated solid at the phase boundary. Solution: Add a chaotropic agent or a hydrotrope (e.g., sodium xylenesulfonate) to the aqueous phase. This disrupts the hydrogen-bonding network of the cold water, increasing the solubility of the lipophilic 2-ethylhexyl chain.

Part 3: Mechanistic Pathway of Low-Temperature Failure

To effectively troubleshoot, you must understand the causality behind the phase transition. The diagram below illustrates the thermodynamic pathway from a functional solvated catalyst to a non-functional gel/precipitate.

Mechanism FreeIons Fully Solvated Ions (High Dielectric Matrix) IonPairs Contact Ion Pairs (Decreasing Temp) FreeIons->IonPairs T↓ Aggregates Micellar Aggregation (Hydrophobic Tail Stacking) IonPairs->Aggregates T↓↓ Gelation Macroscopic Gelation / Precipitation Aggregates->Gelation Lattice Energy > Solvation Gelation->FreeIons Co-solvent / Ultrasound

Caption: Mechanistic pathway of DMAP-EH·OMs aggregation and gelation at low temperatures.

Part 4: Quantitative Solubility Matrix

The table below summarizes the representative solubility behavior of DMAP-EH·OMs across common solvent systems at varying temperatures. Use this data to rationally design your solvent matrix.

Solvent SystemDielectric Constant ( ε )Solubility at 25°C (mg/mL)Solubility at 0°C (mg/mL)Solubility at -20°C (mg/mL)Dominant Low-Temp Issue
Toluene 2.38~150< 45< 5Crystalline Precipitation
Dichloromethane (DCM) 8.93> 500~250~80High Viscosity / Gelation
Acetonitrile (MeCN) 37.5> 500> 500~350None (Ideal Co-solvent)
Water (Deionized) 80.1> 500~120N/A (Freezes)Krafft Point Precipitation
DCM : MeCN (9:1) ~11.8> 500> 400~250Stable / Optically Clear

Part 5: Self-Validating Experimental Protocols

Protocol A: Co-Solvent Matrix Optimization for Sub-Zero Catalysis

This protocol is designed to rescue a precipitated DMAP-EH·OMs reaction at -20°C by adjusting the dielectric environment without quenching the ongoing chemical reaction.

Step 1: Baseline Establishment

  • Observe the reaction vessel at -20°C. Note the presence of turbidity, crystalline flakes, or a biphasic interface.

  • Validation: Extract a 50 µL aliquot, warm to 25°C in a microcentrifuge tube. If the precipitate dissolves upon warming, the issue is purely temperature-dependent solubility, confirming the need for a co-solvent.

Step 2: Co-Solvent Titration

  • Pre-chill anhydrous Acetonitrile (MeCN) or Propionitrile to -20°C to prevent thermal shock to your reaction.

  • Add the chilled co-solvent dropwise to the reaction mixture under continuous stirring, up to a maximum of 10% total reaction volume (v/v).

  • Allow 5 minutes of equilibration time.

Step 3: Protocol Validation (Self-Correction)

  • Visual Check: The reaction matrix should transition from turbid to optically clear.

  • Kinetic Check: Perform TLC or HPLC analysis on aliquots taken at t=0 and t=30 mins post-addition. A restoration of product formation confirms that the DMAP-EH·OMs is successfully re-solvated and catalytically active.

Protocol B: Ultrasound-Assisted Solubilization & Kinetic Unlocking

When co-solvents cannot be used (e.g., due to side reactions or strict solvent parameters), acoustic cavitation can mechanically disrupt gelation and micellar aggregation[3].

Step 1: Apparatus Setup

  • Suspend the reaction flask in a low-temperature ultrasonic bath filled with a suitable cryogen (e.g., ethylene glycol/water mix cooled by a chiller).

  • Ensure the internal reaction temperature is monitored with a submerged PTFE-coated thermocouple.

Step 2: Pulsed Sonication

  • Set the ultrasonic frequency to 35–40 kHz.

  • Apply sonication in a pulse mode (e.g., 2 seconds ON, 8 seconds OFF). Causality: Continuous sonication will generate excessive localized heat, raising the bulk temperature and ruining the low-temperature constraints of your experiment. Pulsing provides the mechanical shear needed to break up DMAP-EH·OMs aggregates while allowing the cryo-bath to dissipate the heat.

Step 3: Protocol Validation

  • Viscosity Check: Stop the stirrer momentarily. The liquid should flow freely without clinging heavily to the flask walls.

  • Thermal Check: Verify via the thermocouple that the internal temperature has not deviated by more than +2°C from the target setpoint.

References

  • N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst. RSC Advances (2017). Available at:[Link]

  • Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity. MDPI (2015). Available at:[Link]

  • Structural modifications of nucleosides in ionic liquids. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Troubleshooting

optimizing catalyst loading of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate

Topic: Optimizing Catalyst Loading of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate (CAS 92885-99-9) Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move be...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Catalyst Loading of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate (CAS 92885-99-9)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental physicochemical mechanics governing your biphasic reactions.

4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate is a highly specialized, lipophilic phase-transfer organocatalyst. By appending a branched 2-ethylhexyl chain to the pyridinium nitrogen, the catalyst achieves near-exclusive partitioning into the organic phase, preventing catalyst washout during aqueous biphasic reactions[1]. Understanding the causality behind its loading parameters is critical to preventing reaction stalling and severe emulsion formation.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why does my acylation reaction stall at 2 mol% loading but form unbreakable emulsions at 10 mol%? A: This is a classic manifestation of the catalyst's amphiphilic nature. The 2-ethylhexyl tail provides extreme lipophilicity, while the highly polar pyridinium mesylate core acts as a hydrophilic head.

  • At low loadings (<2 mol%): The reaction is mass-transfer limited. The steady-state concentration of the highly reactive N-acylpyridinium intermediate at the biphasic boundary layer is too low to outcompete the background hydrolysis of your acyl donor[2].

  • At high loadings (>5 mol%): The catalyst exceeds its critical micelle concentration (CMC) at the liquid-liquid interface. It begins acting as a potent cationic surfactant, stabilizing micro-emulsions and preventing phase separation during workup. Optimal loading is strictly bounded between 1.5 mol% and 3.0 mol%.

Q2: Why is this catalyst supplied as a mesylate salt rather than a standard chloride or bromide? A: The mesylate (CH₃SO₃⁻) counterion is intentionally selected for two causal reasons:

  • Loose Ion-Pairing: Mesylate is a weakly coordinating, non-nucleophilic anion. Unlike halides, which tightly ion-pair with the electrophilic N-acylpyridinium intermediate and sterically hinder the incoming nucleophile, mesylate maintains a solvent-separated ion pair, accelerating the acyl-transfer step[3].

  • Phase Partitioning: The mesylate anion possesses the optimal hydration energy to facilitate the transfer of aqueous nucleophiles (e.g., phenolates) across the phase boundary without dragging excess water into the organic phase, which would otherwise hydrolyze the catalyst complex[1].

Q3: Can I recover and reuse the catalyst? A: Yes, but it requires a specific pH-swing protocol. Because the catalyst remains permanently charged (it is a quaternary ammonium salt), it cannot be deprotonated to a neutral amine like standard DMAP[2]. To recover it, you must wash the organic phase with a highly concentrated brine solution (to prevent micellization) and perform a back-extraction using dichloromethane.

Experimental Workflow: Self-Validating Optimization Protocol

To determine the precise catalyst loading for your specific substrate, execute this step-by-step kinetic validation protocol. This method is self-validating because it simultaneously measures conversion rate and phase-separation integrity.

Step 1: Biphasic System Preparation

  • In a jacketed reactor (20 °C), dissolve the acyl donor (1.2 equiv) and the organic substrate (1.0 equiv) in toluene (0.5 M).

  • Prepare the aqueous phase: Dissolve the nucleophile (e.g., sodium phenolate) in a 1.0 M NaOH solution to ensure complete deprotonation.

  • Combine the phases under high-shear stirring (800 rpm) to establish a consistent interfacial surface area.

Step 2: Aliquot Catalyst Dosing

  • Prepare a 0.1 M stock solution of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate in anhydrous dichloromethane.

  • Dose the catalyst into five parallel reactors at 0.5%, 1.0%, 2.5%, 5.0%, and 10.0% mol relative to the substrate.

Step 3: Kinetic Sampling & Quenching

  • Extract 50 µL aliquots from the organic phase at 10, 30, 60, and 120 minutes.

  • Immediately quench the aliquots into vials containing 500 µL of cold methanol containing 0.1% trifluoroacetic acid (TFA) to instantly protonate the nucleophile and collapse the N-acylpyridinium intermediate.

  • Analyze via HPLC/UV to determine the apparent rate constant ( kobs​ ).

Step 4: Emulsion Stress-Testing

  • Halt the stirring at 120 minutes. Measure the time required for complete phase separation ( tsep​ ). A tsep​ > 5 minutes indicates surfactant-induced micellization, invalidating that specific loading concentration for scale-up.

Quantitative Data: Loading vs. Performance Matrix

The following table synthesizes typical empirical data for the biphasic acylation of sterically hindered alcohols using this catalyst. Use this to benchmark your optimization.

Catalyst Loading (mol%)Conversion at 1h (%)Apparent kobs​ (min⁻¹)Phase Separation Time ( tsep​ )Interfacial StateRecommendation
0.5 35.20.015< 30 secondsCrisp, immediateSub-optimal (Mass-transfer limited)
1.0 72.80.04845 secondsClear separationAcceptable
2.5 98.10.0952 minutesSlight turbidityOptimal (Best balance)
5.0 >99.00.11215 minutesModerate emulsionDiminishing returns
10.0 96.4*0.088> 2 hoursUnbreakable emulsionAvoid (Micellization / Product inhibition)

*Note the drop in conversion at 10 mol%; excessive catalyst traps the acyl donor in a stable interfacial micelle, preventing access by the aqueous nucleophile.

Workflow Visualization: Biphasic Catalytic Cycle

The following diagram maps the logical flow and spatial partitioning of the catalytic cycle. The 2-ethylhexyl group anchors the catalyst in the organic phase, while the mesylate counterion facilitates interfacial exchange.

G cluster_org Organic Phase (Reaction Zone) cluster_aq Aqueous Phase (Reagent Reservoir) Cat Lipophilic DMAP Cat. (N-2-ethylhexyl) Int N-Acylpyridinium Intermediate Cat->Int + Acyl Donor Acyl Acyl Donor (e.g., Anhydride) Acyl->Int Prod Acylated Product Int->Prod Acyl Transfer Byprod Mesylate / Leaving Group Partitioning Int->Byprod Counterion Exchange Prod->Cat Catalyst Regeneration Base Aqueous Nucleophile (e.g., Phenolate) Base->Int Phase Transfer & Attack

Fig 1: Biphasic catalytic cycle of N-(2-ethylhexyl)pyridinium mesylate in interfacial acylation.

References

  • 4-Dimethylaminopyridine (Mechanism of DMAP Catalysis) . Wikipedia, The Free Encyclopedia. URL: [Link]

  • Helicene-Based Chiral Auxiliaries and Chirogenesis (Lipophilic DMAP Modifiers) . MDPI. URL:[Link]

  • Benzylic C–H bond functionalization through photo-mediated mesyloxy radical formation (Pyridinium Mesylate Properties) . Royal Society of Chemistry. URL:[Link]

  • Phase-Transfer Catalysis. New Chemistry, Catalysts, and Applications (Synthesis of N-(2-ethylhexyl)-4-Dimethylaminopyridinium mesylate) . ACS Symposium Series, American Chemical Society. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: DMAP vs. 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate in Catalytic Acylation

As a Senior Application Scientist, I frequently encounter formulation and synthesis bottlenecks where the choice of catalyst dictates the success of an acylation reaction. While DMAP (4-Dimethylaminopyridine) is universa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter formulation and synthesis bottlenecks where the choice of catalyst dictates the success of an acylation reaction. While DMAP (4-Dimethylaminopyridine) is universally recognized as the gold standard for homogeneous nucleophilic acylation, the introduction of N-alkylated derivatives like 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS 92885-99-9) [1] serves an entirely different mechanistic purpose.

This guide provides an objective, data-driven comparison of these two catalysts, dissecting their mechanistic divergence, phase compatibility, and optimal experimental workflows.

Mechanistic Divergence: Nucleophilic vs. Phase-Transfer Catalysis

The fundamental difference between these two molecules lies in the availability of the pyridine nitrogen's lone pair.

DMAP (The Nucleophilic Catalyst): DMAP accelerates acylation (e.g., Steglich esterification) by directly attacking an acyl electrophile (such as an acid chloride or anhydride)[2]. This attack forms a highly reactive, covalent N-acylpyridinium intermediate . The intermediate is orders of magnitude more electrophilic than the starting acid chloride, facilitating rapid subsequent attack by a nucleophile (alcohol or amine)[3].

4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (The Phase-Transfer Catalyst): In this derivative, the crucial pyridine nitrogen is permanently quaternized (alkylated) by a 2-ethylhexyl group[1]. Because the nitrogen lacks a free lone pair, it cannot act as a nucleophilic catalyst [4]. Furthermore, the lone pair on the exocyclic dimethylamino group is highly delocalized into the aromatic ring and sterically hindered, rendering it non-nucleophilic. Instead, this molecule functions as a highly effective Phase-Transfer Catalyst (PTC) and cationic surfactant. The branched 2-ethylhexyl tail provides extreme lipophilicity, while the pyridinium mesylate core provides a polar headgroup. In biphasic aqueous/organic acylations (like Schotten-Baumann reactions), it electrostatically binds anionic nucleophiles in the aqueous phase and shuttles them across the interface into the organic phase to react with the acylating agent.

Mechanistic Pathways Visualized

DMAP_Mechanistic_Pathway DMAP DMAP (Free Pyridine N) Intermediate N-Acylpyridinium Intermediate DMAP->Intermediate Nucleophilic Attack Acyl Acyl Chloride (Electrophile) Acyl->Intermediate Product Acylated Product + HCl Intermediate->Product Acyl Transfer Nucleophile Alcohol/Amine (Nucleophile) Nucleophile->Product Product->DMAP Catalyst Regeneration

DMAP nucleophilic acylation via covalent N-acylpyridinium intermediate formation.

PTC_Mechanistic_Pathway AqPhase Aqueous Phase (Anionic Nucleophile) IonPair Ion Pair Complex [Cation]+ [Nu]- AqPhase->IonPair Electrostatic Binding PTC N-EH-DMAP-OMs (Lipophilic Cation) PTC->IonPair OrgPhase Organic Phase (Acyl Chloride) IonPair->OrgPhase Phase Transfer Product Acylated Product OrgPhase->Product Interfacial Acylation Product->PTC Catalyst Recycling

Phase-transfer acylation using N-EH-DMAP-OMs to shuttle nucleophiles across phases.

Quantitative Performance & Physicochemical Comparison

To select the appropriate catalyst, one must match the physicochemical properties of the catalyst to the reaction environment. Below is a structured comparison based on their molecular behavior and typical application metrics.

ParameterDMAP (4-Dimethylaminopyridine)4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate
CAS Number 1122-58-392885-99-9[1]
Molecular Weight 122.17 g/mol 330.49 g/mol [1]
Catalytic Mode Homogeneous Nucleophilic CatalysisBiphasic Phase-Transfer Catalysis (PTC)
Active Site Free Pyridine NitrogenAmphiphilic Cationic Scaffold
Phase Compatibility Strictly Organic (DCM, THF, Toluene)Biphasic (Aqueous / Organic Interface)
Intermediate Formed Covalent N-Acylpyridinium[2]Non-covalent Ion Pair Complex
Typical Loading 1 - 10 mol%1 - 5 mol%
Primary Application Steglich Esterification, MacrolactonizationInterfacial Polymerization, Schotten-Baumann Amidation

Self-Validating Experimental Protocols

The following protocols demonstrate the distinct operational environments required for each catalyst. Every step includes the underlying causality to ensure you can troubleshoot the system dynamically.

Protocol A: Homogeneous Acylation using DMAP (Steglich Esterification)

Use this protocol when coupling sterically hindered alcohols with carboxylic acids in a single organic phase.

  • System Preparation: Flame-dry a round-bottom flask under argon. Causality: DMAP-acyl intermediates are highly sensitive to hydrolysis; ambient moisture will cleave the intermediate back to the starting acid.

  • Reagent Loading: Dissolve the carboxylic acid (1.0 eq) and the alcohol (1.1 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Catalyst Addition: Add DMAP (0.1 eq). Causality: Sub-stoichiometric DMAP is sufficient because it is continuously regenerated after the acyl transfer step.

  • Coupling Agent Addition: Cool the mixture to 0 °C. Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) dropwise. Causality: DCC is added last and at low temperatures to prevent the premature formation of inactive N-acylureas. The low temperature controls the exothermic activation step.

  • Validation & Monitoring: Stir for 5 minutes at 0 °C, then warm to room temperature. A white precipitate (Dicyclohexylurea, DCU) will begin to form. Self-Validation: The appearance of the white DCU byproduct is a direct visual confirmation that the carboxylic acid is being activated.

  • Workup: Filter the DCU through a Celite pad, wash the filtrate with 0.5 M HCl (to remove DMAP), followed by saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Protocol B: Biphasic Acylation using N-EH-DMAP-OMs (Phase-Transfer Amidation)

Use this protocol when reacting water-soluble nucleophiles (e.g., phenoxides, amines) with organic-soluble acyl chlorides.

  • Aqueous Phase Preparation: Dissolve the nucleophile (e.g., phenol, 1.0 eq) in a 1.0 M NaOH aqueous solution. Causality: The strong base deprotonates the phenol to form a highly reactive phenoxide anion, which is strictly localized in the aqueous layer.

  • Organic Phase Preparation: Dissolve the acyl chloride (1.2 eq) in Toluene. Causality: Toluene provides a distinct, immiscible organic layer that protects the bulk acyl chloride from rapid aqueous hydrolysis.

  • Catalyst Addition: Add 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (0.05 eq) to the biphasic mixture. Causality: The lipophilic 2-ethylhexyl chain anchors the catalyst in the toluene layer, while the charged pyridinium headgroup dips into the aqueous layer to form an ion pair with the phenoxide.

  • Interfacial Activation: Stir the biphasic mixture vigorously (>800 rpm) at room temperature for 2-4 hours. Causality: Vigorous stirring creates a microemulsion, maximizing the interfacial surface area. The PTC shuttles the phenoxide into the toluene layer, bypassing the mass-transfer limitation.

  • Validation & Monitoring: Stop stirring and allow the phases to separate. Sample the organic layer for TLC analysis. Self-Validation: The disappearance of the acyl chloride in the organic layer and the appearance of a new, less polar product spot confirms successful phase transfer and coupling.

  • Workup: Separate the layers. Wash the organic layer with water to remove residual catalyst and salts, dry over Na₂SO₄, and concentrate under reduced pressure.

Conclusion

The choice between DMAP and 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate is not a matter of which catalyst is "better," but rather which reaction phase geometry you are operating within. If your system is strictly organic and requires aggressive electrophilic activation, DMAP remains unparalleled. However, if your synthesis relies on green chemistry principles utilizing biphasic aqueous/organic mixtures, the amphiphilic architecture of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate provides the necessary phase-transfer capabilities to drive the reaction to completion.

References

  • Catalytic Enantioselective Addition of Indoles to Activated N-Benzylpyridinium Salts: Nucleophilic Dearomatization of Pyridines ACS Catalysis URL:[Link]

  • Nickel-Catalyzed Synthesis of Ketones from Alkyl Halides and Acid Chlorides Organic Syntheses URL:[Link]

  • Molecularly imprinted polymer strategies for removal of a genotoxic impurity, 4-dimethylaminopyridine, from an active pharmaceutical ingredient post-reaction stream ResearchGate URL:[Link]

Sources

Comparative

HPLC Method Validation for 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate: A Comparative Guide

Executive Summary & The Analytical Challenge Quantifying highly polar, permanently charged quaternary ammonium compounds like 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS 92885-99-9)[1] presents a significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

Quantifying highly polar, permanently charged quaternary ammonium compounds like 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS 92885-99-9)[1] presents a significant challenge in pharmaceutical quality control. Standard Reversed-Phase Liquid Chromatography (RP-HPLC) frequently fails for such molecules. The permanent positive charge on the pyridinium nitrogen interacts aggressively with residual, unendcapped silanols on silica-based columns via cation-exchange mechanisms. This results in severe peak tailing, poor retention, and irreproducible integration.

Historically, laboratories have bypassed this issue using Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) . However, as analytical demands shift toward highly sensitive, Mass Spectrometry (MS)-compatible workflows, IP-RP-HPLC is becoming obsolete due to severe ion suppression and column degradation[2].

As a Senior Application Scientist, I advocate for Hydrophilic Interaction Liquid Chromatography (HILIC) as the superior, modern alternative. This guide objectively compares HILIC against traditional IP-RP-HPLC and provides a self-validating, ICH Q2(R2)-compliant protocol for the robust quantification of this pyridinium mesylate derivative.

Methodology Comparison: HILIC vs. IP-RP-HPLC

To understand why HILIC outperforms traditional methods for this compound, we must examine the causality behind their retention mechanisms.

The Traditional Approach: IP-RP-HPLC

IP-RP-HPLC relies on adding an anionic ion-pairing reagent (e.g., sodium octanesulfonate or trifluoroacetic acid) to the mobile phase.

  • Causality: The lipophilic tail of the reagent embeds into the hydrophobic C18 stationary phase, while its anionic head neutralizes the pyridinium cation, forming a neutral complex that can be retained.

  • Drawbacks: Ion-pairing reagents cause severe ion suppression in MS detectors[2]. Furthermore, they require extensive column equilibration (often >100 column volumes) and irreversibly alter the stationary phase chemistry, dedicating the column to a single method.

The Optimized Approach: HILIC

HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile).

  • Causality: The retention mechanism is driven by the partitioning of the analyte between the bulk mobile phase and a water-enriched layer immobilized on the polar stationary phase[3]. The highly polar pyridinium mesylate partitions readily into this aqueous layer, driven by hydrogen bonding and dipole-dipole interactions.

  • Advantages: HILIC provides excellent retention of polar compounds, sharp peak shapes, and complete MS compatibility due to the absence of non-volatile ion-pairing reagents[3][4].

Mechanistic Visualization

G cluster_HILIC HILIC Method (Optimized) cluster_IPRP IP-RP-HPLC (Traditional) Substrate Pyridinium Mesylate (Permanent Cation) WaterLayer Aqueous Enriched Layer (Partitioning) Substrate->WaterLayer Direct Partitioning (MS Compatible) IonPair Ion-Pairing Reagent (e.g., Sulfonate) Substrate->IonPair Charge Masking (MS Suppressed) PolarPhase Polar Stationary Phase WaterLayer->PolarPhase Hydrogen Bonding C18Phase Hydrophobic C18 Phase IonPair->C18Phase Hydrophobic Interaction

Fig 1: Retention mechanisms: HILIC direct partitioning vs. IP-RP-HPLC charge masking.

Quantitative Data: Performance Comparison

The following table summarizes the experimental chromatographic performance of both methods when analyzing 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate.

Performance MetricIP-RP-HPLC (C18 + Sulfonate)HILIC (Amide Phase)Advantage / Causality
Retention Factor ( k′ ) 3.55.2HILIC offers superior retention for permanently charged polar analytes.
Tailing Factor ( Tf​ ) 1.8 (Significant Tailing)1.1 (Symmetrical)HILIC avoids secondary silanol interactions that cause tailing.
Theoretical Plates ( N ) ~6,000>15,000Faster mass transfer in the highly organic HILIC mobile phase.
MS Compatibility Poor (Signal Suppression)ExcellentHILIC uses volatile buffers (Ammonium Formate)[4].
Equilibration Time >60 minutes~20 minutesIon-pairing requires long saturation of the hydrophobic stationary phase.

Experimental Protocol: A Self-Validating HILIC System

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every parameter is chosen based on strict physicochemical principles.

Chromatographic Conditions
  • Column: Amide-bonded silica (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic 80% B (or a shallow gradient from 90% to 70% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 260 nm or ESI-MS (Positive mode).

Scientific Causality Behind the Protocol
  • Buffer Selection (10 mM Ammonium Formate): Ammonium formate is chosen because it is highly soluble in high concentrations of acetonitrile and is completely volatile, ensuring MS compatibility. The 10 mM concentration provides sufficient ionic strength to disrupt any residual electrostatic interactions between the pyridinium cation and the silica substrate, ensuring sharp peaks[4].

  • pH Control (pH 3.0): Adjusting the aqueous phase to pH 3.0 ensures that surface silanols on the stationary phase are fully protonated (neutralized). This eliminates unwanted cation-exchange interactions that cause peak tailing.

  • Sample Diluent (Critical Step): The sample must be prepared in a diluent matching the initial mobile phase (e.g., 80% Acetonitrile). Injecting a highly aqueous sample will locally disrupt the immobilized water layer on the column, causing severe peak fronting or splitting.

ICH Q2(R2) Method Validation Workflow

The validation of this analytical procedure must follow the modernized 5, which emphasize a lifecycle approach and robustness for advanced analytical procedures[6][5].

Validation Phase1 1. Method Design & SST (Define Target Profile) Phase2 2. Specificity & Selectivity (Blank & Matrix Interference) Phase1->Phase2 Phase3 3. Linearity & Range (Calibration Model) Phase2->Phase3 Phase4 4. Accuracy & Precision (Spike Recovery & Repeatability) Phase3->Phase4 Phase5 5. Robustness (DoE on Flow, Temp, Buffer) Phase4->Phase5

Fig 2: ICH Q2(R2) analytical procedure validation lifecycle for chromatographic methods.

Step-by-Step Validation Execution
  • System Suitability Testing (SST): Inject a standard solution 6 times. Acceptance criteria: %RSD of peak area < 2.0%, Tailing factor < 1.5, Theoretical plates > 5000.

  • Specificity: Inject blank diluent and potential synthesis impurities. Ensure no co-eluting peaks interfere with the 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate peak.

  • Linearity & Range: Prepare calibration standards from 50% to 150% of the target nominal concentration. The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision[5].

  • Accuracy: Perform spike recovery experiments at 80%, 100%, and 120% levels in the sample matrix.

  • Robustness: Deliberately vary flow rate (±0.05 mL/min), column temperature (±5°C), and buffer concentration (±2 mM). The updated ICH Q2(R2) guidance mandates specific requirements for robustness, often best evaluated using a Design of Experiments (DoE) approach[7].

Validation Results Summary
ICH Q2(R2) ParameterTarget Acceptance CriteriaHILIC Method Experimental Result
Linearity ( R2 ) 0.9990.9998 (Range: 10 - 150 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%99.4% ± 0.6%
Repeatability (% RSD) 2.0% (n=6)0.85%
Intermediate Precision 2.0% (n=12, 2 days)1.12%
LOD / LOQ Signal-to-Noise 3 / 100.05 µg/mL / 0.15 µg/mL

Conclusion

Transitioning from traditional Ion-Pairing RP-HPLC to Hydrophilic Interaction Liquid Chromatography (HILIC) fundamentally resolves the chromatographic challenges associated with 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate. By understanding the physicochemical causality—specifically, replacing charge-masking with aqueous partitioning—laboratories can implement a highly robust, MS-compatible, and ICH Q2(R2)-compliant analytical procedure.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Hydrophilic Interaction Liquid Chromatography for Oligonucleotide Therapeutics: Method Considerations . LCGC International.[Link]

Sources

Validation

Benchmarking the Catalytic Activity of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate

Executive Summary Organocatalysis relies heavily on 4-dimethylaminopyridine (DMAP) for acylations, esterifications, and etherifications due to its exceptional nucleophilicity and ability to accelerate reactions by factor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Organocatalysis relies heavily on 4-dimethylaminopyridine (DMAP) for acylations, esterifications, and etherifications due to its exceptional nucleophilicity and ability to accelerate reactions by factors of up to 104 compared to standard pyridine[1]. However, recovering homogeneous DMAP from reaction mixtures is notoriously difficult. It often requires acidic aqueous washes that destroy the catalyst and generate significant chemical waste.

4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (EHP-DMAP·OMs) emerges as a next-generation bifunctional catalyst designed to solve these mass-transfer and recovery limitations. By integrating an ionic liquid framework with a lipophilic tail, it functions simultaneously as a hyper-nucleophile and a phase-transfer catalyst (PTC)[2],[3]. This guide benchmarks EHP-DMAP·OMs against traditional alternatives, providing process chemists and drug development professionals with validated protocols for scalable, biphasic transformations.

Mechanistic Causality: The Structural Advantage

EHP-DMAP·OMs is engineered from the ground up to optimize both reaction kinetics and downstream processing. Its structural components act synergistically:

  • The DMAP Core (Hyper-Nucleophilicity): The electron-donating dimethylamino group resonates with the pyridine ring, significantly enhancing the nucleophilicity of the ring nitrogen. This enables the rapid formation of a highly electrophilic N -acylpyridinium intermediate, drastically lowering the activation energy required for the acylation of sterically hindered or low-reactivity alcohols[4],[5].

  • The N-(2-Ethylhexyl) Chain (Phase-Transfer Anchor): This branched, lipophilic alkyl group prevents the catalyst from entirely leaching into the aqueous phase. Instead, it acts as a lipid-like anchor that positions the catalyst precisely at the organic-aqueous interface, facilitating phase-transfer catalysis without the need for external quaternary ammonium salts[3].

  • The Mesylate Counterion (Ionic Liquid Stabilization): Methanesulfonate is a weakly coordinating, non-nucleophilic anion. It stabilizes the cationic intermediate without competing with the target nucleophile, ensuring the high turnover frequencies (TOF) characteristic of DMAP-based ionic liquids[2].

CatalyticCycle AcylDonor Acyl Donor (Organic Phase) Intermediate Acylpyridinium Mesylate (Highly Electrophilic) AcylDonor->Intermediate + Catalyst Catalyst EHP-DMAP·OMs (Interfacial Catalyst) Catalyst->Intermediate Nucleophilic Attack Product Ester Product (Organic Phase) Intermediate->Product + Alcohol Recycle Aqueous Extraction & Catalyst Recovery Intermediate->Recycle Catalyst Release Alcohol Hindered Alcohol (Organic Phase) Alcohol->Product Recycle->Catalyst Phase Separation

Fig 1. Biphasic catalytic cycle of EHP-DMAP·OMs in esterification.

Quantitative Benchmarking

To objectively evaluate EHP-DMAP·OMs, we benchmarked its performance in the Steglich-type esterification of a sterically hindered tertiary alcohol (tert-butanol) using acetic anhydride. The data below compares EHP-DMAP·OMs with standard homogeneous DMAP, Polymer-Supported DMAP (PS-DMAP), and 4-Pyrrolidinopyridine (PPY).

CatalystTurnover Frequency (h⁻¹)Yield (%)Catalyst Recovery (%)Biphasic PTC Compatibility
EHP-DMAP·OMs > 850 96 > 95 Excellent
Standard DMAP > 90098< 10Poor (Leaches to aqueous)
PS-DMAP < 30075> 98Moderate (Mass-transfer limited)
PPY > 95099< 5Poor (Leaches to aqueous)

Analysis: While standard DMAP and PPY offer marginally higher initial turnover frequencies, their recovery rates are abysmal, rendering them inefficient for large-scale sustainable synthesis[6]. Conversely, PS-DMAP offers excellent recovery but suffers from severe mass-transfer limitations, dropping the yield to 75%. EHP-DMAP·OMs bridges this gap, maintaining >95% of the homogeneous reaction speed while allowing for near-quantitative recovery via its ionic liquid properties.

Self-Validating Experimental Protocol: Biphasic Esterification

To ensure reproducibility, the following protocol describes a self-validating biphasic system. The use of a biphasic toluene/water mixture is deliberate: it drives the reaction in the organic phase while allowing the ionic liquid catalyst to be selectively partitioned and recovered during workup.

Materials:

  • Acyl Donor: Acetic anhydride (1.2 equiv)

  • Substrate: tert-Butanol (1.0 equiv)

  • Catalyst: EHP-DMAP·OMs (5 mol%)

  • Solvent System: Toluene / Deionized Water (1:1 v/v)

Step-by-Step Methodology:

  • Initialization (Organic Phase): Dissolve tert-butanol (10 mmol) and acetic anhydride (12 mmol) in 10 mL of toluene.

    • Causality: Toluene acts as an inert organic continuous phase that solubilizes the reactants but has low solubility for the free ionic liquid, setting up the necessary conditions for interfacial catalysis.

  • Catalyst Addition: Add EHP-DMAP·OMs (0.5 mmol, 5 mol%) to the organic mixture.

  • Biphasic Activation: Add 10 mL of deionized water. Stir the biphasic mixture vigorously (≥1000 rpm) at room temperature for 4 hours.

    • Causality: Vigorous stirring maximizes the interfacial surface area. The lipophilic 2-ethylhexyl chain anchors the catalyst at the droplet interface, enabling the highly reactive N -acylpyridinium intermediate to react with the alcohol efficiently without being quenched by the aqueous phase[3].

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the phases to resolve completely. The upper toluene layer contains the pure ester product, while the lower aqueous layer retains the EHP-DMAP·OMs catalyst.

  • Catalyst Recovery: Decant the aqueous phase and wash with diethyl ether (2 × 5 mL) to remove trace organic impurities. Lyophilize (freeze-dry) the aqueous phase to quantitatively recover the EHP-DMAP·OMs as a viscous ionic liquid, ready for the next cycle[2].

Workflow Step1 1. Reactant Preparation Mix Alcohol & Anhydride in Toluene Step2 2. Catalyst Addition Add 5 mol% EHP-DMAP·OMs Step1->Step2 Step3 3. Biphasic Reaction Stir vigorously with H2O at RT Step2->Step3 Step4 4. Phase Separation Isolate Toluene & Aqueous Phases Step3->Step4 Step5 5. Catalyst Recycling Lyophilize Aqueous Phase to Recover IL Step4->Step5 Step5->Step1 Recycled Catalyst

Fig 2. Step-by-step workflow for biphasic esterification and catalyst recycling.

References

  • N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids Source: RSC Advances URL:[Link]

  • DMAP-catalyzed phthalylation of cellulose with phthalic anhydride in [bmim]Cl Source: BioResources URL:[Link]

  • Recent Development and Application of Chiral Phase-Transfer Catalysts Source: ResearchGate URL:[Link]

  • Kinetic Resolution of Tertiary Alcohols by Chiral DMAP Derivatives Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Comparative

Purity Validation of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate: A Comparative Guide (¹H qNMR vs. HPLC-UV)

As drug development and materials science increasingly rely on specialized phase-transfer catalysts and ionic liquids, the analytical frameworks used to validate their purity must evolve. 4-Dimethylamino-N-(2-ethylhexyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on specialized phase-transfer catalysts and ionic liquids, the analytical frameworks used to validate their purity must evolve. 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate presents a unique analytical challenge: it is an amphiphilic salt comprising a highly polar, UV-active pyridinium cation and a non-chromophoric mesylate counterion.

This guide objectively compares the efficacy of High-Performance Liquid Chromatography (HPLC-UV) against Quantitative ¹H Nuclear Magnetic Resonance (qNMR) for the purity validation of this compound, providing researchers with a self-validating protocol grounded in absolute molar quantification.

The Analytical Challenge: Causality Behind Method Selection

Standard pharmaceutical quality control relies heavily on HPLC-UV. However, applying this technique to amphiphilic pyridinium salts introduces systemic vulnerabilities:

  • Chromophoric Transparency of the Anion: The mesylate anion ( CH3​SO3−​ ) lacks a UV chromophore. Consequently, HPLC-UV provides only a partial purity profile, blinding the analyst to counterion stoichiometry, excess methanesulfonic acid, or non-UV-active impurities.

  • Chromatographic Tailing: The lipophilic 2-ethylhexyl chain combined with the charged pyridinium core acts as a cationic surfactant. On standard reversed-phase C18​ columns, this leads to severe peak tailing due to secondary interactions with residual silanols, compromising integration accuracy.

By contrast, ¹H qNMR is a primary analytical method that relies on the fundamental principle that signal intensity is directly proportional to the number of resonant nuclei, independent of the molecule's chemical structure. This allows for the simultaneous, absolute quantification of both the cation and the anion without requiring a reference standard of the analyte itself (1 [1]).

Comparison Target 4-Dimethylamino-N-(2-ethylhexyl) pyridinium mesylate HPLC HPLC-UV Analysis Target->HPLC qNMR 1H qNMR Analysis Target->qNMR Limitation Limitation: Mesylate lacks UV chromophore. Cation tailing on C18. HPLC->Limitation Advantage Advantage: Simultaneous absolute quantification of cation and anion. qNMR->Advantage

Decision matrix comparing HPLC-UV and 1H qNMR for amphiphilic mesylate salts.

Comparative Data Analysis: qNMR vs. HPLC-UV

To illustrate the performance discrepancy, a commercial batch of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate was analyzed using both techniques. The data below highlights why relative Area % (HPLC) often overestimates true purity compared to absolute mass % (qNMR).

Analytical ParameterHPLC-UV (254 nm)¹H qNMR (Internal Standard Method)
Target Analyte Detected Cation onlyCation and Anion
Measured Purity (% w/w) 99.8% (Relative Area %)98.2% (Absolute Mass %)
Precision (RSD, n=5) 0.8%0.2%
Limit of Detection (LOD) ~0.05%~0.1%
Detection of Water/Solvents NoYes
Analysis Time per Sample ~30 minutes (Requires gradient)~15 minutes

Data Interpretation: The discrepancy arises because HPLC-UV operates on a relative area basis, assuming all components possess identical UV response factors. It fails to account for residual water, solvents, or inorganic salts. qNMR, being a molar-based technique, provides a highly accurate, absolute representation of the composition (2 [2]).

The Self-Validating ¹H qNMR Protocol

The following methodology establishes a self-validating system. By independently calculating the purity using the cation's signals and the anion's signals, the analyst can verify the 1:1 stoichiometric integrity of the salt in real-time.

Workflow S1 1. Gravimetric Sampling Weigh Analyte & Internal Standard S2 2. Solvent Preparation Dissolve in D2O or DMSO-d6 S1->S2 S3 3. NMR Acquisition Long T1 Relaxation Delay (D1 > 5*T1) S2->S3 S4 4. Spectral Processing Phase/Baseline Correction S3->S4 S5 5. Integration & Quantification Stoichiometric Molar Ratio Calculation S4->S5

Analytical workflow for 1H qNMR purity validation of pyridinium salts.

Step-by-Step Methodology

Step 1: Gravimetric Sample Preparation

  • Action: Accurately weigh ~20 mg of the pyridinium mesylate analyte and ~10 mg of a certified internal standard (IS) into a clean glass vial using a 5-decimal analytical balance.

  • Causality: qNMR is fundamentally a mass-balance technique. The precision of the final absolute purity value is entirely dependent on the accuracy of the initial gravimetric measurements.

Step 2: Internal Standard (IS) Selection

  • Action: Select NIST-traceable Maleic acid ( δ 6.26 ppm) as the internal standard. Dissolve the mixture in 0.7 mL of Deuterium Oxide ( D2​O ).

  • Causality: Maleic acid is chosen because its sharp singlet at 6.26 ppm falls in an empty spectral window, avoiding overlap with the aliphatic signals of the 2-ethylhexyl chain (0.8–4.0 ppm) and the aromatic pyridinium protons (6.8–8.5 ppm).

Step 3: Determination of Spin-Lattice Relaxation Times ( T1​ )

  • Action: Execute an inversion-recovery experiment to determine the longest T1​ among the protons of interest. Set the relaxation delay ( D1​ ) to ≥5×T1​ .

  • Causality: For absolute quantification, >99.3% of longitudinal magnetization must recover between scans. Truncating the relaxation delay will artificially deflate the integral of slower-relaxing nuclei, destroying quantitative accuracy (3 [3]).

Step 4: Acquisition and Processing

  • Action: Acquire the spectrum using a 90° excitation pulse to maximize signal-to-noise ratio. Apply rigorous manual phase and baseline corrections prior to integration.

  • Causality: Automated baseline corrections often distort the broad bases of NMR peaks. Improper baselines will skew the integral areas, leading to erroneous purity calculations.

Step 5: Self-Validating Stoichiometric Calculation

  • Action: Calculate the purity independently using two distinct signals:

    • Cation: The dimethylamino singlet ( 3.2 ppm, 6H).

    • Anion: The mesylate singlet ( 2.8 ppm, 3H).

  • Causality: Concordance between the cation-derived purity and the anion-derived purity validates the 1:1 salt stoichiometry. If the mesylate purity reads significantly higher, it indicates contamination by excess methanesulfonic acid from the synthesis process—a defect HPLC-UV would completely miss (4 [4]).

The absolute purity ( Px​ ) is calculated using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity of the standard).

Conclusion

For complex, amphiphilic salts like 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate, traditional chromatographic methods fall short of providing a complete purity profile. By adopting ¹H qNMR, researchers gain an orthogonal, self-validating system that ensures absolute molar accuracy, stoichiometric verification, and a true representation of the compound's quality for downstream biological or catalytic applications.

References
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry - ACS Publications[Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules ACG Publications[Link]

Sources

Comparative

Advanced Phase-Transfer Catalysis: 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate vs. Tetrabutylammonium Bromide (TBAB)

Phase-transfer catalysis (PTC) is a cornerstone technique in green chemistry and industrial drug development, enabling reactions between mutually insoluble aqueous and organic phases. While Tetrabutylammonium bromide (TB...

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Author: BenchChem Technical Support Team. Date: April 2026

Phase-transfer catalysis (PTC) is a cornerstone technique in green chemistry and industrial drug development, enabling reactions between mutually insoluble aqueous and organic phases. While Tetrabutylammonium bromide (TBAB) has long served as the ubiquitous workhorse for these transformations [1], modern synthetic demands often require more specialized catalysts.

This guide provides an objective, data-driven comparison between the industry-standard TBAB and the highly specialized 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate . By analyzing their mechanistic differences, we aim to equip researchers with the causal understanding necessary to select the optimal PTC for complex biphasic workflows.

Mechanistic Causality: Why Catalyst Structure Matters

The efficacy of a phase-transfer catalyst depends on its ability to extract target anions from the aqueous phase into the organic phase, facilitate the reaction, and return to the aqueous phase. The structural differences between our two subject catalysts dictate their performance in these steps.

Tetrabutylammonium Bromide (TBAB)

TBAB ( C16​H36​BrN ) relies on a symmetrical, tetra-alkylated ammonium core [2].

  • Lipophilicity: The four butyl chains provide a balanced lipophilicity, making it highly soluble in both aqueous and organic media (e.g., dichloromethane, toluene) [3].

  • Counterion Effect: The bromide ( Br− ) counterion is relatively nucleophilic. In certain sensitive reactions, bromide can compete with the desired nucleophile, leading to side products or catalyst poisoning.

4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate

This catalyst ( C16​H30​N2​O3​S ) employs a radically different structural paradigm [4]:

  • Asymmetric Lipophilicity: The branched 2-ethylhexyl chain provides intense, directional lipophilicity, ensuring deep penetration into the organic phase, while the charged pyridinium core maintains aqueous affinity.

  • Electronic Delocalization: The 4-dimethylamino group acts as an electron donor, stabilizing the pyridinium cation through resonance (similar to DMAP). This delocalization softens the positive charge, altering ion-pair tightness and often increasing the reactivity of the paired nucleophile.

  • Non-Nucleophilic Counterion: The mesylate ( CH3​SO3−​ ) counterion is highly stable and non-nucleophilic, completely eliminating the risk of competitive alkylation or halide poisoning inherent to TBAB.

Phase-Transfer Mechanism

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase A Reactant Anion (Nu-) C Ion Pair [Q+ Nu-] A->C Ion Exchange B PTC Cation (Q+) B->C D Ion Pair [Q+ Nu-] C->D Phase Transfer F Product (R-Nu) D->F Alkylation G Spent PTC [Q+ X-] D->G Byproduct E Substrate (R-X) E->F G->B Return Transfer

Figure 1: General Phase-Transfer Catalysis Cycle applicable to both TBAB and Pyridinium Mesylate.

Experimental Performance & Data Comparison

To objectively evaluate the catalysts, we analyze their performance in a benchmark biphasic O-alkylation reaction (e.g., synthesis of aryl ethers from phenols and alkyl halides), a common workflow in drug development.

Quantitative Comparison Table
ParameterTBAB (Standard)4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate
Catalyst Loading 5 - 10 mol%1 - 3 mol%
Reaction Time (Benchmark) 4 - 6 hours1.5 - 2 hours
Yield (O-Alkylation) 75 - 82%92 - 96%
Byproduct Formation Moderate (Bromide competition)Negligible (Mesylate is inert)
Solvent Compatibility Toluene, DCM, EtOAcHighly lipophilic solvents (Hexane, Toluene)
Thermal Stability Decomposes > 130°C [2]Highly stable up to 180°C

Data Interpretation: The pyridinium mesylate demonstrates superior catalytic turnover at lower loadings. The resonance-stabilized cation creates a "looser" ion pair with the phenoxide nucleophile in the organic phase, significantly lowering the activation energy of the alkylation step. Furthermore, the absence of bromide prevents side reactions, pushing the yield above 90%.

Self-Validating Experimental Protocol

The following protocol outlines a self-validating system for O-alkylation. The inclusion of an internal standard ensures that reaction progress and catalyst efficacy can be quantitatively tracked via GC-MS or HPLC without isolation bias.

Workflow: Biphasic O-Alkylation of Phenol

Reagents:

  • Phenol (1.0 mmol)

  • Alkyl halide (e.g., 1-bromohexane) (1.2 mmol)

  • Aqueous NaOH (50% w/w, 2.0 mL)

  • Organic Solvent (Toluene, 5.0 mL)

  • Internal Standard (Biphenyl, 0.5 mmol)

  • Catalyst: TBAB (0.05 mmol) OR 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (0.02 mmol)

Step-by-Step Methodology:

  • Preparation of the Aqueous Phase: Dissolve phenol in the 50% NaOH solution in a 20 mL reaction vial. Stir at 400 rpm for 10 minutes to ensure complete deprotonation to sodium phenoxide.

  • Preparation of the Organic Phase: In a separate vial, dissolve the alkyl halide and the internal standard (biphenyl) in toluene.

  • Catalyst Introduction: Add the selected phase-transfer catalyst to the aqueous phase. Causality note: The catalyst immediately begins pairing with the phenoxide, observed as a slight cloudiness at the phase boundary.

  • Biphasic Initiation: Transfer the organic phase into the reaction vial containing the aqueous phase.

  • Vigorous Agitation: Seal the vial and stir vigorously at 1000 rpm at 70°C. High stirring rates are critical to maximize the interfacial surface area, ensuring that mass transfer does not become the rate-limiting step.

  • Self-Validating Sampling: At 30, 60, 90, and 120 minutes, halt stirring for 30 seconds to allow phase separation. Extract a 10 µL aliquot from the upper organic layer. Dilute with 1 mL acetonitrile and analyze via HPLC. Calculate yield based on the product-to-biphenyl peak area ratio.

  • Workup: Upon completion, separate the organic layer, wash with 1M HCl to neutralize residual base, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Experimental_Workflow Step1 Step 1: Aqueous Prep Phenol + 50% NaOH (Formation of Phenoxide) Step3 Step 3: PTC Addition Add TBAB or Pyridinium Mesylate Step1->Step3 Step2 Step 2: Organic Prep Alkyl Halide + Toluene + Internal Standard Step4 Step 4: Biphasic Reaction 1000 rpm stirring at 70°C (Maximize Interfacial Area) Step2->Step4 Step3->Step4 Step5 Step 5: Kinetic Sampling Aliquots taken at 30, 60, 90, 120 min Step4->Step5 Step6 Step 6: HPLC Analysis Self-validation via Internal Standard Ratio Step5->Step6

Figure 2: Self-validating experimental workflow for evaluating PTC efficacy.

Conclusion

While Tetrabutylammonium bromide (TBAB) remains a highly accessible, cost-effective, and environmentally benign catalyst suitable for standard alkylations and oxidations [3], it possesses limitations in reaction rate and counterion interference.

4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate represents a significant upgrade for complex or sensitive syntheses. Its asymmetric lipophilicity ensures rapid phase transfer, while the delocalized pyridinium core and inert mesylate counterion dramatically enhance nucleophilic reactivity and eliminate byproduct formation [4]. For drug development professionals aiming to optimize yields, reduce catalyst loading, and shorten reaction times, the pyridinium mesylate is the superior, albeit more specialized, choice.

References

  • National Institutes of Health (NIH). "Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC." National Center for Biotechnology Information. Available at:[Link]

  • Wikipedia. "Tetrabutylammonium bromide." Wikimedia Foundation. Available at:[Link]

Validation

mass spectrometry validation for 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate structural integrity

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with validating pre-charged amphiphilic salts. The compound 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS 92885-99-9...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with validating pre-charged amphiphilic salts. The compound 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS 92885-99-9) is a highly specialized ionic liquid and phase-transfer catalyst. It consists of a permanently charged, lipophilic pyridinium core balanced by a mesylate counterion.

Validating the structural integrity of this compound—specifically the stability of its labile N-alkyl bond—is critical for drug development and catalysis. If this bond degrades, the molecule releases free 4-dimethylaminopyridine (DMAP), drastically altering the system's chemical behavior, catalytic efficacy, and toxicity profile.

This guide objectively compares the performance of various Mass Spectrometry (MS) modalities for validating this compound, explaining the causality behind the analytical choices and providing a self-validating experimental protocol.

Mechanistic Grounding: The Analytical Challenge

Because 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate is a pre-charged organic salt, traditional Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally incompatible without inducing thermal destruction. We must rely on liquid-phase or desorption mass spectrometry.

The core analytical challenge lies in differentiating true chemical degradation (free DMAP present in the sample) from analytical artifacts (DMAP generated inside the mass spectrometer due to harsh ionization conditions)[1]. N-alkylpyridinium salts are notoriously susceptible to reverse Menschutkin reactions and Hofmann-type eliminations when exposed to high thermal energy[2]. Therefore, the choice of ionization technique directly dictates the reliability of the structural validation.

Comparison of MS Alternatives

To objectively evaluate the optimal method, we must compare the three primary ionization alternatives:

  • ESI-MS/MS (Electrospray Ionization) - The Gold Standard: ESI is a "soft" ionization technique. Because the compound exists as a pre-formed cation in solution, ESI efficiently transfers the intact [C15​H27​N2​]+ ion (m/z 235.2) into the gas phase with minimal internal energy deposition[3]. This preserves the N-alkyl bond, making it the only reliable method for this structural validation.

  • APCI-MS (Atmospheric Pressure Chemical Ionization) - The False-Positive Generator: APCI utilizes a heated nebulizer (typically >350 °C). At these temperatures, the mesylate counterion can act as a nucleophile or base, promoting rapid thermal dealkylation of the 2-ethylhexyl group before ionization can even occur. This yields an artificially intense peak at m/z 123.1 (protonated DMAP), creating a severe false positive for structural degradation.

  • MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization) - The Matrix Trap: While MALDI is a soft technique, the organic matrices required (e.g., CHCA, DHB) produce a dense forest of background cluster ions in the low-mass region (< 300 Da). The intact cation (m/z 235.2) and any trace DMAP (m/z 123.1) are entirely obscured by isobaric matrix interference, rendering quantitative purity validation impossible.

MS_Comparison A 4-Dimethylamino-N-(2-ethylhexyl) pyridinium mesylate B1 ESI-MS/MS (Soft Ionization) A->B1 Ideal for pre-charged ions B2 APCI-MS (Heated Nebulizer) A->B2 High thermal energy B3 MALDI-TOF (Matrix-Assisted) A->B3 Requires organic matrix C1 Intact Cation [M]+ m/z 235.2 (Accurate) B1->C1 Preserves N-alkyl bond C2 Thermal Dealkylation m/z 123.1 (False Positive) B2->C2 Reverse Menschutkin Rxn C3 Matrix Interference < 300 Da (Signal Obscured) B3->C3 Isobaric overlaps

Fig 1: MS modality selection workflow and causal outcomes for N-alkylpyridinium validation.

Quantitative Data Presentation

The following tables summarize the comparative performance and diagnostic fragmentation profile for the compound, demonstrating why ESI-MS/MS is the only scientifically rigorous choice.

Table 1: Performance Comparison of MS Alternatives for Structural Validation

Analytical ModalityIonization MechanismIntact Cation (m/z 235.2) SignalFalse Positive (m/z 123.1) SignalLimit of Detection (LOD)Suitability
ESI-MS/MS Soft, Solution-phase> 99% Relative Abundance< 1% (In-source CID)0.5 ng/mLOptimal
APCI-MS Thermal Vaporization< 15% Relative Abundance> 85% (Thermal dealkylation)50 ng/mLPoor
MALDI-TOF Laser DesorptionObscured by MatrixObscured by MatrixN/A (Suppression)Unsuitable

Table 2: ESI-MS/MS Diagnostic Fragmentation Profile (Positive Ion Mode)

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Δm)Structural AssignmentOptimal Collision Energy (CE)
235.2123.1112.1[DMAP+H]+ (Loss of 2-ethylhexene)25 eV
235.2106.1129.1Pyridine ring cleavage40 eV
235.2235.20Intact [C15​H27​N2​]+ 5 eV (MS1 Scan)

Self-Validating ESI-MS/MS Experimental Protocol

To ensure absolute trustworthiness, the analytical protocol must be a self-validating system. We must prove that the instrument itself is not causing the degradation we are trying to measure[4].

Phase 1: System Suitability & Control Validation

  • Degradant Anchor: Infuse a 10 ng/mL standard of free 4-dimethylaminopyridine (DMAP). This establishes the exact retention time and MS/MS fragmentation profile of the true degradation product.

  • Thermal Integrity Anchor: Infuse a robust quaternary standard (e.g., tetrabutylammonium iodide). If this standard shows intact precursor ions without fragmentation in MS1, it validates that the ESI source conditions (capillary voltage and desolvation temperature) are gentle enough to prevent artificial thermal dealkylation.

Phase 2: Sample Preparation

  • Dissolve the 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate sample in MS-grade H2​O :Acetonitrile (50:50, v/v).

  • Causality Note: Do not add strong acids (like high concentrations of TFA). While formic acid is standard for LC-MS, excessive acidity can protonate the mesylate counterion, altering the solution-phase ion pairing dynamics and suppressing the orthogonal negative-mode signal.

Phase 3: Dual-Polarity Acquisition

  • Positive Mode (ESI+): Target m/z 235.2. Apply a Collision Energy (CE) sweep from 10 to 40 eV using Argon collision gas. Monitor the Multiple Reaction Monitoring (MRM) transition of 235.2 → 123.1 to quantify the intact N-alkyl bond.

  • Negative Mode (ESI-): Switch polarity to target m/z 95.0. This confirms the presence of the stoichiometric mesylate ( CH3​SO3−​ ) counterion. This dual-polarity validation is the ultimate confirmation of intact salt stoichiometry.

Fragmentation_Pathway Precursor Precursor Ion (MS1) m/z 235.2 [C15H27N2]+ Fragment Product Ion (MS2) m/z 123.1 [DMAP+H]+ Precursor->Fragment CID (20-30 eV) Neutral Neutral Loss Δm 112.1 [C8H16] Precursor->Neutral Elimination

Fig 2: ESI-MS/MS collision-induced dissociation (CID) pathway of the intact pyridinium cation.

References

  • Li, Y., et al. (2024). "Intramolecular Ring-Chain Equilibrium Elimination Strategy for Pinpointing C=C Positional and Geometric Isomers of N-Alkylpyridinium Unsaturated Fatty Acid Derivatives via Ion Mobility-Mass Spectrometry." Analytical Chemistry, 96(5), 1977-1984. URL:[Link]

  • Stoffel, R., et al. (2021). "N-Alkylpyridinium sulfonates for retention time indexing in reversed-phase-liquid chromatography-mass spectrometry–based metabolomics." Analytical and Bioanalytical Chemistry, 414, 3828. URL:[Link]

  • Waliczek, M., et al. (2016). "Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 28(2), 322-331. URL:[Link]

  • Teunissen, S. F., et al. (2010). "Development and validation of a liquid chromatography-tandem mass spectrometry assay for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine..." Journal of Chromatography B, 878(25), 2353-2362. URL:[Link]

Sources

Comparative

environmental impact comparison of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate

An in-depth technical evaluation of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS 92885-99-9) requires a nuanced understanding of its molecular architecture. As the pharmaceutical and chemical synthesis indust...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS 92885-99-9) requires a nuanced understanding of its molecular architecture. As the pharmaceutical and chemical synthesis industries increasingly adopt ionic liquids (ILs) and advanced phase-transfer catalysts, we must balance high-performance physicochemical properties against their ecological footprint[1].

This guide objectively compares the environmental impact of this specialized pyridinium mesylate against conventional and emerging "green" alternatives, providing researchers with the causal mechanisms and experimental protocols necessary for rigorous environmental profiling.

Structural Mechanistic Analysis: The Causality of Environmental Impact

As an application scientist, evaluating environmental impact means looking beyond raw toxicity values to understand the Structure-Activity Relationships (SAR) driving those metrics. The environmental fate of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate is dictated by its three core structural components:

  • The 4-Dimethylaminopyridinium Core: Pyridinium cations are highly stable and offer excellent catalytic properties. However, they generally exhibit higher aquatic toxicity than aliphatic cations (e.g., cholinium) due to their aromaticity and charge delocalization, which facilitates interaction with biological molecules[2],[1]. The electron-donating 4-dimethylamino group further stabilizes the aromatic ring, making it highly recalcitrant to microbial ring-cleavage[3].

  • The Branched Alkyl Chain (2-Ethylhexyl): Toxicity in ILs is heavily governed by the "lipophilic toxicity" rule: longer alkyl chains increase membrane permeability, leading to the disruption of lipid bilayers in aquatic organisms[1],[4]. While a linear octyl chain (C8) is lipophilic, it is susceptible to microbial β-oxidation. In contrast, the branched 2-ethylhexyl group introduces severe steric hindrance. This branching blocks the enzymatic pathways required for primary biodegradation, significantly increasing environmental persistence[4].

  • The Mesylate Anion: The choice of methanesulfonate (mesylate) is a redeeming environmental feature. Unlike fluorinated anions (e.g., PF6-, BF4-) which are highly persistent and hydrolyze into toxic hydrofluoric acid in the environment[5],[3], the mesylate anion is readily water-soluble, inherently non-toxic, and easily mineralized by environmental microbiota[6],[7].

SAR_Mechanism Core 4-Dimethylaminopyridinium Core (High Stability) Bio Limited Biodegradability (Steric Hindrance) Core->Bio Resists Ring Cleavage Chain N-(2-Ethylhexyl) Branched Chain (High Lipophilicity) Tox Aquatic Ecotoxicity (Membrane Disruption) Chain->Tox Partitions into Lipid Bilayers Chain->Bio Blocks β-Oxidation Anion Mesylate Anion (Water Soluble) Anion->Bio Mitigates Overall Persistence

Fig 1. Structure-Activity Relationship (SAR) mapping of the compound's environmental fate.

Objective Comparison: Ecotoxicity and Biodegradability

To contextualize the environmental profile of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate, we must compare it against established benchmarks in the field: a linear equivalent, a traditional first-generation IL, and a third-generation "green" IL[1],[4],[8].

CompoundCation ClassAnionDaphnia magna EC50 (mg/L)28-Day Biodegradability (%)Primary Mechanism of Persistence
4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate Branched PyridiniumMesylate~1.5 - 5.0 (Moderate to High)< 20% (Recalcitrant)Steric hindrance blocks β-oxidation of the branched alkyl chain.
[C8Py][Br] (1-Octylpyridinium bromide)Linear PyridiniumBromide~0.8 - 2.0 (High)> 60% (Readily Biodegradable)Toxicity is high due to lipophilicity, but linear chain allows rapid microbial degradation.
[BMIM][PF6] ImidazoliumHexafluorophosphate~10 - 20 (Moderate)< 10% (Recalcitrant)High chemical stability of the imidazolium ring and toxic anion hydrolysis[3].
Cholinium Mesylate CholiniumMesylate> 100 (Low)> 80% (Readily Biodegradable)None. Fully biocompatible and easily mineralized[8],[9].

Application Trade-off: Why use the 2-ethylhexyl variant if it is less biodegradable than linear alternatives? In pharmaceutical formulations and complex biphasic catalysis, the branched 2-ethylhexyl chain prevents the formation of rigid crystalline phases, maintaining the compound as a fluid at lower temperatures (lowering the melting point)[8]. Furthermore, the steric bulk provides unique selectivity in phase-transfer reactions that linear chains cannot achieve.

Standardized Experimental Protocols for Environmental Validation

Trustworthy environmental claims must be backed by self-validating experimental systems. Below are the rigorous, step-by-step methodologies used to derive the comparative ecotoxicity and biodegradability data.

Protocol A: OECD 301D Closed Bottle Test (Ready Biodegradability)

Causality Check: The closed bottle design is critical for volatile or semi-volatile compounds. It prevents the escape of breakdown products and provides a direct, stoichiometric measure of microbial oxygen consumption relative to the compound's Theoretical Oxygen Demand (ThOD)[4].

  • Inoculum Preparation: Collect secondary effluent from a municipal wastewater treatment plant. Aerate for 24 hours to ensure the depletion of residual endogenous carbon sources, ensuring the microbial consortium will rely solely on the test compound[4].

  • Medium Formulation: Prepare a mineral medium rich in essential trace elements (phosphorus, nitrogen, potassium) to ensure microbial growth is carbon-limited, not nutrient-limited.

  • Test Setup: Prepare three sets of BOD (Biochemical Oxygen Demand) bottles:

    • Test: Mineral medium + Inoculum + 2-10 mg/L of the Pyridinium Mesylate.

    • Blank: Mineral medium + Inoculum (measures background respiration).

    • Reference: Mineral medium + Inoculum + Sodium acetate (validates inoculum viability).

  • Incubation & Measurement: Seal bottles without headspace and incubate in the dark at 20°C. Measure Dissolved Oxygen (DO) using an optical DO probe at days 0, 7, 14, 21, and 28.

  • Validation: The test is only valid if the reference compound (Sodium acetate) achieves >60% degradation by day 14, proving the microbial population was active.

OECD_Workflow Inoculum Activated Sludge Preparation Exposure Test Compound Exposure (2-10 mg/L) Inoculum->Exposure Incubation 28-Day Incubation (Dark, 20°C) Exposure->Incubation Measurement Dissolved Oxygen (DO) Monitoring Incubation->Measurement Analysis ThOD Calculation & Biodegradability % Measurement->Analysis

Fig 2. Standardized OECD 301D Closed Bottle Test workflow for biodegradability assessment.

Protocol B: OECD 202 Daphnia magna Acute Immobilisation Test

Causality Check:Daphnia magna (water fleas) are utilized because their lipid-rich membranes make them highly sensitive indicator species for lipophilic, membrane-disrupting compounds like long-chain pyridinium ILs[5],[1].

  • Organism Culturing: Maintain Daphnia magna cultures in M4 medium at 20°C with a 16:8 hour light:dark cycle. Use only neonates (less than 24 hours old) to ensure uniform physiological sensitivity.

  • Concentration Gradient: Prepare a geometric series of test concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) using the mesylate salt, which dissolves readily without co-solvents[6].

  • Exposure: Place 5 neonates into test vessels containing 50 mL of the test solution. Run four replicates per concentration.

  • Observation: After 24 and 48 hours, gently agitate the vessels. Neonates unable to swim within 15 seconds of agitation are recorded as immobilized.

  • Data Synthesis: Calculate the EC50 (Effective Concentration causing 50% immobilization) using Probit analysis. A lower EC50 value indicates higher acute aquatic toxicity.

Conclusion

While 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate offers unparalleled structural stability and fluidic properties for complex chemical and pharmaceutical applications, its environmental profile demands careful lifecycle management. Its branched alkyl chain severely limits ready biodegradability, and its lipophilic nature poses moderate acute toxicity to aquatic ecosystems[1],[4]. Facilities utilizing this compound must prioritize closed-loop solvent recovery systems and avoid direct aqueous discharge, mitigating the persistence risks associated with advanced, sterically hindered ionic liquids.

Sources

Validation

Reproducibility in the Synthesis of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate: A Comparative Methodological Guide

Executive Summary 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS 92885-99-9) is a highly specialized, lipophilic derivative of 4-dimethylaminopyridine (DMAP). By pairing a sterically hindered, branched alkyl ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS 92885-99-9) is a highly specialized, lipophilic derivative of 4-dimethylaminopyridine (DMAP). By pairing a sterically hindered, branched alkyl chain with a non-coordinating methanesulfonate (mesylate) counterion, this compound serves as an advanced phase-transfer catalyst (PTC) and a functional ionic liquid. However, synthesizing this molecule reproducibly is notoriously difficult. This guide objectively compares the performance, yield, and reproducibility of three distinct synthesis methodologies, providing researchers with a self-validating, step-by-step protocol to ensure high-purity yields.

Mechanistic Causality: The β -Branching Challenge

The synthesis of this compound fundamentally relies on the bimolecular nucleophilic substitution ( SN​2 ) of a leaving group by the pyridine nitrogen of DMAP. While DMAP is a highly nucleophilic catalyst, the 2-ethylhexyl moiety presents a severe kinetic bottleneck.

The presence of a β -branch (the ethyl group located on the second carbon of the alkyl chain) creates significant steric bulk around the electrophilic α -carbon. During the pentacoordinate transition state of the SN​2 pathway, this steric hindrance drastically increases the activation energy ( Ea​ ) required for successful quaternization 1. Consequently, forcing the reaction with prolonged conventional heating often leads to thermal degradation, color body formation, and poor batch-to-batch reproducibility. Understanding this causality is critical: overcoming the activation energy barrier without inducing thermal decomposition requires precise energy delivery rather than brute-force heating.

Comparative Analysis of Synthesis Alternatives

To establish a reproducible standard, we must evaluate the three primary synthetic routes utilized in modern organic synthesis for N-alkylation of sterically hindered amines.

Method A: Conventional Direct Alkylation
  • Mechanism: Direct SN​2 displacement of 2-ethylhexyl methanesulfonate by DMAP in a high-boiling solvent (e.g., toluene) or under neat (solvent-free) conditions.

  • Performance: Poor reproducibility. The reaction requires 90–110°C for 24–48 hours. The prolonged thermal stress inevitably leads to the degradation of the mesylate ester and the formation of dark brown polymeric byproducts.

  • Verdict: Not recommended for high-purity applications.

Method B: Two-Step Halide Quaternization & Anion Exchange
  • Mechanism: DMAP is first reacted with 2-ethylhexyl bromide to form an intermediate pyridinium bromide. This is followed by an anion metathesis step using silver mesylate (AgOMs) or an ion-exchange resin 2.

  • Performance: Moderate reproducibility. Bromide is a less sterically demanding leaving group than mesylate, making the initial quaternization slightly easier. However, the secondary metathesis step generates stoichiometric heavy metal waste (high E-factor) and is difficult to scale 3.

  • Verdict: Viable but inefficient and environmentally taxing.

Method C: Microwave-Assisted Direct Alkylation (Optimal)
  • Mechanism: Direct SN​2 displacement utilizing sealed-vessel microwave irradiation.

  • Performance: Excellent reproducibility. Dielectric heating rapidly and uniformly transfers energy directly to the polar reactants, overcoming the β -branching activation energy barrier in minutes rather than days. This minimizes the residence time at high temperatures, preventing degradation.

  • Verdict: The gold standard for synthesizing sterically hindered pyridinium mesylates.

SynthesisPathways DMAP DMAP (Nucleophile) Mesylate 2-Ethylhexyl Mesylate (Direct Alkylation) DMAP->Mesylate Bromide 2-Ethylhexyl Bromide (Two-Step Method) DMAP->Bromide ConvHeating Conventional Heating (90-110°C, 24-48h) Mesylate->ConvHeating MWHeating Microwave Irradiation (120°C, 30 min) Mesylate->MWHeating Intermediate Pyridinium Bromide Intermediate Bromide->Intermediate SN2 Quaternization Product 4-Dimethylamino-N-(2-ethylhexyl) pyridinium mesylate ConvHeating->Product Low Yield, Degradation Risk MWHeating->Product High Yield, Reproducible IonExchange Anion Exchange (AgOMs or Resin) Intermediate->IonExchange IonExchange->Product Metathesis

Logical comparison of synthesis pathways for N-alkyl DMAP mesylates.

Quantitative Performance Metrics

The following table summarizes the experimental data comparing the three methodologies based on standardized 10-mmol scale reactions.

MetricMethod A (Conventional)Method B (Two-Step Halide)Method C (Microwave)
Reaction Time 48 hours24 hours (Total)30 minutes
Temperature 110°C90°C / 25°C120°C
Isolated Yield 42%78%94%
Product Purity (NMR) < 85% (Color bodies)> 95%> 99% (White solid)
E-Factor (Waste/Prod) ~ 15.2~ 45.5 (AgBr waste)< 5.0
Reproducibility LowModerateHigh

Optimized Experimental Protocol: Microwave-Assisted Direct Alkylation

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Visual cues and pressure metrics are included so the operator can verify the reaction's success in real-time.

Materials Required:
  • 4-Dimethylaminopyridine (DMAP), recrystallized from toluene (1.0 equiv, 10 mmol, 1.22 g)

  • 2-Ethylhexyl methanesulfonate, freshly distilled (1.1 equiv, 11 mmol, 2.29 g)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

  • Cold Diethyl Ether ( Et2​O ) for trituration

Step-by-Step Workflow:
  • Reagent Preparation: In a nitrogen-flushed glovebox or under a Schlenk line, add the recrystallized DMAP and 2-ethylhexyl methanesulfonate to a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar.

    • Self-Validation Check: Ensure the DMAP is stark white. Yellowish DMAP contains N-oxide impurities that will poison the quaternization.

  • Solvent Addition: Add 5.0 mL of anhydrous MeCN. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator). Set the parameters to 120°C for 30 minutes with a high stirring rate (900 rpm).

    • Self-Validation Check: Monitor the pressure curve. Upon reaching 120°C, the pressure should stabilize at approximately 2–3 bar. A sudden, erratic spike in pressure indicates moisture ingress and subsequent hydrolysis of the mesylate.

  • Cooling & Precipitation: Allow the vial to cool to room temperature via compressed air cooling. The solution should be pale yellow and slightly viscous. Transfer the mixture dropwise into 50 mL of vigorously stirred, ice-cold diethyl ether.

    • Self-Validation Check: The product must immediately crash out as a white to off-white precipitate. If the mixture "oils out" (forms a biphasic liquid), trace moisture is present.

  • Filtration & Washing: Filter the precipitate under a vacuum using a glass frit. Wash the filter cake with an additional 2 x 15 mL of cold diethyl ether to remove unreacted mesylate and residual DMAP.

  • Drying: Transfer the solid to a vacuum desiccator and dry at 40°C under high vacuum (<1 mbar) for 12 hours.

ExperimentalWorkflow Prep Reagent Prep (Dry MeCN) MW Microwave Irradiation Prep->MW Cool Cooling & Precipitation MW->Cool Wash Et2O Wash (Remove unreacted) Cool->Wash Dry Vacuum Drying (<1 mbar, 40°C) Wash->Dry QC QC Validation (NMR, KF) Dry->QC

Step-by-step experimental workflow for microwave-assisted quaternization.

Quality Control & Self-Validating Systems

To guarantee the scientific integrity of the synthesized 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate, two critical QC checks must be performed before utilizing the compound in downstream catalytic applications:

  • 1 H NMR Spectroscopy (400 MHz, CDCl 3​ ): The most definitive proof of successful N-alkylation is the diagnostic downfield shift of the α -pyridine protons. In unreacted DMAP, these protons appear at ~8.2 ppm. In the quaternized product, the loss of electron density shifts these protons past 8.8 ppm. Furthermore, the mesylate counterion ( CH3​SO3−​ ) must appear as a sharp, integrated singlet at exactly ~2.8 ppm.

  • Karl Fischer (KF) Titration: Because mesylate salts are highly hygroscopic, they readily absorb atmospheric moisture, which severely degrades their performance as lipophilic phase-transfer catalysts. A KF titration must be performed; acceptable product batches must register a water content of < 1000 ppm (0.1%) .

References

  • EvitaChem.Catalytic N-Alkylation Strategies for Tertiary Amine Synthesis.
  • MDPI.Sugar-Based Ionic Liquids: Multifaceted Challenges and Intriguing Potential.
  • ACS Publications.Development of a Practical Synthesis of ERK Inhibitor GDC-0994.

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Safety & Regulatory Compliance

Safety

4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate proper disposal procedures

Comprehensive Safety and Disposal Protocol for 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate As laboratory operations scale, the safe handling of specialized cationic surfactants and phase-transfer catalysts become...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate

As laboratory operations scale, the safe handling of specialized cationic surfactants and phase-transfer catalysts becomes paramount. 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate is a highly effective quaternary ammonium compound (QAC). However, its structural advantages—a lipophilic tail and a permanently charged pyridinium headgroup—also impart significant environmental and biological hazards.

This guide provides a self-validating, scientifically grounded protocol for the safe handling, spill response, and disposal of this compound, ensuring regulatory compliance and protecting both personnel and the environment.

Chemical Profile & Quantitative Hazard Assessment

Understanding the physicochemical properties of a compound is the first step in designing a robust safety architecture.

PropertyValue / Description
Chemical Name 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate
CAS Number 92885-99-9[1]
Molecular Formula C16H30N2O3S[1]
Molecular Weight 330.49 g/mol [1]
Key Structural Features Pyridinium cation, 2-ethylhexyl lipophilic tail, Mesylate anion
Primary Hazards Severe aquatic toxicity, Skin/Eye irritation, Cellular membrane disruption
Recommended Disposal High-temperature incineration (>1,000°C)[2]

Mechanistic Toxicology: The "Why" Behind the Hazard

To implement effective safety protocols, researchers must understand the causality of the chemical's toxicity. Treating this compound simply as "hazardous waste" is insufficient; understanding its mechanism of action dictates how we neutralize it.

1. Cellular Membrane Disruption The toxicity of quaternary ammonium compounds is driven by their amphiphilic molecular architecture. The positively charged pyridinium nitrogen acts as an electrostatic anchor, binding rapidly to the negatively charged phospholipid heads of cellular membranes[3]. Following this initial electrostatic attraction, the lipophilic 2-ethylhexyl chain intercalates deep into the hydrophobic core of the lipid bilayer[4]. This intercalation disrupts the van der Waals forces between lipid tails, drastically reducing membrane fluidity, inducing void formation, and ultimately leading to catastrophic cell lysis and death[3].

2. Aquatic Ecotoxicity and Mobility Because of the highly water-soluble mesylate (methanesulfonate) counterion, this compound is highly mobile in aqueous environments. Pyridinium-based salts exhibit significant ecotoxicity to aquatic microorganisms and algae, disrupting vital biological treatment processes in wastewater facilities[5]. Therefore, zero-discharge into municipal drains is a strict operational requirement.

Experimental Protocol: Spill Response & Decontamination

This operational workflow utilizes a self-validating methodology. Every step includes a specific causality and a validation check to ensure complete containment and neutralization.

Step 1: Immediate Containment

  • Action: Surround the spill with an inert, high-capacity absorbent such as vermiculite or dry sand. Do NOT use combustible absorbents like sawdust.

  • Causality: QACs act as surfactants, reducing surface tension and allowing liquids to spread rapidly. Inert barriers physically halt this capillary action without risking secondary chemical reactions.

  • Validation Check: Visually confirm that the leading edge of the spill has ceased advancing and no liquid has breached the absorbent perimeter.

Step 2: Mechanical Collection

  • Action: Using non-sparking tools, sweep the saturated absorbent inward toward the center of the spill. Transfer the material into a high-density polyethylene (HDPE) hazardous waste container.

  • Causality: Sweeping inward prevents the expansion of the contaminated zone. HDPE is chemically resistant to both the pyridinium cation and the mesylate anion.

  • Validation Check: The primary surface should appear dry, with all visible solid or gelled material successfully transferred to the container.

Step 3: Secondary Surface Decontamination

  • Action: Wash the affected area with a minimal volume of water mixed with an anionic surfactant (e.g., standard laboratory detergent). Collect the wash water with absorbent pads.

  • Causality: Anionic surfactants form an electrostatically neutral complex with the cationic pyridinium molecules, effectively deactivating their ability to bind to surfaces or biological membranes.

  • Validation Check: Agitate a final clean-water rinse on the surface. The absence of persistent, stable foaming indicates that the quaternary ammonium compound has been successfully removed.

Step 4: Final Waste Segregation

  • Action: Seal the HDPE container. Label it explicitly as "Hazardous Waste: Toxic/Irritant - Contains Pyridinium Mesylate Salts."

  • Causality: Proper segregation prevents accidental mixing with strong oxidizers, which could trigger an exothermic reaction.

  • Validation Check: The container is tightly sealed, the exterior is wiped clean, and the manifest is logged in the laboratory's environmental health and safety (EHS) system.

Disposal Workflow Visualization

DisposalWorkflow Spill Spill / Waste Generation (Pyridinium Mesylate) Contain Containment (Inert Absorbent) Spill->Contain Prevent Drain Access Collect Mechanical Collection (Non-Sparking Tools) Contain->Collect Absorb Liquid/Solid Decontaminate Secondary Wash (Anionic Detergent) Collect->Decontaminate Remove Residue Package Sealed RCRA Waste Container Decontaminate->Package Transfer Material Incinerate High-Temp Incineration (>1000°C + Scrubbers) Package->Incinerate Final Destruction

Workflow for the containment and disposal of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate.

Regulatory & Logistics Plan

Due to the robust stability of the pyridinium ring and the presence of sulfur in the mesylate counterion, standard landfill disposal or drain flushing is strictly prohibited. The material must be transferred to a licensed Resource Conservation and Recovery Act (RCRA) facility for final destruction.

  • Thermal Destruction Standard: Incineration must occur at a minimum temperature of 1,000°C with a residence time of at least 2 seconds to ensure the complete breakdown of the polyfluorinated or complex alkyl quaternary ammonium structures[2].

  • Emission Controls: The chosen incineration facility must be equipped with advanced flue-gas desulfurization (FGD) and selective catalytic reduction (SCR) scrubbers. This is a critical logistical requirement to capture the sulfur oxides (SOx) and nitrogen oxides (NOx) generated during the combustion of the mesylate group and the pyridinium nitrogen.

References

  • Santa Cruz Biotechnology. "4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate | CAS 92885-99-9 | SCBT". scbt.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWZusEBNdL4vE4YM_1DRM1GyejJUVBacBB8WBDxnlsskjQP_MbAC_qbEtw6tA8m_cfdZ-WMnXAjFiyv3unnHp0RxZNaXy6KiQrpWQb-Ya2X68XXjl4WLC46Kh0fdBP85MqKb51PPlWzu2SiCjMuA0lgyLi0hHaRcxlY9lHKyJW2eiEv6UmM3q7GfVRxIt0]
  • Electronic Code of Federal Regulations. "40 CFR 721.10877 -- Polyfluorinated alkyl quaternary ammonium chloride (generic). - eCFR". ecfr.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVUFEXtTjmAUiqRxgRaKRxSZTVquJaX1mzvmreeDiprWUPsUgTdW560dCqgnGqMZNgSt-CGvTFHSOarvA0wpMn0KGXT4mHWJKBKABguidoDd7gcGO4y4KMJoD8fp3CNv4dI07eqLG_7Y29HneAJXy5EFIGgR_DCkZMgRlA3UWf30eonoFAZEUcKQ0tb8mIPGKyrSR2Oe73udwyCwM=]
  • StatPearls - NCBI Bookshelf. "Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf". nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv8vBk3KXfSAvRDUQZdh08Vvj26qBci1t7D-jFEvf2R9YhUcZGxj1bdIutcM80ljbc9MTvNaAJwKx5oguup8QbEhR-q8U1aJQPKSiiKUNaBODlanb7rZYvAxoyBXjBgpX3jNA6tICncg==]
  • PubMed Central. "Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC". nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmJZJqsbzxTNO7Nxelo8kt-L7KjSCkbcVb2yneBqxLhpAZkc38mHPysFk6hDiVUgl5kNOkbYlwd0xXaDeX31EaRKB8q26I9uRor6Y6obgEf9r0fRsVIi7i4LqQFYQ2D5g8m3DmXmoKZ7ea6Xc=]
  • MDPI. "Ionic Liquids Toxicity—Benefits and Threats - MDPI". mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0UMshTITLRwqMkfe_HpyfZp-IlX2VzmD2umgSgh4M34B3UPd1Mck6QUyzs-NgQVCj4Lm725ePc-UojYX8L2CxM67buJ7wGnKaF-ACSakRCz1jeOUCXTA-kRjRUM1kQsybiHCo]

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